Carbazol-9-yl-acetic acid
Description
Properties
IUPAC Name |
2-carbazol-9-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDMLLFEZXXJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384666 | |
| Record name | Carbazol-9-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-80-1 | |
| Record name | 9-Carbazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazol-9-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Carbazoleacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-CARBAZOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547WS9128O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carbazol-9-yl-acetic acid chemical properties and structure
This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with Carbazol-9-yl-acetic acid, tailored for researchers, scientists, and professionals in drug development and materials science.
Core Chemical and Physical Properties
This compound is a heterocyclic aromatic compound notable for its rigid, planar carbazole core linked to a functional acetic acid moiety. This structure imparts a unique combination of electronic and physical properties, making it a valuable building block in various scientific fields.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | 191-194 °C[1] |
| Boiling Point | ~387.6 °C at 760 mmHg[1] |
| Predicted pKa | 3.13 ± 0.10[1] |
| Flash Point | ~188.2 °C[1] |
| Solubility (DMSO) | 75 mg/mL[1] |
| Solubility (Acetonitrile) | 1.6 mg/mL[1] |
| Calculated Density | 1.343 Mg/m³ |
Chemical Structure and Crystallography
The molecule consists of a tricyclic carbazole system where the nitrogen atom (position 9) is substituted with an acetic acid group.[1] This unique arrangement dictates its chemical behavior and solid-state packing.
| Identifier | Value |
| IUPAC Name | 2-(9H-carbazol-9-yl)acetic acid |
| CAS Number | 524-80-1 |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O |
| InChI | InChI=1S/C14H11NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,16,17) |
| InChI Key | PBDMLLFEZXXJNE-UHFFFAOYSA-N |
Crystallographic Data:
This compound crystallizes in a monoclinic system with the space group C2/c.[1] The tricyclic carbazole ring system is nearly planar, with a dihedral angle of just 2.8(5)° between its two benzene rings.[1] In a notable conformational feature, the carboxylic acid group is oriented almost perpendicularly to the plane of the carbazole ring, forming a dihedral angle of 88.5(1)° with the pyrrole ring.[1] This geometry influences the intermolecular interactions, which are dominated by O—H⋯O hydrogen bonds in the crystal lattice.[1]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis Methodologies
Two common synthetic routes are detailed below.
Protocol 1: Synthesis from Carbazole and Ethyl Bromoacetate
This method involves the N-alkylation of carbazole followed by saponification.
-
Alkylation: Dissolve 5 g (0.03 mol) of carbazole in 100 mL of dimethylformamide (DMF).
-
Add 6.68 g (0.04 mol) of ethyl bromoacetate to the solution.
-
Stir the reaction mixture continuously at 35 °C for 12 hours.
-
Upon completion, pour the mixture into 200 mL of water and separate the resulting precipitate by filtration.
-
Hydrolysis: Adjust the pH of the filtrate to 1.0 using 2 M hydrochloric acid to precipitate the crude product.
-
Collect the crude this compound by filtration and dry.
-
Purification: Recrystallize the product from a dichloromethane/ethanol solvent mixture to yield a white crystalline solid.
Protocol 2: Systematic Synthesis via Tetrahydrocarbazole Intermediate
This route provides a multi-step pathway involving several biologically active intermediates.
-
Formation of Tetrahydrocarbazole-9-acetic acid: Heat a mixture of cyclohexanone (1 mol) and acetic acid (3 mol) under reflux for 1 hour. During this period, add 1-phenylhydrazino-acetic acid (1 mol) to the mixture and continue refluxing for an additional hour. Pour the mixture into a beaker and stir until solidified. Cool to approximately 5 °C and filter with suction. Recrystallize the crude solid from methanol.
-
Bromination: Take 1,2,3,4-Tetrahydrocarbazole-9-acetic acid (1 mol) and N-bromosuccinimide (0.5 mol) in a round bottom flask. Add CCl₄ as a solvent along with a few crystals of dibenzoyl peroxide. Reflux the mixture at 50-80 °C for approximately 2 hours. The precipitate of 4-bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid is formed and recrystallized with ethanol.
-
Elimination to Dihydrocarbazole derivative: The bromo-intermediate is then treated to form 1,2-dihydrocarbazole-9-acetic acid.
-
Final Aromatization: Heat 2-Bromo-1,2-dihydrocarbazole-9-acetic acid (1 mol) with pyridine (2-3 mol) in an oil bath with stirring. Raise the temperature to 150-180 °C and maintain for 1 hour. Distill off the pyridine. The residue, this compound, is cooled in ice and recrystallized from ethanol.
Characterization Protocols
The synthesized compound is typically characterized using standard spectroscopic and analytical techniques.
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. For this compound, the ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the acetic acid group (around 5.23 ppm), and the acidic proton (around 13.10 ppm). The ¹³C NMR spectrum will show signals for the aromatic carbons and the carbonyl carbon (around 170.2 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample.
-
Analysis: Acquire the IR spectrum. Key vibrational bands include a broad O-H stretch for the carboxylic acid (around 3380 cm⁻¹), a C=O stretch (around 1725 cm⁻¹), and aromatic C-H and C=C stretching bands.
-
-
Mass Spectrometry (MS):
-
Analysis: Use a technique such as Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 226.
-
-
X-ray Crystallography:
-
Sample Preparation: Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation from a 50% ethanol solution.
-
Analysis: Perform single-crystal X-ray diffraction to determine the precise three-dimensional structure, unit cell parameters, and crystal packing.
-
Visualized Workflows and Applications
The following diagrams, created using the DOT language, illustrate a key synthesis workflow and the primary applications of this compound.
Caption: Synthesis workflow for this compound.
Caption: Key applications of this compound.
References
A Comprehensive Technical Guide to Carbazol-9-yl-acetic Acid for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and biological significance of Carbazol-9-yl-acetic acid, a versatile heterocyclic compound with promising applications in pharmaceuticals and materials science.
Core Physicochemical Properties
This compound is an aromatic heterocyclic compound distinguished by a tricyclic structure. This structure comprises two benzene rings fused to a five-membered nitrogen-containing ring, with an acetic acid group attached to the nitrogen atom. First isolated from coal tar in 1872, its unique molecular architecture underpins its diverse chemical reactivity and biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₂ | [1] |
| Molecular Weight | 225.24 g/mol | [1] |
| IUPAC Name | 2-(9H-carbazol-9-yl)acetic acid | |
| CAS Number | 524-80-1 | |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O | [1] |
| Appearance | White crystalline solid | [2] |
Synthesis and Characterization
A systematic and economically favorable route for the synthesis of this compound has been developed, proceeding through several biologically active intermediates.[2] The characterization of the final product and its intermediates is typically achieved through a combination of spectroscopic techniques.
Experimental Protocol: Synthesis of this compound[2]
This synthesis protocol involves a multi-step process starting from cyclohexanone and 1-phenylhydrazino-acetic acid.
Step 1: Synthesis of 1,2,3,4-tetrahydrocarbazole-9-acetic acid
-
A mixture of cyclohexanone (1 mol) and acetic acid (3 mol) is heated under reflux for 1 hour.
-
During this period, 1-phenylhydrazino-acetic acid (1 mol) is added to the reaction mixture.
-
The mixture is then heated for an additional hour.
-
The reaction mixture is poured into a 1.5 L beaker and stirred until it solidifies.
-
After cooling to approximately 5 °C, the solid is filtered with suction.
-
The crude solid is recrystallized from methanol to obtain the crystals of 1,2,3,4-tetrahydrocarbazole-9-acetic acid.
Step 2: Synthesis of 4-bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid
-
1,2,3,4-Tetrahydrocarbazole-9-acetic acid (1 mol) and N-bromosuccinimide (0.5 mol) are taken in a round bottom flask.
-
Carbon tetrachloride (CCl₄) is added as a solvent along with a few crystals of dibenzyl peroxide.
-
The reaction mixture is refluxed using a 100-watt bulb at 50-80 °C for approximately 2 hours.
-
The resulting precipitate of 4-bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid is recrystallized from ethanol.
Step 3: Synthesis of 1,2-dihydrocarbazole-9-acetic acid
-
4-Bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid (1 mol) and pyridine (2-3 mol) are placed in a round bottom flask equipped with a reflux condenser.
-
The mixture is heated in an oil bath with constant stirring to a temperature of 150-180 °C and maintained for an additional hour.
-
Pyridine is then removed by distillation.
-
The residue, 1,2-dihydrocarbazole-9-acetic acid, is recrystallized from ethanol.
Step 4: Synthesis of 2-bromo-1,2-dihydrocarbazole-9-acetic acid
-
1,2-Dihydrocarbazole-9-acetic acid (1 mol) and N-bromosuccinimide (0.5 mol) are taken in a round bottom flask.
-
Carbon tetrachloride (CCl₄) is added as a solvent along with a few crystals of dibenzyl peroxide.
-
The mixture is refluxed using a 100-watt bulb at 50-80 °C for about 2 hours.
-
The precipitate of 2-bromo-1,2-dihydrocarbazole-9-acetic acid is recrystallized with ethanol.
Step 5: Synthesis of this compound
-
2-Bromo-1,2-dihydrocarbazole-9-acetic acid (1 mol) and pyridine (2-3 mol) are placed in a round bottom flask with a reflux condenser.
-
The mixture is heated in an oil bath with constant stirring to 150-180 °C and held for an additional hour.
-
Pyridine is removed by distillation.
-
The residue is cooled in ice and recrystallized from ethanol to yield this compound.
Characterization Data[2]
-
¹H NMR (δ): 3.23 (s, 2H), 4.42 (s, 1H), 7.24 (dd, J = 7.7, 7.2 Hz, 1H), 7.39 (d, J = 8.0, 7.2 Hz, 1H), 7.47 (d, J = 8.0 Hz, 1H), 8.09 (dd, J = 7.7, 7.4 Hz, 1H).
-
IR (KBr, νₘₐₓ, cm⁻¹): 3380, 3355, 2980, 1725, 1595, 1590, 1460, 748.
-
Mass Spectrometry (ES+): m/z 226 (MH⁺).
Biological Activities and Mechanisms of Action
Carbazole derivatives, including this compound, have garnered significant attention for their broad spectrum of biological activities, most notably their anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
Certain carbazole compounds have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One such pathway is the p38 mitogen-activated protein kinase (MAPK) signaling cascade.
A proposed mechanism involves the inhibition of the p38 MAPK pathway, which in turn downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1][3][4] This interference with p38 MAPK activation can occur at the transcriptional level and may also involve the post-transcriptional regulation of mRNA stability for certain inflammatory proteins.[3]
Antimicrobial Activity
Carbazole derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[5][6] The precise mechanisms of action are varied and can depend on the specific derivative and microbial target.
One proposed mechanism for the antibacterial effect of certain carbazole derivatives is the inhibition of dihydrofolate reductase (DHFR).[7] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in bacteria. Inhibition of this enzyme disrupts bacterial growth and replication.
A standard method to evaluate the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
-
Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of the Compound: The carbazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Applications in Materials Science
Beyond its biological activities, this compound serves as a valuable building block in the development of advanced materials, particularly in the field of optoelectronics.
Perovskite Solar Cells
This compound and its derivatives are utilized to form self-assembled monolayers (SAMs) that function as efficient hole-transporting layers (HTLs) in inverted perovskite solar cells.[8] The carbazole core provides excellent hole-transporting capabilities, while the acetic acid group acts as an anchoring moiety to the transparent conductive oxide (e.g., indium tin oxide - ITO) surface.
This SAM-based approach offers several advantages, including low material consumption, simple fabrication, and the potential to reduce non-radiative recombination at the interface, thereby enhancing the efficiency and stability of the solar cells.[8]
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treated with UV-ozone.
-
Deposition of the SAM-HTL: The cleaned ITO substrates are immersed in a dilute solution of the carbazole-based phosphonic acid derivative (e.g., 2PACz) in a suitable solvent for a specified period to allow for the formation of a self-assembled monolayer. The substrates are then rinsed and annealed.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, etc., in a solvent like DMF/DMSO) is spin-coated onto the SAM-coated substrate in a nitrogen-filled glovebox. An anti-solvent is typically dripped during the spin-coating process to induce crystallization, followed by thermal annealing.
-
Deposition of Electron Transport Layer (ETL): An electron-transporting material (e.g., C60, PCBM) is deposited onto the perovskite layer, often by spin-coating.
-
Deposition of Buffer Layer and Metal Electrode: A buffer layer (e.g., BCP) and a metal top electrode (e.g., silver or gold) are deposited by thermal evaporation through a shadow mask to complete the device.
-
Characterization: The performance of the fabricated solar cell is evaluated by measuring its current density-voltage (J-V) characteristics under simulated sunlight (AM 1.5G).
References
- 1. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00144J [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of Carbazol-9-yl-acetic acid from Carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Carbazol-9-yl-acetic acid, a valuable intermediate in the development of various biologically active compounds. Carbazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document details the prevalent synthetic routes from carbazole, presenting quantitative data in structured tables, and providing explicit experimental protocols.
Synthetic Pathways Overview
The primary and most direct method for synthesizing this compound is through the N-alkylation of the carbazole nitrogen. This is typically achieved by reacting carbazole with a haloacetic acid or its ester derivative in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated carbazole anion attacks the electrophilic carbon of the halo-compound.
A general representation of this reaction is the alkylation of carbazole with an ethyl haloacetate followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for different reported methods of synthesizing this compound and its ethyl ester intermediate.
Table 1: Synthesis of Ethyl 2-(9H-carbazol-9-yl)acetate
| Starting Material | Reagent | Base | Solvent | Reaction Time | Temperature | Yield | Reference |
| Carbazole | Ethyl bromoacetate | NaH | DMF | 24 h | Room Temp | - | [3] |
| Carbazole | Ethyl chloroacetate | K2CO3 | Acetone | 22 h | Reflux | 59.44% | [4] |
| Carbazole | Ethyl chloroacetate | - | Ethanol | Overnight | Room Temp | - | [5] |
Table 2: Synthesis of this compound
| Starting Material | Reagent | Base | Solvent | Reaction Time | Temperature | Yield | Reference |
| Carbazole & Ethyl bromoacetate | HCl (for hydrolysis) | - | DMF/Water | 12 h | 35 °C | 90% | [6] |
| Carbazole | Bromoacetic acid | NaOH | DMSO | Overnight | 85 °C | - | [7] |
Experimental Protocols
Below are detailed experimental methodologies for the key synthetic steps.
Protocol 1: Synthesis of Ethyl 2-(9H-carbazol-9-yl)acetate
This protocol is adapted from a procedure utilizing sodium hydride as the base and dimethylformamide as the solvent.[3]
Materials:
-
9H-Carbazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Ethyl bromoacetate
-
Dimethylformamide (DMF)
-
Cold water
Procedure:
-
To a solution of 9H-carbazole (17.9 mmol, 3.0 g) in 25 mL of DMF, add sodium hydride (17.9 mmol, 717.6 mg).
-
Stir the mixture at room temperature for 2 hours.
-
Cool the mixture to 0 °C in an ice bath and add ethyl bromoacetate (17.9 mmol, 1.98 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture dropwise into 200 mL of cold water to precipitate the crude product.
-
Collect the solid by filtration and dry under vacuum.
Protocol 2: Synthesis of this compound via Hydrolysis
This protocol describes the direct synthesis and subsequent hydrolysis to obtain the final product.[6]
Materials:
-
Carbazole
-
Ethyl bromoacetate
-
Dimethylformamide (DMF)
-
Water
-
2 M Hydrochloric acid
-
Dichloromethane/ethanol mixture for recrystallization
Procedure:
-
Dissolve 5 g (0.03 mol) of carbazole in 100 mL of DMF.
-
Add 6.68 g (0.04 mol) of ethyl bromoacetate to the solution.
-
Stir the reaction mixture continuously at 35 °C for 12 hours.
-
After the reaction is complete, pour the mixture into 200 mL of water.
-
Separate the resulting solid by filtration.
-
Adjust the pH of the filtrate to 1.0 with 2 M hydrochloric acid to precipitate the crude this compound.
-
Collect the crude product by filtration and dry it.
-
Recrystallize the crude product from a dichloromethane/ethanol solvent mixture to obtain 6.1 g of a white crystalline product (90% yield).[6]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from carbazole.
Caption: General workflow for the synthesis of this compound.
Direct Synthesis Route
This diagram shows a more direct, one-pot synthesis approach.
Caption: Direct synthesis of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Screening of some Newer Carbazole Conjugates - ProQuest [proquest.com]
- 5. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. This compound | 524-80-1 [chemicalbook.com]
- 7. Buy this compound | 524-80-1 [smolecule.com]
An In-depth Technical Guide to the Solubility of Carbazol-9-yl-acetic Acid in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazol-9-yl-acetic acid (C14H11NO2) is a versatile heterocyclic compound with significant applications in materials science, pharmaceuticals, and analytical chemistry.[1] Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which dictates its processing, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailing experimental protocols for solubility determination, and illustrating relevant experimental workflows.
Introduction to this compound
This compound is an aromatic organic compound featuring a tricyclic carbazole core linked to an acetic acid group at the nitrogen atom (position 9).[1] This unique structure, combining a nonpolar aromatic system with a polar carboxylic acid group, results in a varied solubility profile across different organic solvents.[1] The compound is noted for its applications as a building block for conductive polymers, a hole-selective contact in perovskite solar cells, and as a derivatization agent in analytical chemistry.[1][2] Furthermore, carbazole derivatives are widely explored in pharmacology for their potential antimicrobial and anticancer activities.[3][4]
Quantitative Solubility Data
The solubility of this compound varies significantly with the polarity and nature of the organic solvent. The compound exhibits high solubility in polar aprotic solvents and limited solubility in nonpolar solvents and water.[1] The quantitative solubility data in several common organic solvents at ambient temperature are summarized in the table below.
| Solvent | Solvent Class | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 75 |
| N-methyl-2-pyrrolidone (NMP) | Polar Aprotic | 4.0 |
| N,N-dimethylacetamide (DMAC) | Polar Aprotic | 3.6 |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 3.0 |
| Acetonitrile | Polar Aprotic | 1.6 |
| Ethanol | Polar Protic | Soluble* |
| Water | Polar Protic | Limited Solubility |
*Quantitative data for ethanol is limited, but it is used as a processing solvent, for instance, at a concentration of 0.3 mg/mL for creating thin films.[1][5]
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in the physicochemical characterization of a compound. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[2][6][7] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium is reached.
Thermodynamic Solubility Determination: Shake-Flask Method
This protocol describes the steps to reliably measure the equilibrium solubility of this compound in a specific organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or agitator with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. An excess of solid must be visible to ensure saturation.[6]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker with the temperature maintained at a constant, specified value (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[6] The concentration of the dissolved solid should be monitored over time to confirm that a plateau has been reached.[8]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
-
Quantification:
-
Carefully take a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of the same solvent to bring the concentration into the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax or HPLC with a standard curve) to determine the concentration.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
-
Visualization of Key Processes
Diagrams created using Graphviz provide clear visual representations of complex workflows and relationships relevant to the study and application of this compound.
Synthesis of this compound
A common synthetic route involves the reaction of carbazole with an acetate derivative. The following diagram illustrates a typical laboratory workflow for its synthesis.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmajournal.net [pharmajournal.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. who.int [who.int]
Spectroscopic analysis of Carbazol-9-yl-acetic acid (NMR, FT-IR)
This technical guide provides a comprehensive overview of the spectroscopic characterization of Carbazol-9-yl-acetic acid, a significant derivative of carbazole known for its role in medicinal and materials chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and a thorough analysis of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data.
Chemical Structure
This compound
-
Molecular Formula: C₁₄H₁₁NO₂
-
Molecular Weight: 225.24 g/mol
-
CAS Number: 524-80-1
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.10 | s | 1H | -COOH |
| 8.16 | d, J = 7.8 Hz | 2H | Ar-H |
| 7.55 | m | 2H | Ar-H |
| 7.42 | m | 2H | Ar-H |
| 7.22 | m | 2H | Ar-H |
| 5.23 | s | 2H | -CH₂- |
| Solvent: CDCl₃, Frequency: 400 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 170.2 | C=O |
| 140.4 | Ar-C |
| 125.6 | Ar-C |
| 122.2 | Ar-C |
| 120.1 | Ar-C |
| 119.0 | Ar-C |
| 109.2 | Ar-C |
| 43.9 | -CH₂- |
| Solvent: DMSO-d₆, Frequency: 100 MHz[1] |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (ν, cm⁻¹) | Assignment |
| 3380, 3355 | O-H stretch (carboxylic acid) |
| 2980 | C-H stretch (aromatic) |
| 1725 | C=O stretch (carboxylic acid) |
| 1595, 1590 | C=C stretch (aromatic) |
| 1460 | C-H bend |
| 748 | C-H out-of-plane bend (aromatic) |
| Sample Preparation: KBr pellet[2] |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
3.1. Synthesis of this compound [1]
-
Dissolution: Dissolve 5 g (0.03 mol) of carbazole in 100 mL of dimethylformamide (DMF).
-
Addition of Reagent: Add 6.68 g (0.04 mol) of ethyl bromoacetate to the solution.
-
Reaction: Stir the reaction mixture continuously at 35°C for 12 hours.
-
Precipitation: After the reaction is complete, pour the mixture into 200 mL of water and separate the resulting precipitate by filtration.
-
Acidification: Adjust the pH of the filtrate to 1.0 with 2 M hydrochloric acid to precipitate the crude product.
-
Purification: Collect the crude product by filtration, dry it, and recrystallize from a dichloromethane/ethanol solvent mixture to yield the pure this compound.
3.2. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for ¹H NMR, DMSO-d₆ for ¹³C NMR) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
3.3. FT-IR Spectroscopy [2]
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or semi-transparent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Workflow and Data Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Synthesis and Spectroscopic Analysis of this compound.
References
In-Depth Technical Guide: Thermal Properties and Stability of Carbazol-9-yl-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties and stability of Carbazol-9-yl-acetic acid (C14H11NO2), a significant heterocyclic aromatic compound. Due to its unique structure, featuring a carbazole moiety linked to an acetic acid group, this molecule is of considerable interest in the fields of organic electronics, materials science, and pharmaceuticals. Understanding its thermal behavior is critical for its application in various technological and biomedical fields.
Core Thermal and Physical Properties
This compound exhibits notable thermal stability, a characteristic attributed to the rigid, planar structure of the carbazole ring system and the presence of intermolecular hydrogen bonding.[1] The aromatic nature of the carbazole group contributes significantly to this stability through resonance.[1]
Table 1: Summary of Physical and Thermal Properties of this compound
| Property | Value |
| Molecular Formula | C14H11NO2 |
| Molecular Weight | 225.24 g/mol |
| Melting Point | 215-218 °C |
| Boiling Point | 387.6 °C at 760 mmHg (estimated) |
| Flash Point | 188.2 °C (estimated)[1] |
The relatively high melting and boiling points are indicative of the strong intermolecular forces present in the solid state of the compound.[1]
Thermal Analysis: A Deeper Look
While specific experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for pure this compound is not extensively reported in publicly available literature, the thermal behavior of carbazole derivatives has been a subject of study. Generally, carbazole-containing molecules are known for their good thermal and photochemical stability.
Thermogravimetric Analysis (TGA)
TGA is a crucial technique for determining the thermal stability and decomposition profile of a material. A representative TGA experiment for an organic compound like this compound would reveal the temperature at which it begins to lose mass due to decomposition. For carbazole derivatives, decomposition temperatures are typically high, often exceeding 300°C.
Differential Scanning Calorimetry (DSC)
DSC is employed to study the thermal transitions of a material, such as melting and glass transitions. A DSC thermogram for this compound would show a sharp endothermic peak corresponding to its melting point. The presence of any other transitions could indicate polymorphism or the presence of impurities.
Experimental Protocols
The following are detailed, representative methodologies for conducting TGA and DSC analyses on a compound such as this compound. These protocols are based on standard practices for the thermal analysis of organic solids.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Parameters:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Parameters:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 250 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the thermal analysis experiments.
Conclusion
This compound is a thermally robust molecule, a property that underpins its potential in various high-performance applications. Its stability is a direct consequence of its aromatic carbazole core and the intermolecular interactions facilitated by the carboxylic acid group. While detailed TGA and DSC data are not widely published, the provided representative protocols offer a solid foundation for researchers to conduct their own thermal characterization of this and similar compounds. The continued investigation into the thermal properties of this compound and its derivatives will undoubtedly pave the way for new and innovative applications in science and technology.
References
Crystal Structure of 2-(Carbazol-9-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-(Carbazol-9-yl)acetic acid, a molecule of interest in materials science and medicinal chemistry. The following sections detail its crystallographic parameters, experimental protocols for its synthesis and crystallization, and an overview of its known biological and chemical applications.
Crystallographic Data
The crystal structure of 2-(Carbazol-9-yl)acetic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic data and parameters are summarized in the tables below.[1][2]
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₄H₁₁NO₂ |
| Formula Weight | 225.24 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 32.067 (19) |
| b (Å) | 5.340 (3) |
| c (Å) | 13.134 (7) |
| β (°) | 97.756 (8) |
| Volume (ų) | 2229 (2) |
| Z | 8 |
| Temperature (K) | 93 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (Mg/m³) | 1.343 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 944 |
| Crystal Size (mm) | 0.40 × 0.30 × 0.08 |
| θ range for data collection (°) | 3.1 to 27.5 |
| Reflections collected | 8360 |
| Independent reflections | 2534 |
| R(int) | 0.067 |
| Data/restraints/parameters | 2534 / 0 / 159 |
| Goodness-of-fit on F² | 1.00 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.093 |
| R indices (all data) | R₁ = 0.075, wR₂ = 0.101 |
Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| O1-C14 | 1.314(2) | C4-C5 | 1.385(3) |
| O2-C14 | 1.218(2) | C5-C10 | 1.408(2) |
| N1-C9 | 1.386(2) | C6-C7 | 1.383(3) |
| N1-C12 | 1.388(2) | C7-C8 | 1.381(3) |
| N1-C13 | 1.468(2) | C8-C12 | 1.407(2) |
| C1-C2 | 1.382(3) | C9-C10 | 1.411(2) |
| C1-C6 | 1.385(3) | C10-C11 | 1.411(2) |
| C2-C3 | 1.380(3) | C11-C12 | 1.410(2) |
| C3-C4 | 1.380(3) | C13-C14 | 1.507(2) |
Selected Bond Angles (°)
| Atoms | Angle (°) | Atoms | Angle (°) |
| C9-N1-C12 | 108.73(13) | C8-C7-C6 | 121.2(2) |
| C9-N1-C13 | 125.43(13) | C7-C8-C12 | 118.0(2) |
| C12-N1-C13 | 125.83(13) | N1-C9-C10 | 109.13(14) |
| C2-C1-C6 | 121.7(2) | C5-C10-C9 | 132.89(16) |
| C3-C2-C1 | 118.8(2) | C5-C10-C11 | 119.01(16) |
| C4-C3-C2 | 120.5(2) | C9-C10-C11 | 108.10(15) |
| C3-C4-C5 | 121.0(2) | C12-C11-C10 | 118.51(16) |
| C4-C5-C10 | 118.05(17) | N1-C12-C11 | 109.02(15) |
| C1-C6-C7 | 118.0(2) | N1-C13-C14 | 111.98(13) |
| O2-C14-O1 | 123.71(16) | O2-C14-C13 | 123.61(16) |
| O1-C14-C13 | 112.67(14) |
The tricyclic aromatic ring system of 2-(Carbazol-9-yl)acetic acid is nearly planar. The dihedral angle between the two benzene rings is a mere 2.8(5)°.[1][2][3] The carboxylic acid group is twisted with respect to the pyrrole ring, with a torsion angle of 88.5(1)°.[1][2][3] The crystal structure is stabilized by intermolecular O-H···O hydrogen bonds.[1][2][3]
Experimental Protocols
Synthesis of 2-(Carbazol-9-yl)acetic acid
A systematic synthesis route for 2-(Carbazol-9-yl)acetic acid involves several intermediate steps, starting from cyclohexanone and 1-phenylhydrazino-acetic acid.[4] An alternative and frequently cited method for the synthesis of the title compound is reported by Xie et al. (2006).[1][2] This method involves the reaction of carbazole with ethyl bromoacetate to form ethyl 9H-carbazol-9-ylacetate, which is then hydrolyzed to yield 2-(Carbazol-9-yl)acetic acid.[5]
A general synthetic procedure is as follows:
-
Synthesis of Ethyl 9H-carbazol-9-ylacetate: Carbazole is reacted with ethyl chloroacetate in an appropriate solvent such as ethanol. The mixture is stirred, typically overnight, and the product is isolated by precipitation in water and recrystallized.
-
Hydrolysis to 2-(Carbazol-9-yl)acetic acid: The resulting ester is then subjected to hydrolysis, for example, by reacting it with hydrazine hydrate in refluxing ethanol, to yield the final product, 2-(Carbazol-9-yl)acetic acid.[5]
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by dissolving the purified 2-(Carbazol-9-yl)acetic acid (0.1 g) in 10 ml of 50% ethanol.[1][2] The solution is then allowed to evaporate slowly in the air, which affords colorless platelet-like crystals.[1][2]
X-ray Crystallography
Data collection is performed on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source at a low temperature (e.g., 93 K) to minimize thermal vibrations.[1][2] The structure is solved by direct methods and refined by full-matrix least-squares on F².
Biological and Chemical Significance
Carbazole and its derivatives are known for a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. While specific signaling pathways for 2-(Carbazol-9-yl)acetic acid are not extensively documented, its derivatives have been studied for various applications.
-
Antimicrobial Activity: Carbazole derivatives have shown inhibitory effects against various bacterial and fungal strains.
-
Antitumor Activity: A dicopper(I) complex incorporating 2-(9H-carbazol-9-yl)acetic acid as a ligand exhibited good cytotoxic activity against human hepatocellular carcinoma cell lines (BEL-7402 and Hep-G2).[4]
-
Chemical Applications: The title compound is utilized as a derivatization agent in high-performance liquid chromatography (HPLC) for the determination of alcohols with fluorimetric detection.[1][2] It has also been employed as a self-assembled monolayer material in perovskite solar cells, leading to enhanced efficiency and stability.
Workflow and Logical Relationships
The following diagram illustrates the general workflow from synthesis to characterization and application of 2-(Carbazol-9-yl)acetic acid.
Caption: Synthesis, Characterization, and Application Workflow.
References
The Rising Therapeutic Potential of Novel Carbazole Derivatives: A Technical Guide
For Immediate Release
In the dynamic landscape of drug discovery, carbazole derivatives have emerged as a prominent class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the latest research on novel carbazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes complex biological pathways.
Core Biological Activities and Quantitative Data
Recent studies have underscored the versatility of carbazole scaffolds in medicinal chemistry. The functionalization of the carbazole ring has led to the development of new derivatives with enhanced therapeutic efficacy. The biological activities of these novel compounds are summarized below, with quantitative data presented for comparative analysis.
Anticancer Activity
Novel carbazole derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The primary mechanisms of action include DNA intercalation, inhibition of key enzymes like topoisomerase, and induction of apoptosis.
Table 1: Anticancer Activity of Novel Carbazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3b | HepG-2 (Liver) | 0.0304 ± 0.001 | Not specified | [1] |
| MCF-7 (Breast) | 0.058 ± 0.002 | [1] | ||
| HCT-116 (Colon) | 0.047 ± 0.002 | [1] | ||
| 5c | HepG-2 (Liver) | 0.048 ± 0.002 | Not specified | [1] |
| MCF-7 (Breast) | 0.086 ± 0.0025 | [1] | ||
| HCT-116 (Colon) | 0.06 ± 0.007 | [1] | ||
| Compound 10 | HepG2 (Liver) | 7.68 | Antiproliferative | [2][3] |
| HeLa (Cervical) | 10.09 | [2][3] | ||
| MCF7 (Breast) | 6.44 | [2][3] | ||
| Compound 11 | HepG2 (Liver) | > IC50 of Cpd 10 | Antiproliferative | [2][3] |
| HeLa (Cervical) | > IC50 of Cpd 10 | [2][3] | ||
| MCF7 (Breast) | > IC50 of Cpd 10 | [2][3] | ||
| Compound 9 | HeLa (Cervical) | 7.59 | Antiproliferative | [2][3] |
| 3c | MCF-7 (Breast) | <10 µg/ml | Topoisomerase-I inhibitor | [4] |
| 3e | MCF-7 (Breast) | <10 µg/ml | Topoisomerase-I inhibitor | [4] |
| 3a | MCF-7 (Breast) | <10 µg/ml | Topoisomerase-I inhibitor | [4] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new therapeutic agents. Carbazole derivatives have demonstrated significant antibacterial and antifungal properties. Their mechanisms of action often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: Antimicrobial Activity of Novel Carbazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| N-ethyl-[2-methyl-5-nitro imidazole] derivative 5 | B. subtilis | 0.9 | - | [5] |
| N-[1-buto-2y-nyl-4(NʹNʹ-methyl-phenyl]carbazole (6) | E. coli | - | 25 (at 800 µg/mL) | [5] |
| 1,2,4-triazole moiety derivative (1) | C. albicans | 2-4 | - | [5] |
| Imidazole moiety derivative (2) | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1-8 | - | [5] |
| Carbazole triazolium compound (3) | Various bacterial and fungal strains | 1.0-64 | - | [5] |
| 1-carbazole-9-yl-2-(4-nitro-phenyl)-4,5-diphenyl-1H-1-yl-amino)-ethanone (14) | B. subtilis, S. aureus, E. coli, K. pneumoniae | 6.2-50 | 10.3–15.4 | [5] |
| Compounds 18 and 20 | Various bacterial strains | - | 16.82–26.08 (at 50 µg/mL) | [5] |
| Pyrimidine carbazole (24) & Pyrazole carbazole (25) | C. albicans, A. fumigatus | 8.7-10.8 | - | [5] |
| S. aureus, B. subtilis, E. coli | 1.1-10.3 | - | [5] | |
| Chloro-substituted derivative 3d | E. coli, S. aureus, P. aeruginosa, B. subtilis | - | "Outstanding" | [6] |
| Carbazole 32b | P. aeruginosa | 9.37 | - | [6] |
| Compounds 8f and 9d | Various bacterial and fungal strains | 0.5-2 | - | |
| Heptyl-derived carbazole aminothiazole 4f | MRSA | 4 | - | [7] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Certain novel carbazole derivatives have been shown to possess potent anti-inflammatory effects. A key mechanism identified is the inhibition of the High-Mobility Group Box 1 (HMGB1) signaling pathway, which plays a crucial role in the inflammatory response.[8]
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which carbazole derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key signaling pathways and experimental workflows.
Caption: DNA intercalation by planar carbazole derivatives.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by carbazole derivatives.
Caption: Inhibition of the HMGB1 signaling pathway by carbazole derivatives.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the evaluation of novel carbazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the carbazole derivative solution at a specific concentration into each well. A solvent control and a standard antibiotic should be included.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Dilution: Perform serial two-fold dilutions of the carbazole derivative in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.
Conclusion
Novel carbazole derivatives represent a highly promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications, coupled with a growing understanding of their mechanisms of action, positions them as key candidates for further preclinical and clinical investigation. This technical guide provides a comprehensive overview to support ongoing research and development efforts in this exciting field.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 4. botanyjournals.com [botanyjournals.com]
- 5. hereditybio.in [hereditybio.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Biological Mechanisms of Carbazol-9-yl-acetic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological mechanisms of action associated with Carbazol-9-yl-acetic acid and its derivatives. While this compound itself serves primarily as a crucial synthetic scaffold, its derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of pharmacological activities. This document consolidates current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and drug development endeavors.
Core Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily through the following mechanisms:
-
Antimicrobial and Antifungal Activity: These compounds disrupt microbial and fungal cell integrity and function. The proposed mechanism often involves increasing the permeability of the cell membrane, leading to cell death.[1]
-
Enzyme Inhibition:
-
Urease Inhibition: Specific derivatives act as inhibitors of urease, a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori.
-
DNA Methyltransferase 1 (DNMT1) Inhibition: Certain derivatives have been identified as potent inhibitors of DNMT1, an enzyme crucial for maintaining DNA methylation patterns. Its inhibition can lead to the re-expression of tumor suppressor genes, highlighting the anticancer potential of these compounds.
-
-
Anticancer Activity: Beyond DNMT1 inhibition, the anticancer effects of these derivatives are also attributed to the induction of apoptosis (programmed cell death) and the inhibition of other key enzymes involved in cell proliferation, such as topoisomerase II.
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Carbazole derivatives | E. coli | 0.5 | [1] |
| S. aureus | 1.0 | [1] | |
| Candida albicans | 1.5 | [1] | |
| Carbazole Derivative A | Bacillus subtilis | 0.2 | [1] |
| Carbazole Derivative B | Aspergillus niger | 0.49 | [1] |
Table 2: Enzyme Inhibition and Anticancer Activity of this compound Derivatives
| Compound Derivative | Target | Activity | Value | Cell Line | Reference |
| S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid | DNMT1 | IC50 | 8.147 µM | - | |
| S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid | DNMT1 | IC50 | 0.777 µM | - | |
| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine 41 | Cytotoxicity | LC50 | 60.6 µg/mL | MCF-7 | |
| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine 42 | Cytotoxicity | LC50 | 60.2 µg/mL | MCF-7 | |
| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine 43 | Cytotoxicity | LC50 | 53.6 µg/mL | MCF-7 | |
| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine 44 | Cytotoxicity | LC50 | 80.0 µg/mL | MCF-7 | |
| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine 45 | Cytotoxicity | LC50 | 35.6 µg/mL | MCF-7 |
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action for this compound derivatives.
Experimental Protocols
Detailed methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
96-well microtiter plates
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard for bacteria).
-
Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls: Include a positive control (microorganism with a known antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Urease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the urease enzyme.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Test compound stock solution
-
Thiourea (standard inhibitor)
-
Phenol-nitroprusside and alkaline hypochlorite solutions (for Berthelot's method)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, urease enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.
-
Ammonia Quantification: Stop the reaction and quantify the amount of ammonia produced using the Berthelot method. This involves adding phenol-nitroprusside and alkaline hypochlorite solutions, which react with ammonia to produce a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 630 nm).
-
Calculation: Calculate the percentage of inhibition based on the absorbance values of the test wells compared to the control wells (enzyme without inhibitor).
DNMT1 Inhibition Assay (Radiometric)
This assay quantifies the inhibition of DNMT1 activity by measuring the incorporation of a radiolabeled methyl group into a DNA substrate.
Materials:
-
Recombinant human DNMT1
-
DNA substrate (e.g., poly(dI-dC))
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay buffer
-
Test compound stock solution
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, DNA substrate, [³H]-SAM, and the test compound at various concentrations.
-
Enzyme Addition: Add DNMT1 to the reaction mixture to initiate the methylation reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution.
-
DNA Precipitation: Precipitate the DNA to separate it from the unincorporated [³H]-SAM.
-
Scintillation Counting: Wash the precipitated DNA and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Conclusion
This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their diverse mechanisms of action, spanning antimicrobial, enzyme inhibitory, and anticancer activities, offer multiple avenues for further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to design and synthesize novel, potent, and specific drug candidates based on the carbazole framework. Further studies are warranted to elucidate more detailed molecular interactions and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for potential clinical applications.
References
The Discovery and Enduring Legacy of Carbazole Compounds: A Technical Guide
An in-depth exploration of the history, synthesis, and biological significance of carbazole and its derivatives for researchers, scientists, and drug development professionals.
Introduction
Carbazole, a tricyclic aromatic heterocyclic organic compound, has been a subject of intense scientific interest for over a century.[1] Its rigid, planar structure and rich electron density make it a versatile scaffold in medicinal chemistry and materials science. This technical guide delves into the historical discovery of carbazole, early synthetic methodologies, and the evolution of carbazole-containing compounds as potent therapeutic agents, with a particular focus on the pioneering anticancer agent, ellipticine.
The Dawn of Carbazole Chemistry: Isolation from Coal Tar
The story of carbazole begins in 1872 when German chemists Carl Graebe and Carl Glaser first isolated it from coal tar, a complex mixture of organic compounds produced during the coking of coal.[1][2] This discovery marked the entry of a new class of heterocyclic compounds into the world of organic chemistry. The initial isolation was a significant achievement, considering the intricate nature of coal tar.
Physicochemical Properties of Carbazole
The carbazole isolated from coal tar is a white, crystalline solid.[3][4] Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉N | [5] |
| Molar Mass | 167.21 g/mol | [5] |
| Melting Point | 246 °C | [3][4] |
| Boiling Point | 355 °C | [3] |
| Solubility | Insoluble in water; soluble in acetone, and ether. | [3] |
| Appearance | White crystalline solid | [3] |
Early Synthetic Strategies for the Carbazole Core
Following its discovery, chemists sought to develop synthetic routes to carbazole and its derivatives to enable further investigation of their properties and potential applications. Several classical methods emerged, which are still recognized for their historical importance.
Borsche–Drechsel Cyclization
First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this method involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanone to form tetrahydrocarbazoles, which can then be aromatized to carbazoles.[6][7]
Experimental Protocol: Borsche-Drechsel Cyclization (Conceptual)
Note: The following is a generalized protocol based on historical descriptions. Specific conditions may have varied.
-
Formation of the Arylhydrazone: An arylhydrazine is condensed with cyclohexanone, typically in the presence of a mild acid catalyst, to form the corresponding cyclohexanone arylhydrazone.
-
Cyclization: The isolated arylhydrazone is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, and heated. This induces a cyclization reaction to yield a 1,2,3,4-tetrahydrocarbazole.
-
Aromatization: The tetrahydrocarbazole is then dehydrogenated to the corresponding carbazole. This can be achieved using various oxidizing agents, such as chloranil or palladium on carbon, at elevated temperatures.
Bucherer Carbazole Synthesis
In 1908, Hans Theodor Bucherer reported a method for synthesizing carbazoles from naphthols and arylhydrazines in the presence of sodium bisulfite.[4][8] This reaction proceeds through the formation of an intermediate arylaminonaphthalenesulfonate.
Experimental Protocol: Bucherer Carbazole Synthesis (Conceptual)
Note: The following is a generalized protocol based on historical descriptions.
-
Reaction Setup: A naphthol is heated with an arylhydrazine hydrochloride and an aqueous solution of sodium bisulfite in a sealed vessel.
-
Heating: The reaction mixture is heated to a temperature typically ranging from 150 to 180 °C for several hours.
-
Workup: After cooling, the reaction mixture is made alkaline to precipitate the carbazole product, which is then isolated by filtration and purified by recrystallization.
Graebe–Ullmann Reaction
First reported by Carl Graebe and Fritz Ullmann in 1896, this reaction involves the diazotization of an N-phenyl-ortho-phenylenediamine (2-aminodiphenylamine) followed by an intramolecular cyclization with the elimination of nitrogen gas to form carbazole.[9][10]
Experimental Protocol: Graebe-Ullmann Reaction (Conceptual)
Note: The following is a generalized protocol based on historical descriptions.
-
Diazotization: The N-phenyl-ortho-phenylenediamine is dissolved in a cold mineral acid (e.g., sulfuric acid or hydrochloric acid) and treated with a solution of sodium nitrite at a low temperature (0-5 °C) to form the corresponding diazonium salt.
-
Cyclization: The solution of the diazonium salt is then gently warmed. This promotes the intramolecular cyclization and the evolution of nitrogen gas, leading to the formation of carbazole.
-
Isolation: The carbazole precipitates from the reaction mixture and is collected by filtration, washed, and purified.
The Emergence of Carbazole Alkaloids in Drug Discovery
For many decades after its discovery, carbazole remained primarily of academic and industrial interest, finding use in the synthesis of dyes and pigments. However, the discovery of naturally occurring carbazole alkaloids in the mid-20th century opened a new chapter in the history of these compounds, revealing their potent biological activities.
A pivotal moment came in 1965 with the isolation and characterization of murrayanine from the stem bark of the curry tree (Murraya koenigii).[1] This was one of the first discoveries of a carbazole alkaloid from a natural source.
Ellipticine: A Landmark Anticancer Agent
In 1959, the carbazole alkaloid ellipticine was isolated from the leaves of Ochrosia elliptica. This discovery was a watershed moment, as ellipticine was found to possess significant anticancer properties. It became a lead compound for the development of a new class of chemotherapeutic agents.
The primary mechanism of action of ellipticine is the inhibition of topoisomerase II , an essential enzyme involved in DNA replication and repair.[11] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, ellipticine leads to the accumulation of double-strand breaks in DNA, ultimately triggering programmed cell death, or apoptosis .[11][12]
Anticancer Activity of Ellipticine and Early Derivatives
The potent cytotoxicity of ellipticine against various cancer cell lines spurred extensive research into its derivatives to improve its therapeutic index. The following table summarizes the 50% growth inhibition (GI50) values for ellipticine against a panel of human cancer cell lines from the National Cancer Institute (NCI-60).
| Cell Line | Cancer Type | Ellipticine GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | ~4 |
| HL-60(TB) | Leukemia | <1 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | ~1 |
| Glioblastoma | ||
| U87MG | Glioblastoma | ~1 |
| Neuroblastoma | ||
| IMR-32 | Neuroblastoma | <1 |
| UKF-NB-3 | Neuroblastoma | <1 |
| UKF-NB-4 | Neuroblastoma | <1 |
(Data compiled from multiple sources)
Signaling Pathways Modulated by Ellipticine
The anticancer effects of ellipticine are mediated through its interference with critical cellular signaling pathways. As a topoisomerase II inhibitor, it directly induces DNA damage, which in turn activates cell cycle checkpoints and apoptotic pathways.
Topoisomerase II Inhibition and DNA Damage
The mechanism of topoisomerase II-mediated DNA cleavage involves a transient double-strand break to allow for the passage of another DNA strand, thus resolving DNA tangles and supercoils.[12][13] Ellipticine traps the enzyme in its cleavage complex with DNA, preventing the re-ligation of the DNA strands.[11]
Caption: Ellipticine stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA damage.
Induction of Apoptosis
The accumulation of DNA double-strand breaks triggers a cellular damage response that can lead to apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Ellipticine-induced DNA damage triggers both intrinsic and extrinsic apoptotic pathways.
Conclusion
From its humble origins as a component of coal tar, carbazole has evolved into a privileged scaffold in medicinal chemistry and materials science. The discovery of its potent biological activities, exemplified by the anticancer agent ellipticine, has paved the way for the development of numerous carbazole-based drugs. The historical journey of carbazole compounds underscores the importance of natural product discovery and the power of synthetic chemistry to unlock the therapeutic potential of novel molecular architectures. Continued research into the synthesis and biological evaluation of carbazole derivatives holds great promise for the future of drug discovery.
References
- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. İstanbul Journal of Pharmacy » Submission » Biological and computational evaluation of carbazole-based bis-thiosemicarbazones: A selective enzyme inhibition study between α-amylase and α-glucosidase [dergipark.org.tr]
- 3. academic.oup.com [academic.oup.com]
- 4. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 7. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Bucherer Carbazole Synthesis [drugfuture.com]
- 9. Graebe-Ullmann Synthesis [drugfuture.com]
- 10. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
- 11. Human topoisomerase IIα uses a two-metal-ion mechanism for DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Carbazol-9-yl-acetic Acid: A Technical Health and Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for Carbazol-9-yl-acetic acid (CAS No. 524-80-1). The information is compiled from available safety data sheets and chemical databases to ensure safe handling and use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its classification and potential hazards.
GHS Hazard Classification
| Classification | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |
Hazard Statements and Pictograms [1][2]
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 | Warning | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
Toxicological Data
Currently, specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not available in the public domain. The hazard classification is based on the known irritant and harmful properties of the substance.
Qualitative Toxicological Information [3]
| Route of Exposure | Symptoms and Effects |
| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation. |
| Inhalation | May cause respiratory tract irritation. |
| Skin Contact | Causes skin irritation, which may include redness, itching, and pain. |
| Eye Contact | Causes serious eye irritation, which may include redness, pain, and watering. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
| Protection Type | Recommended Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Storage Conditions
| Requirement | Specification |
| General Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Emergency Procedures
In the event of an emergency, follow these first-aid and spill response protocols.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
Spill and Leak Response
A general workflow for handling a chemical spill of this compound is outlined below.
Caption: General workflow for handling a chemical spill.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard information presented in this guide is derived from safety data sheets provided by suppliers, which are based on internal or non-disclosed studies, or on data from structurally similar compounds.
Researchers planning to conduct toxicological or other safety-related studies on this compound should design their protocols in accordance with established guidelines from regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.
The following diagram illustrates a logical workflow for a hypothetical acute oral toxicity study.
Caption: Hypothetical workflow for an acute oral toxicity study.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| Physical Form | Solid[1] |
| Storage Temperature | Room temperature, sealed in dry conditions[1] |
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). Researchers should always consult the most current SDS for this compound from their supplier before use. All laboratory work should be conducted in accordance with institutional safety policies and procedures.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Carbazol-9-yl-acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities and applications in materials science. The carbazole nucleus is a key structural motif in many natural products and synthetic compounds with demonstrated anti-inflammatory, antibacterial, antifungal, and anticancer properties. Carbazol-9-yl-acetic acid, in particular, serves as a versatile intermediate for the synthesis of a wide array of derivatives, leveraging the reactivity of the carboxylic acid group for further molecular elaboration. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization.
Synthesis of this compound
A common and direct method for the synthesis of this compound involves the N-alkylation of carbazole with a haloacetic acid or its ester.
Protocol 1: Direct N-Alkylation with Bromoacetic Acid
This protocol outlines the synthesis of this compound via direct nucleophilic substitution of carbazole with bromoacetic acid in the presence of a base.[1]
Materials:
-
Carbazole
-
Bromoacetic acid
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Dropping funnel
-
Buchner funnel and flask
-
Beakers
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, dissolve carbazole (8.35 g) and sodium hydroxide (6.0 g) in dimethyl sulfoxide.
-
Heat the mixture to 85°C and stir for 30 minutes.
-
Slowly add a solution of bromoacetic acid (8.35 g) in batches to the reaction mixture.
-
Stir the reaction mixture overnight at 85°C.
-
After cooling to room temperature, acidify the mixture to pH 4 with HCl to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure this compound.
Protocol 2: Synthesis via Ethyl Ester Intermediate
This method involves the N-alkylation of carbazole with ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the carboxylic acid.[2][3]
Step 1: Synthesis of Ethyl 2-(9H-carbazol-9-yl)acetate [2][3]
Materials:
-
Carbazole
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Acetone
-
Ethanol
Procedure:
-
To a solution of carbazole in acetone, add anhydrous potassium carbonate.
-
Add ethyl chloroacetate dropwise to the stirred suspension.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, filter off the inorganic salts and wash with acetone.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield ethyl 2-(9H-carbazol-9-yl)acetate.
Step 2: Hydrolysis to 2-(9H-carbazol-9-yl)acetic acid
Materials:
-
Ethyl 2-(9H-carbazol-9-yl)acetate
-
Ethanol
-
Lithium hydroxide monohydrate
-
Hydrochloric acid (conc.)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl 2-(9H-carbazol-9-yl)acetate in ethanol.
-
Add a solution of lithium hydroxide monohydrate and stir for 2 hours.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain this compound.
Synthesis of this compound Derivatives
The carboxylic acid functionality of this compound is a versatile handle for the synthesis of various derivatives, such as amides and esters. A common derivatization pathway involves the formation of an acetohydrazide intermediate.
Protocol 3: Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide[2][4]
Materials:
-
Ethyl 2-(9H-carbazol-9-yl)acetate
-
Hydrazine hydrate (98%)
-
Absolute ethanol
Procedure:
-
Dissolve ethyl 2-(9H-carbazol-9-yl)acetate (0.01 mol) in absolute ethanol (25 mL).
-
Add hydrazine hydrate (0.021 mol) to the solution.
-
Heat the reaction mixture under reflux for 4 hours.
-
Allow the mixture to stir overnight at room temperature.
-
Filter the separated solid product, dry, and recrystallize from an ethanol/water mixture to yield 2-(9H-carbazol-9-yl)acetohydrazide as white crystals.[2]
This acetohydrazide can then be used to synthesize a variety of heterocyclic derivatives or other amide compounds.[2][4]
Data Presentation
| Compound | Starting Material(s) | Reagents | Solvent(s) | Yield (%) | Melting Point (°C) | Reference |
| This compound | Carbazole, Bromoacetic acid | NaOH, HCl | DMSO | - | - | [1] |
| Ethyl 2-(9H-carbazol-9-yl)acetate | Carbazole, Ethyl chloroacetate | K2CO3 | Acetone | 75 | - | |
| 2-(9H-carbazol-9-yl)acetohydrazide | Ethyl 2-(9H-carbazol-9-yl)acetate, Hydrazine hydrate | - | Ethanol | - | 248-250 | |
| N'-(substituted)-2-(9H-carbazol-9-yl)acetohydrazide | 2-(9H-carbazol-9-yl)acetohydrazide, Benzoyl chloride derivatives | Triethylamine | THF | High | - | [4] |
Note: Yields and melting points can vary based on reaction scale and purification methods.
Experimental Workflow and Logic
The synthesis of this compound derivatives typically follows a logical progression from the readily available carbazole starting material. The workflow diagram below illustrates the key synthetic transformations.
Caption: Synthetic pathways to this compound and its derivatives.
References
Application Note: Electropolymerization of Carbazol-9-yl-acetic Acid for Conductive Film Fabrication
Introduction
The development of conductive polymers has paved the way for significant advancements in various fields, including electronics, materials science, and biomedical engineering. Among these, polycarbazoles are a noteworthy class of conducting polymers due to their excellent electrical, optical, and electrochemical properties.[1][2] This application note details the electrochemical polymerization of Carbazol-9-yl-acetic acid (C9AA) to form poly(this compound) (pC9AA) films. The presence of the carboxylic acid group in the monomer enhances solubility and provides a functional handle for further modifications, making pC9AA a promising material for applications such as biosensors and electrochromic devices.[2][3][4]
Principle of Electropolymerization
Electropolymerization is a technique that utilizes an electrochemical cell to synthesize polymer films directly onto an electrode surface.[2] The process involves the anodic oxidation of the C9AA monomer to form radical cations. These reactive species then couple to form dimers, which are further oxidized and coupled to oligomers and eventually a polymer film that deposits onto the electrode surface. The thickness and properties of the resulting pC9AA film can be precisely controlled by modulating the electrochemical parameters such as the applied potential, current density, and polymerization time.
Experimental Protocols
Materials and Reagents
-
This compound (C9AA) monomer
-
Acetonitrile (ACN), anhydrous
-
Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF₄) or Lithium perchlorate (LiClO₄)
-
Working Electrode: Platinum (Pt) disc electrode or Indium Tin Oxide (ITO) coated glass slide
-
Counter Electrode: Platinum wire or sheet
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Deionized water
-
Acetone
-
Ethanol
Equipment
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Ultrasonic bath
-
Nitrogen gas source
Protocol for Electropolymerization of C9AA via Cyclic Voltammetry
-
Electrode Preparation:
-
Clean the working electrode by sonicating in deionized water, acetone, and ethanol sequentially for 15 minutes each.
-
Dry the electrode under a stream of nitrogen gas.
-
-
Electrolyte Solution Preparation:
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode electrochemical cell with the prepared working electrode, counter electrode, and reference electrode.
-
Ensure the electrodes are properly immersed in the electrolyte solution.
-
Maintain a nitrogen atmosphere over the solution throughout the experiment.
-
-
Electropolymerization:
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry (CV) by sweeping the potential between 0 V and +2.0 V (vs. SCE) for a specified number of cycles (e.g., 5-20 cycles).[2]
-
Set the scan rate to a value between 50 mV/s and 250 mV/s.[1][2]
-
A polymeric film will be observed to deposit on the working electrode surface. The film will appear green in its oxidized state.[1]
-
-
Post-Polymerization Treatment:
-
After electropolymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of nitrogen.
-
Data Presentation
Table 1: Experimental Parameters for Electropolymerization of C9AA
| Parameter | Value | Reference |
| Monomer | This compound (C9AA) | [1],[2] |
| Solvent | Acetonitrile (ACN) | [1],[2] |
| Supporting Electrolyte | 0.1 M TBABF₄ or 0.1 M LiClO₄ | [1],[2] |
| Monomer Concentration | 10 mM - 25 mM | [1],[2] |
| Working Electrode | Platinum (Pt), ITO | [1],[2] |
| Reference Electrode | Ag/AgCl, SCE | [1],[2] |
| Electrochemical Method | Cyclic Voltammetry | [1],[2] |
| Potential Range | 0 to +2.0 V vs. SCE | [2] |
| Scan Rate | 50 mV/s - 250 mV/s | [1],[2] |
| Number of Cycles | 5 - 20 cycles | [2] |
Table 2: Properties of Poly(this compound) (pC9AA) Films
| Property | Value | Reference |
| Conductivity | Approximately 4.3 x 10⁻² S/cm | [1] |
| Weight Average Molecular Weight | 130,900 g/mol | [1][5] |
| Oxidation Potential (Monomer) | +1.5 V vs. SCE | [2] |
| Color (Oxidized State) | Green | [1] |
| Color (Neutral State) | High transmittance | [1] |
| Solubility | Soluble in DMSO, THF, NMP, DMAC | [1][5] |
| Stiffness (Young's Modulus) | 9 - 24 GPa (co-polymer with carbazole) | [3] |
Visualizations
Caption: Experimental workflow for the electropolymerization of C9AA.
Caption: Simplified mechanism of C9AA electropolymerization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid - ProQuest [proquest.com]
- 5. journalajacr.com [journalajacr.com]
Application Notes and Protocols for Carbazol-9-yl-acetic acid as a Hole Transport Layer in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Carbazol-9-yl-acetic acid (C9AA) as a hole transport layer (HTL) in perovskite solar cells (PSCs). C9AA, a carbazole derivative, presents a promising alternative to the commonly used Spiro-OMeTAD, offering advantages in terms of synthesis, cost, and stability.
Introduction
This compound is a molecule composed of a carbazole functional group with an acetic acid moiety attached at the 9-position.[1] In the context of perovskite solar cells, it functions as a self-assembled monolayer (SAM) that facilitates efficient hole extraction from the perovskite absorber layer to the electrode. The carboxylic acid group serves as an anchor to the substrate (e.g., ITO or FTO), while the carbazole core acts as the hole-transporting unit.[1] This self-assembly leads to the formation of a dense, uniform layer that can reduce non-radiative recombination and enhance the crystallinity of the perovskite active material.[1]
Key Advantages of this compound (C9AA):
-
Reduced Non-radiative Recombination: The formation of a self-assembled monolayer at the interface minimizes defects and charge recombination pathways.[1]
-
Enhanced Perovskite Crystallinity: The C9AA layer can promote the growth of a more ordered and crystalline perovskite film.[1]
-
Alternative to PEDOT:PSS: C9AA offers superior performance and stability compared to the acidic and hygroscopic PEDOT:PSS.[1]
-
Solution Processability: It can be deposited via simple solution-based techniques like spin-coating.[1]
Performance Data
Perovskite solar cells incorporating C9AA as the hole transport layer have demonstrated high power conversion efficiencies (PCEs) and excellent operational stability. Below is a summary of reported performance metrics in comparison to the standard HTL, Spiro-OMeTAD.
| Hole Transport Layer | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Stability (after 2500 h in N2) |
| This compound (C9AA) | 23.1[1] | 0.89[1] | - | - | 93% of initial efficiency[1] |
| Spiro-OMeTAD | 15.23[2] | - | - | - | Lower stability compared to some carbazole derivatives[2] |
Note: The performance of perovskite solar cells can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here is for comparative purposes.
Experimental Protocols
Synthesis of this compound (C9AA)
This protocol describes a general synthesis route for C9AA starting from carbazole.
Materials:
-
Carbazole
-
Ethyl bromoacetate
-
Potassium carbonate (K2CO3)
-
Acetone
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
N-Alkylation of Carbazole:
-
In a round-bottom flask, dissolve carbazole in acetone.
-
Add an excess of anhydrous potassium carbonate to the solution.
-
Slowly add ethyl bromoacetate to the mixture while stirring.
-
Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate to obtain the crude ethyl 2-(9H-carbazol-9-yl)acetate.
-
-
Hydrolysis to this compound:
-
Dissolve the crude ethyl 2-(9H-carbazol-9-yl)acetate in ethanol.
-
Add a solution of sodium hydroxide in water to the flask.
-
Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash it thoroughly with deionized water, and dry it under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Caption: Synthesis workflow for this compound.
Preparation of C9AA Hole Transport Layer Solution
Materials:
-
This compound (C9AA)
-
Ethanol (or other suitable solvents like methanol, IPA, DMF, THF)[1]
Procedure:
-
Prepare a solution of C9AA in ethanol. A typical concentration is 0.3 mg/mL.[1]
-
Ensure the C9AA is fully dissolved, which may be aided by gentle heating or sonication.
Fabrication of Perovskite Solar Cell with C9AA HTL (p-i-n Architecture)
This protocol outlines the fabrication of a p-i-n type perovskite solar cell using C9AA as the hole transport layer on an FTO-coated glass substrate.
Materials:
-
FTO-coated glass substrates
-
Zinc powder and 2 M HCl (for etching)
-
Deionized water, acetone, isopropanol
-
UV-Ozone cleaner
-
This compound (C9AA) HTL solution (from section 3.2)
-
Perovskite precursor solution (e.g., for a mixed-cation lead-halide perovskite)
-
Antisolvent (e.g., chlorobenzene)
-
Electron Transport Layer (ETL) precursor (e.g., C60 or PCBM in a suitable solvent)
-
Bathocuproine (BCP) solution
-
Metal for top electrode (e.g., Silver or Gold)
Procedure:
-
Substrate Cleaning and Preparation:
-
Etch the FTO-coated glass substrates using zinc powder and 2 M HCl to create the desired electrode pattern.
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the wettability of the surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Perovskite Layer Deposition:
-
Spin-coat the perovskite precursor solution onto the C9AA-coated substrate. A two-step program is often used (e.g., 1000 rpm for 10 s, then 5000-6000 rpm for 30 s).
-
During the second, high-speed step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at a temperature and for a duration optimized for the specific perovskite composition (e.g., 100 °C for 60 minutes).
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a solution of the ETL material (e.g., C60 or PCBM).
-
Spin-coat the ETL solution onto the perovskite layer.
-
-
Buffer Layer Deposition:
-
Spin-coat a thin layer of Bathocuproine (BCP) on top of the ETL.
-
-
Top Electrode Deposition:
-
Deposit the metal top electrode (e.g., 80-100 nm of Silver or Gold) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Caption: Experimental workflow for perovskite solar cell fabrication.
Characterization
To evaluate the performance of the fabricated perovskite solar cells with a C9AA HTL, the following characterization techniques are recommended:
-
Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE): To measure the cell's efficiency at converting photons of different wavelengths into electrons.
-
Stability Testing: To assess the long-term performance of the device under operational conditions (e.g., continuous illumination, controlled atmosphere).
-
Morphological and Structural Analysis: Techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) can be used to study the morphology and crystallinity of the perovskite and HTL layers.
Conclusion
This compound is a highly effective and promising hole transport material for perovskite solar cells. Its ability to form a self-assembled monolayer at the electrode interface leads to improved device performance and stability. The straightforward solution-based deposition process makes it a viable and potentially cost-effective alternative to traditional HTLs. The protocols provided in these notes offer a foundation for researchers to explore and optimize the use of C9AA in their perovskite solar cell research and development.
References
Application of Carbazol-9-yl-acetic Acid Derivatives in Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a prominent class of organic materials extensively utilized in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their inherent properties, such as excellent hole-transporting capabilities, high thermal stability, and wide energy gaps, make them suitable for various roles within an OLED device, including as host materials, hole-transporting layers (HTLs), and emissive materials. While the direct application of monomeric Carbazol-9-yl-acetic acid in OLEDs is not extensively documented, its polymeric form, poly(2-(9H-carbazol-9-yl)acetic acid) , presents a promising material for solution-processed OLEDs. The presence of the carboxylic acid group can influence the polymer's solubility, film-forming properties, and electronic characteristics.
This document provides detailed application notes and experimental protocols for the synthesis and potential utilization of poly(2-(9H-carbazol-9-yl)acetic acid) in OLEDs, based on established methodologies for similar carbazole-based polymers.
Data Presentation
| Material System | Device Architecture | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |
| Poly(N-vinylcarbazole) (PVK) based | ITO/PEDOT:PSS/PVK:Emitter/ETL/Cathode | > 1000 | 5 - 15 | 2 - 10 | 3 - 8 | 4 - 7 |
| Cross-linkable polycarbazole copolymers | ITO/PEDOT:PSS/HTL/EML/ETL/Cathode | ~15,000 | ~8.5 | Not Specified | ~6 | ~4 |
| Other solution-processed carbazole derivatives | ITO/PEDOT:PSS/EML/LiF/Al | Up to 4130[1] | ~20[1] | Not Specified | Up to 9.5[1] | Not Specified |
Experimental Protocols
Synthesis of 2-(9H-carbazol-9-yl)acetic acid Monomer
A reported method for the synthesis of the monomer involves the reaction of carbazole with bromoacetic acid.[2]
Materials:
-
Carbazole
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Bromoacetic acid
Procedure:
-
Dissolve 8.35 g of carbazole and 6.0 g of sodium hydroxide in 20 mL of DMSO.
-
Heat the mixture to 85 °C for 30 minutes.
-
Slowly add bromoacetic acid in batches to the heated solution.
-
After the reaction is complete, filter the solution.
-
Adjust the pH of the filtrate to 4 to precipitate the product.
-
Wash and air-dry the precipitate to obtain 2-(9H-carbazol-9-yl)acetic acid.
Synthesis of poly(2-(9H-carbazol-9-yl)acetic acid) via Electropolymerization
Electrochemical polymerization is a common method to produce thin films of polycarbazole derivatives directly onto a conductive substrate.[2][3]
Materials:
-
2-(9H-carbazol-9-yl)acetic acid monomer (25 mM)
-
Acetonitrile (ACN) as the solvent
-
Tetrabutylammonium tetrafluoroborate (TBABF4) as the supporting electrolyte (0.1 M)
-
Indium Tin Oxide (ITO) coated glass substrate (working electrode)
-
Platinum (Pt) wire (counter electrode)
-
Ag/AgCl or Ag wire (reference electrode)
Procedure:
-
Prepare an electrolyte solution of 25 mM 2-(9H-carbazol-9-yl)acetic acid and 0.1 M TBABF4 in acetonitrile.
-
Set up a three-electrode electrochemical cell with the ITO substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode.
-
Perform electropolymerization using cyclic voltammetry by repeatedly cycling the potential at a scan rate of 250 mV/s.
-
After a sufficient number of cycles, a thin film of poly(2-(9H-carbazol-9-yl)acetic acid) will be deposited on the ITO substrate.
-
Rinse the polymer-coated substrate with pure acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of inert gas (e.g., nitrogen or argon).
Fabrication of a Solution-Processed OLED Device
This protocol describes a general procedure for fabricating a simple single-layer polymer OLED, which can be adapted for poly(2-(9H-carbazol-9-yl)acetic acid).
Materials:
-
Poly(2-(9H-carbazol-9-yl)acetic acid) dissolved in a suitable organic solvent (e.g., DMSO, THF, NMP, DMAC)[2]
-
ITO-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Low work function metal for cathode (e.g., Calcium, Aluminum, or LiF/Al)
-
Deionized water
-
Isopropyl alcohol
-
Acetone
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance adhesion.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds.
-
Anneal the PEDOT:PSS layer on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.
-
-
Active Layer Deposition:
-
Prepare a solution of poly(2-(9H-carbazol-9-yl)acetic acid) in a suitable solvent. The concentration will need to be optimized to achieve the desired film thickness.
-
Inside a glovebox, spin-coat the polymer solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness (typically 50-100 nm).
-
Anneal the active layer to remove the solvent, typically at a temperature below the polymer's glass transition temperature.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit a thin layer of a low work function metal or a bilayer cathode (e.g., 1 nm LiF followed by 100 nm Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
OLED Device Characterization
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Integrating sphere (for accurate EQE measurements)
Procedure:
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
Use the SMU to apply a voltage across the device and measure the resulting current.
-
Simultaneously, measure the light output (luminance) using a photometer.
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) curves.
-
-
Electroluminescence (EL) Spectrum:
-
Use a spectroradiometer to measure the emission spectrum of the OLED at a specific operating voltage. .
-
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculated from the L-J-V data.
-
Power Efficiency (lm/W): Calculated from the L-J-V data.
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected. This is typically measured using an integrating sphere to capture all emitted light.
-
Visualizations
Caption: Workflow for OLED fabrication and characterization.
Caption: Schematic of a single-layer polymer OLED device.
References
Application Notes and Protocols for Carbazol-9-yl-acetic Acid in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of carbazol-9-yl-acetic acid as a scaffold in the synthesis and development of novel antimicrobial agents. The following sections detail the synthetic pathways, quantitative antimicrobial data, experimental protocols, and potential mechanisms of action for derivatives of this compound.
Introduction
Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The rigid, planar structure of the carbazole nucleus serves as an excellent pharmacophore for designing new therapeutic agents. This compound, in particular, offers a versatile starting point for chemical modification, allowing for the introduction of various functional groups to modulate biological activity. This document focuses on the synthesis of derivatives from this compound and the evaluation of their antimicrobial efficacy.
Synthesis of Antimicrobial Agents from this compound
A common strategy for developing antimicrobial agents from this compound involves the synthesis of its ethyl ester, followed by conversion to a hydrazide. This acetohydrazide intermediate is a key building block for the synthesis of a variety of heterocyclic derivatives.
A representative synthetic scheme begins with the esterification of carbazole with ethyl chloroacetate to yield ethyl 9H-carbazol-9-ylacetate. This ester is then reacted with hydrazine hydrate to produce 2-(9H-carbazol-9-yl)acetohydrazide. The acetohydrazide can be further modified, for example, by reaction with sodium nitrite and subsequent coupling with active methylene compounds to form triazene derivatives, which can then be cyclized to yield pyrimidine or pyrazole derivatives.[1]
Antimicrobial Activity
Derivatives synthesized from 2-(9H-carbazol-9-yl)acetohydrazide have demonstrated notable activity against a range of bacterial and fungal strains. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
The data presented below summarizes the MIC values for several pyrimidine and pyrazole derivatives of this compound against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Derivatives
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. fumigatus |
| Compound 7 * | 0.39 | 0.39 | 12.5 | 25 | 9.6 | 10.3 |
| Compound 8 | 0.39 | 0.39 | 6.4 | 12.5 | 9.6 | 10.3 |
| Ampicillin | 0.39 | 0.39 | 6.25 | 12.5 | - | - |
| Amphotericin B | - | - | - | - | 0.24 | 0.24 |
*Compound 7: 5-[3-(9H-carbazol-9-ylacetyl)triazanylidene]-4,6-dimethyl pyrimidin-2(5H)-one *Compound 8: 4-[3-(9H-Carbazol-9-yl acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
The results indicate that these derivatives exhibit potent activity against Gram-positive bacteria, with efficacy comparable to the standard antibiotic, ampicillin.[1] The compounds also show moderate antifungal activity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and the evaluation of antimicrobial activity.
-
Dissolve 0.02 mol of carbazole in 25 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add 0.02 mol of ethyl chloroacetate dropwise at room temperature.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Filter the resulting crude product, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 9H-carbazol-9-ylacetate as colorless needles.[1]
-
In a round-bottom flask, dissolve 0.01 mol of ethyl 9H-carbazol-9-ylacetate in 25 mL of absolute ethanol.
-
Add 0.021 mol of 98% hydrazine hydrate to the solution.
-
Heat the reaction mixture under reflux for 4 hours.
-
After reflux, allow the mixture to stir overnight at room temperature.
-
Collect the precipitated solid by filtration, dry it, and recrystallize from an ethanol/water (1:1) mixture to yield pure 2-(9H-carbazol-9-yl)acetohydrazide as white crystals.[1]
This protocol is adapted from established methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Microbial Inoculum:
-
Culture the bacterial strains overnight in Mueller-Hinton Broth (MHB) at 37°C.
-
Culture the fungal strains in Sabouraud Dextrose Broth (SDB) at 28°C for 48-72 hours.
-
Dilute the microbial cultures in their respective broths to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or SDB) in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 256 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Potential Mechanism of Action
While the exact mechanism of action for many carbazole derivatives is still under investigation, several studies suggest potential targets. One plausible mechanism for certain carbazole-containing compounds is the inhibition of dihydrofolate reductase (DHFR).[2][3] DHFR is a crucial enzyme in the biosynthesis of nucleotides and some amino acids, making it an attractive target for antimicrobial agents. The inhibition of this enzyme disrupts essential metabolic pathways in microorganisms, leading to cell death. Docking studies have suggested that the carbazole scaffold can fit into the active site of DHFR, and in vitro enzyme assays have confirmed the inhibitory activity of some derivatives.[2][3]
Conclusion
This compound is a valuable and versatile starting material for the development of novel antimicrobial agents. Its derivatives, particularly those incorporating pyrimidine and pyrazole moieties, have demonstrated significant antibacterial and moderate antifungal activities. The straightforward synthetic routes and the potential for diverse chemical modifications make this scaffold a promising area for further research in the quest for new and effective treatments for microbial infections. Future work should focus on optimizing the structure of these derivatives to enhance their antimicrobial spectrum and potency, as well as further elucidating their mechanisms of action.
References
Application Notes and Protocols: Anticancer Research Applications of Carbazol-9-yl-acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have long been a subject of intense research in medicinal chemistry due to their significant therapeutic potential. Among these, derivatives of Carbazol-9-yl-acetic acid have emerged as a promising class of compounds in anticancer research. Their planar tricyclic structure allows for intercalation into DNA, and various substitutions on the carbazole ring and the acetic acid moiety can be fine-tuned to enhance cytotoxic activity and selectivity against various cancer cell lines. These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3]
This document provides a comprehensive overview of the anticancer applications of this compound derivatives, including detailed experimental protocols for their synthesis and biological evaluation, a summary of their activity, and visual representations of the key signaling pathways they modulate.
Data Presentation: Anticancer Activity of this compound and Related Derivatives
The following tables summarize the in vitro anticancer activity of various carbazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of the compounds' potency.
| Compound ID | Derivative Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Series 4 | 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | MCF-7 (Breast) | Active (Specific values not detailed in abstract) | [4] |
| MHY407 | Carbazole derivative | Breast Cancer Cell Lines | ~ 5 | [5] |
| Compound 3 | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | Calu1 (Lung Carcinoma) | 0.0025 | [5] |
| Compound 10 | Oxadiazole-containing carbazole derivative | HepG2 (Liver) | 7.68 | [1] |
| Compound 10 | Oxadiazole-containing carbazole derivative | HeLa (Cervical) | 10.09 | [1] |
| Compound 10 | Oxadiazole-containing carbazole derivative | MCF-7 (Breast) | 6.44 | [1] |
| Compound 11 | Oxadiazole-containing carbazole derivative | HepG2 (Liver) | > 50 | [1] |
| Compound 11 | Oxadiazole-containing carbazole derivative | HeLa (Cervical) | 10.09 | [1] |
| Compound 11 | Oxadiazole-containing carbazole derivative | MCF-7 (Breast) | 6.44 | [1] |
| Compound 9 | Carbazole derivative | HeLa (Cervical) | 7.59 | [1] |
| Compounds 3a, 3d | 2-[(4,5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone | MCF-7 (Breast) | < 10 µg/ml | [6] |
| Compounds 6c, 6d, 6e | 2-(9H-carbazol-9-yl)-N'-[{(4-substitutedphenyl)(piperazin-1-yl)} methyl] acetohydrazide | MCF-7 (Breast) | < 10 µg/ml | [6] |
| Compounds 3a, 3c, 3e | 2-[(4,5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone | MCF-7 (Breast) | < 10 µg/ml | [7] |
| Compound 15 | 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative | U87 MG (Glioma) | 18.50 | |
| Compound 16 | 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative | U87 MG (Glioma) | 47 | [8] |
| Compound 17 | 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative | U87 MG (Glioma) | 75 | [8] |
| Carmustine (Standard) | Alkylating agent | U87 MG (Glioma) | 18.24 | [8] |
| Temozolomide (Standard) | Alkylating agent | U87 MG (Glioma) | 100 | [8] |
| Compound 27 | Substituted carbazole carbamate | U87MG (Glioma) | 17.97 | [9] |
| Compound 28 | Substituted carbazole carbamate | U87MG (Glioma) | 15.25 | [9] |
| Compound 30 | Substituted carbazole carbamate | U87MG (Glioma) | 29.58 | [9] |
| Compound 31 | Substituted carbazole carbamate | U87MG (Glioma) | 23.80 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines the initial steps for the synthesis of various this compound derivatives, which can then be further modified.[1][4]
Step 1: Synthesis of Ethyl 2-(9H-carbazol-9-yl)acetate (1)
-
Dissolve carbazole in a suitable solvent such as acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Add ethyl chloroacetate dropwise to the reaction mixture.
-
Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure ethyl 2-(9H-carbazol-9-yl)acetate.
Step 2: Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide (2)
-
Dissolve ethyl 2-(9H-carbazol-9-yl)acetate in a suitable solvent like ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours.
-
Upon cooling, the product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain 2-(9H-carbazol-9-yl)acetohydrazide.
This acetohydrazide intermediate is a versatile precursor for the synthesis of various heterocyclic derivatives, such as oxadiazoles and thiazoles.[1]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the carbazole derivatives in the culture medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 3: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay used to determine cytotoxicity by measuring the protein content of the cells.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
This compound derivatives
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and treat them with the test compounds as described in the MTT assay protocol.
-
After the incubation period, gently add 100 µL of cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 value, which represents the concentration of the compound that causes 50% growth inhibition.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects by modulating various cellular signaling pathways. A key mechanism is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, these compounds lead to DNA strand breaks, ultimately triggering apoptosis.[5] Furthermore, some derivatives have been shown to induce cell cycle arrest, particularly in the S phase, by causing DNA damage.[5] Another important target is the STAT3 signaling pathway, which is often constitutively activated in many cancers and plays a critical role in cell proliferation, survival, and angiogenesis.[11] Inhibition of STAT3 by carbazole derivatives can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis.
Diagrams of Signaling Pathways and Experimental Workflows
Below are Graphviz diagrams illustrating the proposed mechanisms of action and a general experimental workflow for evaluating the anticancer potential of this compound derivatives.
Caption: Proposed anticancer mechanisms of this compound derivatives.
Caption: General workflow for anticancer evaluation of novel carbazole derivatives.
References
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Docking, Synthesis and Anticancer Activity of Some Newer Carbazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. asianjpr.com [asianjpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]
Application Notes and Protocols: Carbazol-9-yl-acetic Acid for Self-Assembled Monolayer (SAM) Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Carbazol-9-yl-acetic acid (C9AA) for the formation of self-assembled monolayers (SAMs). This document details the applications of C9AA SAMs in optoelectronic devices and explores their potential in the field of drug development based on the known biological activities of carbazole derivatives. Detailed experimental protocols for SAM formation and characterization are also provided.
Introduction to this compound SAMs
This compound is a molecule consisting of a carbazole functional group with an acetic acid moiety attached at the 9-position.[1] This structure makes it an excellent candidate for forming self-assembled monolayers on various substrates. The carboxylic acid group serves as an anchor to the surface, while the carbazole unit provides specific electronic and potential biological functionalities.[1] SAMs created from C9AA are ordered molecular assemblies formed by the chemisorption of these molecules onto a substrate.[2]
The primary application of C9AA SAMs to date has been in the field of optoelectronics, particularly as a hole transport layer (HTL) in perovskite and organic solar cells.[1][3] The carbazole moiety's electron-donating properties are central to this function.[4] While direct applications in drug development are still an emerging area of research, the well-documented biological activities of carbazole derivatives suggest significant potential for C9AA SAMs in this field.[5][6][7]
Applications in Optoelectronics
C9AA SAMs have been successfully employed as hole transport layers in photovoltaic devices, offering an alternative to traditional materials like PEDOT:PSS.[3] The carboxylic acid group anchors the molecule to conductive oxides such as fluorine-doped tin oxide (FTO) and indium tin oxide (ITO).[1]
Key Advantages in Solar Cells:
-
Enhanced Performance: In tin-lead perovskite solar cells, C9AA SAMs have been shown to boost device efficiency and operational stability.[1]
-
Reduced Recombination: These SAMs can reduce non-radiative recombination at the electrode interface.[3]
-
Improved Crystallinity: They can enhance the crystallinity of the perovskite active layer.[3]
Potential Applications in Drug Development and Biomedical Research
While specific studies on C9AA SAMs in drug development are limited, the known biological activities of carbazole derivatives open up numerous possibilities. The carbazole scaffold is a key structural motif in many biologically active compounds.[8]
-
Biosensors: The fluorescent properties of carbazole derivatives could be harnessed to develop SAM-based biosensors for detecting specific biomolecules.[9]
-
Anticancer Surface Coatings: Carbazoles are known to exhibit antiproliferative action against various tumor cells.[5] C9AA SAMs could be used to create surfaces that inhibit cancer cell adhesion and proliferation.
-
Modulation of Cellular Signaling: Carbazole derivatives have been shown to target and inhibit key signaling pathways implicated in cancer and other diseases, such as the JAK/STAT, PI3K/Akt/mTOR, and Ras/MAPK pathways.[5][6][7] Surfaces functionalized with C9AA SAMs could potentially be used to modulate these pathways in cultured cells for research or therapeutic purposes.
-
Neurogenesis Research: Certain carbazole derivatives have been found to promote neurogenesis.[10] C9AA SAMs could provide a platform for studying and directing neural stem cell differentiation.
It is important to note that these potential applications are based on the known bioactivities of carbazole compounds and require further research to be realized with C9AA SAMs.
Quantitative Data
The following tables summarize key quantitative data for this compound and its application in SAMs for solar cells.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 524-80-1 | [11] |
| Molecular Formula | C₁₄H₁₁NO₂ | [12] |
| Molecular Weight | 225.24 g/mol | [4] |
| Appearance | White crystalline solid | [13] |
| Crystal System | Monoclinic | [14] |
| Space Group | C2/c | [15] |
| Unit Cell Dimensions | a=32.067 Å, b=5.340 Å, c=13.134 Å, β=97.756° | [14] |
Table 2: Performance of Perovskite Solar Cells with C9AA SAMs
| Parameter | Value | Reference |
| Substrate | FTO | [3] |
| Device Structure | p-i-n | [3] |
| Power Conversion Efficiency (PCE) | Up to 23.1% | [1][3] |
| Open-Circuit Voltage (Voc) | Up to 0.89 V | [1][3] |
| Stability | 93% of initial efficiency retained after 2500 h in N₂ | [1][3] |
Experimental Protocols
Protocol 1: Formation of this compound SAM on FTO Substrates for Photovoltaic Applications
This protocol is adapted from the procedure described for forming C9AA SAMs on FTO for perovskite solar cells.[3]
Materials:
-
This compound (C9AA)
-
Ethanol (200 proof)
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Deionized water
-
Detergent (e.g., Hellmanex)
-
Acetone
-
Isopropanol
-
Nitrogen gas source
-
Spin coater
-
Hotplate
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the FTO substrates in a solution of detergent and deionized water, followed by deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-Ozone for 15 minutes immediately before use to remove any remaining organic residues and to activate the surface.
-
Solution Preparation: a. Prepare a 0.3 mg/mL solution of C9AA in ethanol. Ensure the C9AA is fully dissolved. This corresponds to a concentration of approximately 1.33 mM.
-
SAM Formation (Spin-Coating): a. Place the cleaned FTO substrate on the spin coater chuck. b. Dispense the C9AA solution onto the FTO substrate to completely cover the surface. c. Spin-coat at 3000 rpm for 30 seconds.
-
Annealing: a. Transfer the coated substrate to a hotplate and anneal at 100 °C for 10 minutes in ambient air.
-
Rinsing and Drying: a. Allow the substrate to cool to room temperature. b. Rinse the surface with pure ethanol to remove any physisorbed molecules. c. Dry the substrate with a stream of nitrogen gas.
The substrate is now ready for the deposition of the subsequent layers of the solar cell.
Protocol 2: General Protocol for SAM Formation on Gold Substrates by Immersion
This is a general protocol for forming SAMs of carboxylic acid-terminated molecules on gold surfaces.
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers with a Ti/Au layer)
-
This compound (C9AA)
-
200 proof ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized water
-
Nitrogen gas source
-
Clean glass vials with sealable caps
Procedure:
-
Substrate Cleaning: a. Immerse the gold substrates in piranha solution for 10-15 minutes. (Warning: Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Rinse the substrates thoroughly with deionized water. c. Rinse with ethanol. d. Dry the substrates with a stream of nitrogen gas. Use immediately.
-
Solution Preparation: a. Prepare a 1 mM solution of C9AA in ethanol.
-
SAM Formation (Immersion): a. Place the cleaned gold substrate in a clean glass vial. b. Fill the vial with the C9AA solution, ensuring the substrate is fully submerged. c. Seal the vial and leave it undisturbed for 24-48 hours at room temperature to allow for the formation of a well-ordered monolayer. For higher quality films, the solution can be purged with nitrogen before sealing to minimize oxidation.
-
Rinsing and Drying: a. Remove the substrate from the solution. b. Rinse the surface thoroughly with fresh ethanol to remove non-chemisorbed molecules. c. Dry the substrate with a gentle stream of nitrogen gas.
The SAM-modified gold substrate is now ready for characterization or further experiments.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(Carbazol-9-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Carbazole Derivatives as STAT Inhibitors: An Overview (2021) | Anna Caruso | 16 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An Aminopropyl Carbazole Derivative Induces Neurogenesis by Increasing Final Cell Division in Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] TARGETING STAT 3 IN CANCER INHIBITION | Semantic Scholar [semanticscholar.org]
- 12. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ossila.com [ossila.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Carbazol-9-yl-acetic Acid in Biosensor Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Carbazol-9-yl-acetic acid (CzA) in the fabrication of electrochemical biosensors. The inherent properties of CzA, particularly the presence of a carboxylic acid functional group, make it an excellent candidate for the stable immobilization of biomolecules, a critical step in the development of sensitive and selective biosensors.
Introduction
This compound is a versatile organic compound that can be readily electropolymerized to form a stable, conductive, and functionalized polymer film, poly(this compound) (poly(CzA)). This polymer serves as an effective matrix for the covalent attachment of biological recognition elements such as enzymes and antibodies. The carboxylic acid moieties on the polymer backbone provide convenient anchor points for immobilization, leading to robust and reusable biosensor platforms. This document outlines the electrochemical polymerization of CzA and the subsequent steps for biomolecule immobilization and analyte detection, offering a foundational guide for researchers developing novel biosensing applications.
Key Applications
The poly(CzA) platform can be adapted for a wide range of biosensing applications, including:
-
Metabolite Monitoring: Development of enzyme-based biosensors for clinically relevant metabolites like glucose and urea.
-
Immunosensing: Fabrication of immunosensors for the detection of disease biomarkers, pathogens, and toxins by immobilizing specific antibodies or antigens.
-
Nucleic Acid Detection: Creation of DNA biosensors for genetic analysis and pathogen identification through the immobilization of single-stranded DNA probes.
-
Drug Discovery and Development: Screening of drug candidates that interact with immobilized target proteins.
Data Presentation: Performance of Carbazole-Derivative Based Biosensors
While specific performance data for a biosensor exclusively using poly(this compound) is not extensively available in the public domain, the following table summarizes the performance of biosensors based on related carbazole derivatives to provide an expected performance benchmark.
| Biosensor Type | Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Urea Biosensor | Urea | Potentiometric | Not Specified | Not Specified | [1] |
| Glucose Biosensor | Glucose | Fluorescent | Not Specified | 5.9 x 10⁻⁷ M | [2] |
Experimental Protocols
Protocol 1: Electrochemical Polymerization of this compound (CzA)
This protocol describes the formation of a poly(CzA) film on a platinum (Pt) or indium tin oxide (ITO) electrode surface via cyclic voltammetry.[3]
Materials:
-
This compound (CzA) monomer
-
Acetonitrile (ACN), HPLC grade
-
Tetrabutylammonium tetrafluoroborate (TBABF₄)
-
Platinum (Pt) or Indium Tin Oxide (ITO) working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Electrochemical workstation
Procedure:
-
Prepare the Electrolyte Solution: Dissolve 25 mM of CzA monomer and 0.1 M of TBABF₄ in acetonitrile.
-
Set up the Electrochemical Cell: Assemble a three-electrode cell with the Pt or ITO electrode as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Perform cyclic voltammetry by repeatedly cycling the potential. The potential range and scan rate may need optimization, but a typical starting point is scanning at a rate of 250 mV/s.[3]
-
Film Deposition: A thin, adherent poly(CzA) film will form on the surface of the working electrode. The thickness of the film can be controlled by the number of cycles.
-
Washing: After electropolymerization, gently rinse the modified electrode with acetonitrile to remove any unreacted monomer and electrolyte, followed by drying under a stream of nitrogen.
Protocol 2: Covalent Immobilization of Biomolecules onto Poly(CzA) Modified Electrode
This protocol details the covalent attachment of a biomolecule (e.g., an enzyme or antibody) containing primary amine groups to the carboxylic acid groups of the poly(CzA) film using carbodiimide chemistry.
Materials:
-
Poly(CzA)-modified electrode (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Biomolecule solution (e.g., glucose oxidase, antibody) in PBS
-
Ethanolamine or glycine solution (blocking agent)
Procedure:
-
Activation of Carboxyl Groups:
-
Immerse the poly(CzA)-modified electrode in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature. This reaction activates the carboxyl groups on the polymer surface to form NHS esters.
-
After activation, rinse the electrode with PBS (pH 7.4) to remove excess EDC and NHS.
-
-
Biomolecule Immobilization:
-
Immediately immerse the activated electrode into the biomolecule solution (e.g., 1 mg/mL of glucose oxidase in PBS) and incubate for 2-4 hours at 4°C. The primary amine groups on the biomolecule will react with the NHS esters to form stable amide bonds.
-
-
Blocking of Unreacted Sites:
-
To block any remaining active NHS esters and prevent non-specific binding, immerse the electrode in a 1 M ethanolamine or glycine solution (pH 8.5) for 30 minutes at room temperature.
-
Rinse the electrode thoroughly with PBS to remove any unbound biomolecules and blocking agent.
-
-
Storage: The fabricated biosensor should be stored at 4°C in PBS when not in use.
Mandatory Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: Signaling pathway for an enzymatic biosensor.
References
- 1. Thiol-based, site-specific and covalent immobilization of biomolecules for single-molecule experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immobilization of Enzyme Electrochemical Biosensors and Their Application to Food Bioprocess Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalajacr.com [journalajacr.com]
Carbazol-9-yl-acetic Acid: A Versatile Matrix for Solid-State Electrochromic Devices
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole-based polymers have emerged as promising materials for electrochromic applications due to their excellent redox stability, high contrast ratios, and tunable optical properties.[1] Among these, poly(carbazol-9-yl-acetic acid) offers a unique combination of electroactivity and solubility, making it an attractive candidate for the fabrication of solid-state electrochromic devices (ECDs). The carboxylic acid functionality can potentially enhance ion conductivity and adhesion to electrode surfaces. This document provides detailed protocols for the synthesis of the this compound monomer, its electropolymerization, and the subsequent fabrication and characterization of a solid-state electrochromic device.
Key Properties and Performance Data
The performance of electrochromic devices is characterized by several key parameters. Below is a summary of the properties of poly(this compound) and representative performance data for similar solid-state polycarbazole-based devices.
| Property | Value | Reference |
| Monomer | ||
| Molecular Formula | C₁₄H₁₁NO₂ | [2] |
| Molecular Weight | 225.24 g/mol | [2] |
| Polymer Film (in liquid electrolyte) | ||
| Color (Neutral State) | High Transmittance | [3] |
| Color (Oxidized State) | Green | [3] |
| Conductivity | 4.3 x 10⁻² S/cm | [3] |
| Weight Average Molecular Weight | 130,900 g/mol | [3] |
| Representative Solid-State Polycarbazole ECD Performance | ||
| Transmittance Change (ΔT) | 34.45% - 43.4% | [3][4] |
| Switching Time (Coloration) | < 0.6 s - 2.1 s | [3][5] |
| Switching Time (Bleaching) | < 0.6 s - 1.6 s | [3][5] |
| Coloration Efficiency (η) | 369.85 - 512.6 cm²/C | [3][4] |
| Cycling Stability | Good, with some attenuation over cycles | [5][6] |
Experimental Protocols
Synthesis of 2-(9H-Carbazol-9-yl)acetic Acid Monomer
This protocol describes the synthesis of the carbazole-9-yl-acetic acid monomer.
Materials:
-
Carbazole
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Bromoacetic acid
-
Deionized water
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
Procedure:
-
In a round-bottom flask, dissolve 8.35 g of carbazole and 6.0 g of sodium hydroxide in 20 mL of DMSO.
-
Heat the mixture to 85°C for 30 minutes with stirring.
-
Slowly add 8.35 g of bromoacetic acid to the solution in batches.
-
Continue stirring the solution overnight at room temperature.
-
Pour the reaction mixture into 200 mL of cold water (approximately 10°C).
-
Filter the solution to remove any insoluble impurities.
-
Adjust the pH of the filtrate to 4 using a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash it thoroughly with cold deionized water, and air dry to obtain 2-(9H-carbazol-9-yl)acetic acid.
Electropolymerization of 2-(9H-Carbazol-9-yl)acetic Acid
This protocol details the electrochemical polymerization of the synthesized monomer onto a transparent conductive oxide (TCO) substrate.
Materials:
-
2-(9H-Carbazol-9-yl)acetic acid monomer
-
Acetonitrile (ACN), HPLC grade
-
Tetrabutylammonium tetrafluoroborate (TBABF₄)
-
Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Platinum (Pt) wire or sheet (counter electrode)
-
Ag/AgCl or Ag wire (reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution of 0.1 M TBABF₄ in acetonitrile.
-
Dissolve the 2-(9H-carbazol-9-yl)acetic acid monomer in the electrolyte solution to a concentration of 25 mM.[3]
-
Set up a three-electrode electrochemical cell with the TCO-coated glass as the working electrode, a platinum wire/sheet as the counter electrode, and a Ag/AgCl or Ag wire as the reference electrode.
-
Perform electropolymerization by cyclic voltammetry. Cycle the potential between the onset oxidation potential of the monomer and a suitable upper limit (e.g., 0 V to +1.5 V vs. Ag/AgCl) for a specified number of cycles at a scan rate of 50-250 mV/s.[3] A thin, uniform polymer film will form on the working electrode.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
Preparation of Gel Polymer Electrolyte (GPE)
This protocol describes the preparation of a solid-state electrolyte for the electrochromic device.
Materials:
-
Poly(methyl methacrylate) (PMMA)
-
Propylene carbonate (PC)
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (ACN)
Procedure:
-
Prepare a solution of 1 M LiClO₄ in propylene carbonate.
-
In a separate container, dissolve PMMA in acetonitrile to form a viscous solution.
-
Mix the LiClO₄/PC solution with the PMMA/ACN solution. A common weight ratio for the casting solution is ACN:PC:PMMA:LiClO₄ of 70:20:7:3.
-
Stir the mixture until a homogeneous and transparent gel is formed.
Assembly of the Solid-State Electrochromic Device
This protocol outlines the final assembly of the solid-state electrochromic device.
Materials:
-
Poly(this compound) coated TCO substrate (working electrode)
-
A suitable counter electrode material on a TCO substrate (e.g., Prussian Blue, PEDOT:PSS, or another ion storage layer)
-
Prepared Gel Polymer Electrolyte (GPE)
-
Sealant (e.g., epoxy resin)
Procedure:
-
Take the prepared poly(this compound) coated TCO substrate.
-
Place the counter electrode facing the working electrode.
-
Carefully cast the prepared gel polymer electrolyte onto the working electrode, ensuring it spreads evenly.
-
Gently place the counter electrode on top of the gel electrolyte, creating a sandwich structure.
-
Apply gentle pressure to ensure good contact and remove any trapped air bubbles.
-
Seal the edges of the device with a suitable sealant to prevent leakage and protect it from the ambient atmosphere.
-
Allow the sealant to cure completely according to the manufacturer's instructions.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for solid-state ECD fabrication.
Caption: Electrochromic switching mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. pioneerpublisher.com [pioneerpublisher.com]
- 3. Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)carbazole and Thiophene Derivatives [mdpi.com]
- 4. Three Carbazole-Based Polymers as Potential Anodically Coloring Materials for High-Contrast Electrochromic Devices [mdpi.com]
- 5. Carbazole-Based Dual-Band Electrochromic Polymers: The Effect of Linkage Sites on Electrochromic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Solution Processing of Carbazol-9-yl-acetic acid Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solution-based fabrication of Carbazol-9-yl-acetic acid thin films. This document outlines detailed protocols for common solution processing techniques, including spin coating, dip coating, and blade coating. Additionally, it summarizes key quantitative data for film characterization and explores the potential applications of these films in drug development, illustrated through signaling pathway and workflow diagrams.
Introduction to this compound
Carbazole-9-yl-acetic acid is a derivative of carbazole, a nitrogen-containing heterocyclic compound known for its unique electronic and photophysical properties.[1] Carbazole-based materials are increasingly investigated for their potential in a variety of applications, including organic electronics and pharmaceuticals.[1][2] Carbazole derivatives have demonstrated a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The solution processability of this compound allows for the fabrication of thin films, which are crucial for the development of novel biosensors, drug delivery platforms, and antimicrobial surfaces.[5][6]
Solution Processing Techniques: Data and Protocols
The quality and performance of this compound films are highly dependent on the chosen solution processing technique and the precise control of deposition parameters. The following sections provide quantitative data and detailed experimental protocols for three common methods.
Spin Coating
Spin coating is a widely used technique for producing uniform thin films on flat substrates.[7] The process involves depositing a solution onto a spinning substrate, where centrifugal force spreads the liquid and solvent evaporation leaves a solid film.[7]
Table 1: Spin Coating Parameters and Resulting Film Characteristics for Carbazole-based Small Molecule Films
| Parameter | Value Range | Effect on Film |
| Solution Concentration | 1 - 20 mg/mL | Higher concentration generally leads to thicker films.[8] |
| Solvent | Chloroform, Toluene, Dimethylformamide (DMF) | Solvent choice affects solubility, evaporation rate, and film morphology.[9] |
| Spin Speed | 1000 - 6000 RPM | Higher spin speeds result in thinner films.[7] |
| Spin Time | 30 - 60 seconds | Longer spin times can lead to thinner and more uniform films.[7] |
| Annealing Temperature | 80 - 120 °C | Improves film crystallinity and morphology. |
| Resulting Film Properties | ||
| Film Thickness | 10 - 200 nm | Inversely proportional to the square root of the spin speed.[7] |
| Surface Roughness (RMS) | 1 - 10 nm | Can be influenced by solvent choice and annealing conditions.[10] |
Experimental Protocol: Spin Coating
-
Solution Preparation:
-
Dissolve this compound in a suitable solvent (e.g., Chloroform) to the desired concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by stirring or sonication.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., glass slide, silicon wafer) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma or a UV-ozone cleaner to enhance surface wettability.
-
-
Spin Coating Process:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the this compound solution onto the center of the substrate (e.g., 100 µL for a 1x1 inch substrate).
-
Start the spin coater immediately. A typical two-step program is effective:
-
Step 1 (Spread cycle): 500 RPM for 10 seconds.
-
Step 2 (Coating cycle): 3000 RPM for 30 seconds.
-
-
After the spin coating process is complete, carefully remove the substrate from the chuck.
-
-
Post-Deposition Annealing:
-
Place the coated substrate on a hotplate in a nitrogen-filled glovebox or a vacuum oven.
-
Anneal the film at a specified temperature (e.g., 100 °C) for a set duration (e.g., 10 minutes) to remove residual solvent and improve film quality.
-
Allow the substrate to cool down to room temperature before further characterization.
-
Dip Coating
Dip coating is a simple process where a substrate is immersed in and withdrawn from a solution at a constant speed, leaving a uniform film.[11]
Table 2: Dip Coating Parameters and Resulting Film Characteristics
| Parameter | Value Range | Effect on Film |
| Solution Concentration | 1 - 10 mg/mL | Higher concentration generally leads to thicker films. |
| Solvent | Dichloromethane, Tetrahydrofuran (THF) | Solvent viscosity and evaporation rate are critical for film formation.[12] |
| Withdrawal Speed | 0.1 - 10 mm/s | Faster withdrawal speeds result in thicker films.[11] |
| Dwell Time | 30 - 120 seconds | Ensures complete wetting of the substrate.[12] |
| Drying Temperature | 25 - 60 °C | Controls the rate of solvent evaporation.[12] |
| Resulting Film Properties | ||
| Film Thickness | 50 - 500 nm | Dependent on withdrawal speed and solution viscosity.[13] |
| Surface Roughness (RMS) | 5 - 20 nm | Can be influenced by environmental conditions during drying. |
Experimental Protocol: Dip Coating
-
Solution and Substrate Preparation:
-
Prepare the this compound solution and clean the substrate as described in the spin coating protocol.
-
-
Dip Coating Process:
-
Mount the substrate onto the dip coater's sample holder.
-
Immerse the substrate into the coating solution at a constant speed (e.g., 20 mm/s).
-
Allow the substrate to remain in the solution for a specific dwell time (e.g., 60 seconds) to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, controlled speed (e.g., 1 mm/s). The withdrawal speed is a critical parameter for controlling film thickness.[11]
-
Maintain a controlled atmosphere (e.g., constant temperature and humidity) during the withdrawal and drying process to ensure uniform evaporation.
-
-
Drying and Annealing:
-
Allow the solvent to evaporate from the film. This can be done at room temperature or on a hotplate at a slightly elevated temperature (e.g., 40-60 °C).
-
For further improvement of film properties, an annealing step similar to the one described for spin coating can be performed.
-
Blade Coating
Blade coating (or doctor blading) is a scalable technique where a blade is moved at a constant height and speed over a substrate to spread a solution into a uniform film.[14]
Table 3: Blade Coating Parameters and Resulting Film Characteristics
| Parameter | Value Range | Effect on Film |
| Solution Concentration | 5 - 50 mg/mL | Higher concentration leads to thicker films. |
| Solvent | High boiling point solvents (e.g., Chlorobenzene, Dichlorobenzene) | Slower evaporation is often preferred for better film morphology.[15] |
| Blade Gap | 50 - 300 µm | The gap between the blade and the substrate primarily determines the wet film thickness.[14] |
| Coating Speed | 1 - 20 mm/s | Affects the dynamics of fluid flow and solvent evaporation.[16] |
| Substrate Temperature | 25 - 80 °C | Can be used to control the drying rate of the film.[17] |
| Resulting Film Properties | ||
| Film Thickness | 80 - 1000 nm | Primarily controlled by the blade gap and solution concentration.[15] |
| Surface Roughness (RMS) | 10 - 50 nm | Can be higher than spin-coated films but is suitable for many applications. |
Experimental Protocol: Blade Coating
-
Solution and Substrate Preparation:
-
Prepare a more concentrated solution of this compound compared to spin or dip coating.
-
Secure the cleaned substrate onto the flat stage of the blade coater.
-
-
Blade Coating Process:
-
Set the gap between the blade and the substrate to the desired height (e.g., 150 µm).
-
Dispense a line of the coating solution in front of the blade.
-
Move the blade across the substrate at a constant speed (e.g., 10 mm/s). The movement can be automated for better reproducibility.
-
The solution will be spread evenly under the blade, forming a wet film of uniform thickness.
-
-
Drying and Annealing:
-
Dry the film on a hotplate. The drying temperature and time will depend on the solvent used. For high-boiling-point solvents, a higher temperature and longer time may be necessary.
-
Perform a final annealing step as required to optimize the film's properties.
-
Applications in Drug Development
Carbazole derivatives, including this compound, are of significant interest to drug development professionals due to their wide range of biological activities. Thin films of these compounds can be utilized for creating antimicrobial surfaces, developing biosensors for drug screening, and as matrices for controlled drug release.
Antimicrobial Activity
Carbazole derivatives have shown potent activity against various bacterial and fungal strains.[18][19] The proposed mechanisms of action often involve the disruption of the microbial cell membrane, leading to increased permeability and cell death.[19]
Caption: Proposed mechanism of antimicrobial action for carbazole derivative films.
Biosensor Applications
Thin films of carbazole derivatives can be functionalized to act as biosensors for detecting specific analytes, such as metal ions or disease biomarkers.[5][6][20] The sensing mechanism often relies on changes in the film's optical (e.g., fluorescence) or electrical properties upon binding of the target analyte.[1]
Caption: Workflow for a carbazole-based fluorescent "turn-on" biosensor.
Anticancer Activity and Signaling Pathways
Certain carbazole derivatives have demonstrated anticancer properties by targeting specific signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 and PI3K/Akt/mTOR pathways.[21][22]
Caption: Inhibition of cancer cell signaling pathways by carbazole derivatives.
Conclusion
The solution processing techniques detailed in these application notes offer versatile and scalable methods for the fabrication of high-quality this compound films. By carefully controlling the experimental parameters, researchers can tailor the film properties to suit a wide range of applications in drug development, from creating novel antimicrobial surfaces to designing advanced biosensing platforms. The promising biological activities of carbazole derivatives underscore their potential as a valuable class of compounds for future therapeutic and diagnostic innovations.
References
- 1. Carbazole-Based Colorimetric Anion Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Gas-assisted blade-coating of organic semiconductors: molecular assembly, device fabrication and complex thin-film structuring - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05947A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbazol-9-yl-acetic Acid Functionalization in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of Carbazol-9-yl-acetic acid as a versatile scaffold for targeted drug delivery systems. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel cancer therapeutics with enhanced specificity and efficacy.
Introduction
Carbazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1] this compound, in particular, serves as a valuable starting material for the development of targeted drug delivery systems. Its carboxylic acid group provides a convenient handle for conjugation to targeting moieties and therapeutic agents, enabling the creation of sophisticated drug delivery platforms.[2][3] This document outlines the synthesis of this compound, its functionalization, and its application in the formulation of targeted nanoparticles for cancer therapy.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent derivatization are foundational steps in developing targeted drug delivery systems. The protocols below detail established synthetic routes.
Protocol: Synthesis of this compound
This protocol describes a systematic approach to synthesize this compound from 1,2,3,4-tetrahydrocarbazole-9-acetic acid.[2]
Materials:
-
1,2,3,4-tetrahydrocarbazole-9-acetic acid
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4)
-
Dibenzoyl peroxide
-
Pyridine
-
Ethanol
-
Round bottom flask with reflux condenser
-
Oil bath
-
Stirrer
-
Distillation apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Bromination: In a round bottom flask, dissolve 1,2,3,4-tetrahydrocarbazole-9-acetic acid (1 mol) and N-bromosuccinimide (0.5 mol) in CCl4. Add a few crystals of dibenzoyl peroxide.
-
Reflux the mixture at 50-80 °C for approximately 2 hours.
-
Cool the reaction mixture to precipitate 4-bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid.
-
Recrystallize the precipitate from ethanol.
-
Dehydrobromination and Aromatization: Take the resulting 2-bromo-1,2-dihydrocarbazole-9-acetic acid (1 mol) and pyridine (2-3 mol) in a round bottom flask fitted with a reflux condenser.
-
Heat the mixture in an oil bath with constant stirring to 150-180 °C and maintain this temperature for 1 hour.
-
Distill off the pyridine.
-
Cool the residue in an ice bath to obtain this compound.
-
Recrystallize the final product from ethanol.
Protocol: Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide
This derivative serves as a key intermediate for further functionalization, such as the attachment of drugs or targeting ligands.[1]
Materials:
-
Ethyl 2-(9H-carbazol-9-yl)acetate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Methanol
-
Distilled water
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve ethyl 2-(9H-carbazol-9-yl)acetate (3.95 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (19.74 mmol).
-
Heat the mixture with stirring at the boiling point of the solvent for 12 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the solvent in vacuo.
-
Dissolve the crude product in methanol (3 mL) and add it dropwise to distilled water (100 mL).
-
Filter the resulting solid and dry it under a vacuum.
-
Purify the crude product by recrystallization from isopropanol.
Functionalization for Targeted Drug Delivery
The carboxylic acid or hydrazide functional groups on the carbazole scaffold can be utilized for covalent conjugation to targeting ligands and therapeutic payloads. A common strategy for cancer targeting is the use of folic acid, as the folate receptor is overexpressed on the surface of many cancer cells.[4][5]
Conceptual Workflow for Folic Acid-Targeted Nanoparticle Formulation
The following diagram illustrates the conceptual workflow for creating a folic acid-targeted drug delivery system using this compound as a linker.
Experimental Protocols for Targeted Nanoparticle Formulation and Characterization
While specific data for this compound-based targeted nanoparticles is not yet widely published, the following protocols are based on established methods for similar systems and can be adapted accordingly.
Protocol: Formulation of Targeted PLGA Nanoparticles
This protocol describes a single-emulsion solvent evaporation method to formulate poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a this compound conjugate.
Materials:
-
This compound-drug-folate conjugate
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve the this compound conjugate and PLGA in DCM to form the organic phase.
-
Add the organic phase dropwise to an aqueous PVA solution while stirring vigorously to form an oil-in-water (o/w) emulsion.
-
Sonicate the emulsion using a probe sonicator to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated conjugate.
-
Lyophilize the nanoparticles for long-term storage.
Characterization of Targeted Nanoparticles
The physicochemical properties of the formulated nanoparticles are critical for their in vivo performance.
| Parameter | Method | Typical Expected Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 50-200 nm for effective tumor accumulation via the EPR effect; PDI < 0.3 for a homogenous population. |
| Zeta Potential | Laser Doppler Velocimetry | Negative surface charge to reduce non-specific interactions with blood components. |
| Drug Loading Content (DLC) & Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | High DLC and EE are desirable to maximize the therapeutic dose. |
| In Vitro Drug Release | Dialysis Method | Sustained release profile over a desired period (e.g., 24-72 hours). |
Drug Loading and Encapsulation Efficiency Calculations:
-
Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug used) x 100
In Vitro and In Vivo Evaluation
The efficacy of the targeted nanoparticles should be evaluated through a series of in vitro and in vivo experiments.
In Vitro Cellular Uptake and Cytotoxicity
-
Cell Lines: Use a folate receptor-positive cancer cell line (e.g., HeLa, MCF-7) and a folate receptor-negative cell line as a control.
-
Cellular Uptake: Incubate cells with fluorescently labeled targeted and non-targeted nanoparticles. Analyze uptake using flow cytometry or fluorescence microscopy.
-
Cytotoxicity: Determine the half-maximal inhibitory concentration (IC50) of the targeted nanoparticles, non-targeted nanoparticles, and free drug using an MTT or similar cell viability assay.
In Vivo Biodistribution and Antitumor Efficacy
-
Animal Model: Use tumor-bearing animal models (e.g., xenograft models in immunodeficient mice).
-
Biodistribution: Administer nanoparticles labeled with a fluorescent dye or radioisotope to the animal models. At various time points, excise and analyze major organs and the tumor to determine nanoparticle accumulation.[6]
-
Antitumor Efficacy: Treat tumor-bearing animals with targeted nanoparticles, non-targeted nanoparticles, free drug, and a vehicle control. Monitor tumor volume and body weight over time.
Mechanism of Action and Signaling Pathways
Carbazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. A potential signaling pathway involved in the anticancer effect of a delivered therapeutic via a this compound-based system could involve the modulation of key apoptosis-regulating proteins.
Conclusion
This compound represents a promising and versatile platform for the development of targeted drug delivery systems. Its straightforward synthesis and functionalization capabilities allow for the attachment of various targeting ligands and therapeutic agents. The formulation of these conjugates into nanoparticles can further enhance their therapeutic index by improving drug solubility, stability, and tumor-specific accumulation. The protocols and guidelines presented in these application notes are intended to facilitate further research and development in this exciting area of cancer therapy.
References
- 1. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Progress of Folic Acid-Folate Receptor as Drug Carriers in Targeted Drug Delivery System | SHS Web of Conferences [shs-conferences.org]
- 4. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted drug delivery via folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of Carbazol-9-yl-acetic acid for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Carbazol-9-yl-acetic acid for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution upon addition to aqueous buffer. | The final concentration of the organic co-solvent (e.g., DMSO) is too high, causing the compound to crash out in the aqueous environment.[1] | - Keep the final concentration of the organic co-solvent as low as possible, ideally below 1% (v/v).[1]- Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.[1] |
| The pH of the aqueous buffer is not suitable for maintaining the solubility of the acidic compound. | For this weak acid, increasing the pH of the final solution to slightly above its pKa (~3.13) can significantly improve solubility by forming the more soluble carboxylate salt.[2] | |
| The compound does not fully dissolve in the chosen organic solvent. | The concentration of this compound exceeds its solubility limit in that specific solvent. | - Consult the solubility data table below to ensure you are using an appropriate solvent and concentration.- Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at high temperatures. |
| The solution appears cloudy or hazy after preparation. | Formation of fine, suspended particles that have not fully dissolved. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.- Consider preparing the solution at a slightly lower concentration. |
| Discoloration of the solution is observed over time. | Potential degradation of the compound, which may be sensitive to light or prolonged exposure to certain solvents. | - Prepare fresh solutions for each experiment.- Store stock solutions in amber vials or wrapped in aluminum foil to protect from light.- Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to the excellent solubility of this compound in it (75 mg/mL).[2] For applications where DMSO is not suitable, other polar organic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and N-methyl-2-pyrrolidone (NMP) can be used, although the solubility is lower.[2]
Q2: How can I improve the aqueous solubility of this compound?
A2: As this compound is a carboxylic acid with limited water solubility, its aqueous solubility can be significantly increased by pH adjustment.[2] By preparing a basic salt solution (e.g., using NaOH or KOH), you can deprotonate the carboxylic acid group, forming a more water-soluble carboxylate salt.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
A3: Solid this compound should be stored in a tightly sealed container in a dry, room temperature environment. Stock solutions in organic solvents should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] Protect solutions from light to prevent potential photodegradation.
Q4: Is this compound compatible with common laboratory plastics?
A4: While specific compatibility data is not available, solutions of this compound in strong organic solvents like DMSO should be handled with caution. It is advisable to use glass or polypropylene containers for preparation and storage to avoid potential leaching or degradation of plasticware.
Quantitative Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below.
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | 75[2] |
| N-methyl-2-pyrrolidone (NMP) | 4.0[2] |
| N,N-dimethylacetamide (DMAC) | 3.6[2] |
| Tetrahydrofuran (THF) | 3.0[2] |
| Acetonitrile | 1.6[2] |
| Ethanol | Soluble (quantitative data limited)[2] |
| Water | Limited solubility[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh out the desired amount of this compound into a sterile container. For example, for 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Improving Aqueous Solubility via pH Adjustment (Preparation of a Sodium Salt Solution)
This protocol provides a method for preparing an aqueous solution of this compound by forming its sodium salt.
Materials:
-
This compound (solid)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter
Procedure:
-
Weigh the desired amount of this compound and place it in a suitable glass container.
-
Add a small amount of deionized water to create a slurry.
-
Slowly add 1 M NaOH solution dropwise while stirring continuously.
-
Monitor the pH of the solution. Continue adding NaOH until the solid dissolves and the pH is slightly basic (pH 7.5-8.5).
-
Once the solid is fully dissolved, adjust the final volume with deionized water to achieve the desired concentration.
-
Sterile-filter the solution if required for downstream applications.
Visualizations
References
Technical Support Center: Optimization of Carbazol-9-yl-acetic Acid Synthesis
Welcome to the technical support center for the synthesis of Carbazol-9-yl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the N-alkylation of carbazole with a haloacetic acid derivative, typically ethyl bromoacetate or ethyl chloroacetate, in the presence of a base, followed by hydrolysis of the resulting ester.
Q2: What are the key factors influencing the yield of the reaction?
A2: The choice of base, solvent, reaction temperature, and reaction time are critical. Stronger bases and polar aprotic solvents like DMF often lead to higher yields. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1][2]
Q3: What are some common impurities I might encounter?
A3: The most common impurity is unreacted carbazole.[3][4] Other potential byproducts can arise from side reactions, though specific C-alkylation products are less commonly reported for this reaction. Depending on the reaction conditions, impurities from the starting materials and solvents may also be present.
Q4: How can I purify the final product?
A4: Recrystallization is the most common purification method.[5] Effective solvent systems include ethyl acetate or a mixture of dichloromethane and ethanol.
Q5: Is it possible to perform this synthesis without a strong organic base?
A5: Yes, inorganic bases like potassium carbonate are frequently used.[6] Phase transfer catalysts can also be employed to facilitate the reaction with inorganic bases.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to insufficient reactivity. | - Increase Reaction Temperature: Gently heating the reaction mixture can significantly improve the rate of N-alkylation. - Use a More Reactive Alkylating Agent: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate. - Optimize the Base: A stronger base like sodium hydride (NaH) can be more effective than weaker bases like potassium carbonate (K2CO3).[3] - Solvent Choice: Polar aprotic solvents like DMF or DMSO can better solvate the carbazole anion and accelerate the reaction.[3] - Microwave Irradiation: Consider using a microwave reactor to significantly shorten reaction times and potentially improve yields.[1][2] |
| Poor solubility of reagents. | - Choose an Appropriate Solvent: Ensure all reactants, especially the carbazole and the base, are at least partially soluble in the chosen solvent at the reaction temperature. - Use a Phase Transfer Catalyst (PTC): A PTC like tetrabutylammonium bromide (TBAB) can be used with inorganic bases in a biphasic system to facilitate the reaction.[3] | |
| Degradation of reagents or product. | - Ensure Anhydrous Conditions: Moisture can react with strong bases and some alkylating agents. Use dry solvents and glassware. - Control Reaction Temperature: Avoid excessively high temperatures that could lead to decomposition. | |
| Presence of Unreacted Carbazole in the Final Product | Incomplete reaction. | - Increase Reaction Time: Monitor the reaction by TLC until the carbazole starting material is consumed. - Increase Stoichiometry of Alkylating Agent: A slight excess of the ethyl haloacetate (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion. |
| Inefficient purification. | - Optimize Recrystallization: Screen different solvent systems for recrystallization. This compound is generally more polar than carbazole. A solvent system where the product has lower solubility at cold temperatures compared to carbazole should be effective. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification. | |
| Difficulty in Isolating the Product | Product is an oil or does not precipitate. | - Check the pH: After hydrolysis of the ester, ensure the aqueous solution is sufficiently acidified (pH ~1-2) to precipitate the carboxylic acid. - Extraction: If the product does not precipitate, extract the acidified aqueous layer with an appropriate organic solvent like ethyl acetate. |
| Reaction is very slow | Low reactivity of the chosen reagents. | - Catalytic Iodide: Adding a catalytic amount of sodium or potassium iodide can increase the rate of reaction with ethyl chloroacetate by in-situ formation of the more reactive ethyl iodoacetate. |
Experimental Protocols
Protocol 1: N-Alkylation of Carbazole using Ethyl Bromoacetate and K₂CO₃
This protocol is a common and relatively mild method for the synthesis of the ethyl ester of this compound, which is then hydrolyzed to the final product.
Materials:
-
Carbazole
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, dissolve carbazole (1 equivalent) in acetone or DMF.
-
Add anhydrous potassium carbonate (2-3 equivalents).
-
To this stirred suspension, add ethyl bromoacetate (1.2-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of carbazole spot), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl carbazol-9-yl-acetate.
-
-
Hydrolysis:
-
Dissolve the crude ester in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and wash with a non-polar solvent like hexane to remove any unreacted carbazole or other non-polar impurities.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of ~1-2.
-
The this compound will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as ethyl acetate or a dichloromethane/ethanol mixture.
-
Quantitative Data Summary
| Method | Base | Solvent | Temperature | Time | Yield | Reference |
| N-Alkylation | Pyridine | - | 150-180 °C | 1 h | 72.7% | (Yaqub et al.) |
| N-Alkylation | K₂CO₃ | DMF | Not specified | Not specified | High | [6] |
| Microwave | K₂CO₃ | Adsorbed on K₂CO₃ | Microwave | Short | High | [1][2] |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US8604219B2 - Method for synthesis of N-alkyl carbazole and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound|CAS 524-80-1|Research Chemical [benchchem.com]
Technical Support Center: Poly(Carbazol-9-yl-acetic acid) Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cracking in poly(Carbazol-9-yl-acetic acid) films during their experiments.
Troubleshooting Guide: Preventing Film Cracking
This guide addresses common issues encountered during the fabrication of poly(this compound) films that can lead to cracking.
Issue 1: Film cracks immediately after spin coating or during drying.
This is often caused by stresses that build up in the film as the solvent evaporates.
Possible Causes and Solutions:
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly, it can induce significant stress in the film.
-
Solution: Use a solvent with a lower vapor pressure to slow down the evaporation rate. Poly(this compound) is soluble in common organic solvents such as Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAC).[1][2] Consider using a solvent with a higher boiling point from this list or creating a solvent mixture.
-
-
High Spin Speed: A high spin speed can lead to very rapid drying and high stress.
-
Solution: Reduce the spin coating speed or use a multi-step spin profile with a lower final speed.
-
-
Low Humidity: A very dry environment can accelerate solvent evaporation.
-
Solution: If possible, increase the humidity in the processing environment.
-
Issue 2: Film cracks after annealing.
Cracking after annealing is typically due to a mismatch in the thermal expansion coefficients of the film and the substrate, or stress relaxation during the heating and cooling cycle.
Possible Causes and Solutions:
-
Thermal Shock: Rapid heating or cooling can cause the film to expand or contract at a different rate than the substrate, leading to cracks.
-
Solution: Decrease the heating and cooling rates (ramping rates) during the annealing process. A slower ramp rate allows the film to accommodate thermal stresses more effectively.
-
-
High Annealing Temperature: Excessive temperatures can cause degradation or significant structural changes that lead to stress.
-
Solution: Optimize the annealing temperature. It should be high enough to achieve the desired film properties but below the polymer's degradation temperature.
-
-
Film Thickness: Thicker films are more prone to cracking due to greater accumulated stress.
-
Solution: If the application allows, reduce the film thickness by lowering the solution concentration or increasing the spin speed.
-
Frequently Asked Questions (FAQs)
Q1: What are suitable solvents for preparing poly(this compound) solutions?
A1: Poly(2-(9H-carbazol-9-yl) acetic acid) has been found to be soluble in common organic solvents such as Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAC).[1][2] The choice of solvent can influence the film morphology and the rate of drying.
Q2: How does the concentration of the polymer solution affect film quality?
A2: The concentration of the polymer solution directly impacts the thickness and viscosity of the resulting film. Higher concentrations lead to thicker films, which may be more prone to cracking. It is advisable to start with a lower concentration and gradually increase it to achieve the desired thickness without compromising film integrity.
Q3: What is a typical spin coating speed for polycarbazole films?
A3: While specific optimal parameters for poly(this compound) are not widely published, a study on a polycarbazole-zinc sulfide composite used a spin coater set to a rotational speed of 1000 rpm for 1 minute.[3] It is recommended to start in a similar range and optimize the speed based on the desired film thickness and the solvent used.
Q4: Can the chemical composition of the polymer influence cracking?
A4: Yes. Research on copolymers of carbazole (Cz) and 2-(9H-carbazol-9-yl)acetic acid (CzA) has shown that a higher proportion of CzA in the polymer film significantly reduces stiffness and helps to avoid cracks.[4] This suggests that the acetic acid group enhances the mechanical robustness of the film.
Data and Parameters
Table 1: Solvent Properties
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Notes |
| Tetrahydrofuran (THF) | 66 | 19.1 | High vapor pressure, fast evaporation. |
| N,N-Dimethylacetamide (DMAC) | 165 | 0.13 | Lower vapor pressure, slower evaporation. |
| Dimethyl sulfoxide (DMSO) | 189 | 0.06 | Low vapor pressure, very slow evaporation. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 0.03 | Very low vapor pressure, slowest evaporation. |
Table 2: Spin Coating Parameters for a Polycarbazole Composite Film[3]
| Parameter | Value |
| Rotational Speed | 1000 rpm |
| Duration | 1 minute |
Experimental Protocols
Protocol 1: Spin Coating of Poly(this compound) Films
-
Solution Preparation: Dissolve poly(this compound) in a suitable solvent (e.g., THF, DMAC) to the desired concentration (e.g., 5-20 mg/mL). Ensure the polymer is fully dissolved, which may require gentle heating or sonication.
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass, silicon wafer) using a standard procedure (e.g., sonication in acetone, then isopropanol, followed by drying with nitrogen).
-
Spin Coating: a. Place the substrate on the spin coater chuck and ensure it is centered. b. Dispense a small amount of the polymer solution onto the center of the substrate. c. Start the spin coater. A typical starting point is 1000-3000 rpm for 30-60 seconds. d. Allow the film to dry on the spinning chuck or carefully remove it and place it on a hotplate at a low temperature (e.g., 60-80°C) to remove residual solvent.
-
Annealing (Optional): Transfer the coated substrate to a furnace or hotplate for annealing at a controlled temperature and for a specific duration to improve film quality. Use slow heating and cooling rates to prevent cracking.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving film cracking issues.
Caption: A typical experimental workflow for fabricating polymer thin films via spin coating.
References
Technical Support Center: Enhancing Perovskite Solar Cell Stability with Carbazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing carbazole derivatives to improve the stability of perovskite solar cells (PSCs).
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of perovskite solar cells incorporating carbazole-based hole-transporting materials (HTMs).
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Citation(s) |
| Low Power Conversion Efficiency (PCE) | 1. Poor solubility of the carbazole derivative. 2. Mismatched energy levels between the perovskite and the HTM. 3. Inefficient hole extraction or transport. 4. Non-uniform HTM film morphology. | 1. Test different solvents or solvent mixtures for the HTM solution. Consider derivatives with solubilizing side chains. 2. Select a carbazole derivative with a HOMO energy level that is well-aligned with the valence band of the perovskite.[1][2] 3. Ensure the HTM has high hole mobility. Doping the HTM layer with additives like Li-TFSI and tBP can improve conductivity. 4. Optimize the spin-coating parameters (speed, time, and temperature) for the HTM deposition to achieve a uniform and amorphous film.[1] | [1][2] |
| Poor Device Stability (Rapid Degradation) | 1. Degradation of the HTM layer due to environmental factors (moisture, oxygen). 2. Ion migration from the perovskite layer into the HTM. 3. Thermal instability of the carbazole derivative. | 1. Incorporate hydrophobic functional groups (e.g., fluorine) into the carbazole structure to enhance resistance to moisture.[1][3] Encapsulate the final device. 2. Utilize cross-linkable carbazole derivatives to form a robust, solvent-resistant HTM layer that can better block ion migration.[4] 3. Select carbazole derivatives with high glass transition temperatures (Tg > 120 °C) and thermal decomposition temperatures (Td > 400 °C) for improved thermal stability.[5][6] | [1][3][4][5][6] |
| High Hysteresis in J-V Curves | 1. Charge accumulation at the perovskite/HTM interface. 2. Ion migration within the perovskite layer affecting the interfacial energetics. | 1. Improve the quality of the perovskite/HTM interface through surface passivation techniques. Pyridine-carbazole molecules have shown to reduce Pb2+ defects.[7] 2. Employ carbazole-based self-assembled monolayers (SAMs) as the hole selective contact to create an energetically aligned interface and reduce non-radiative recombination.[8][9] | [7][8][9] |
| Low Fill Factor (FF) | 1. High series resistance (Rs). 2. Low shunt resistance (Rsh). | 1. Optimize the thickness of the HTM layer; an overly thick layer can increase series resistance. Ensure good electrical contact between the HTM and the back electrode. 2. Improve the uniformity of the perovskite and HTM layers to prevent leakage currents and pinholes. | |
| Inconsistent Results Between Batches | 1. Variations in precursor solution preparation. 2. Inconsistent environmental conditions during fabrication (humidity, temperature). 3. Degradation of precursor materials. | 1. Strictly control the stoichiometry and purity of the precursor materials. Prepare fresh solutions before use. 2. Perform device fabrication in a controlled environment, such as a nitrogen-filled glovebox. 3. Store precursor materials and solutions in a dark, dry, and inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Why are carbazole derivatives considered promising HTMs for enhancing the stability of perovskite solar cells?
A1: Carbazole derivatives offer several advantages that contribute to improved PSC stability:
-
Excellent Thermal and Chemical Stability: The rigid and aromatic structure of the carbazole core provides inherent stability.[10][11]
-
High Hole Mobility: Efficient hole extraction and transport from the perovskite layer minimizes charge recombination.[10]
-
Tunable Optoelectronic Properties: The ease of functionalization of the carbazole core allows for the fine-tuning of energy levels (HOMO/LUMO) to better align with the perovskite absorber layer, enhancing charge transfer.[1][11]
-
Hydrophobicity: The introduction of hydrophobic moieties, such as alkyl chains or fluorine atoms, can make the HTM layer more resistant to moisture, a key factor in perovskite degradation.[1][3]
-
Good Film-Forming Properties: Many carbazole derivatives can form uniform, amorphous films, which is crucial for efficient charge transport and preventing short circuits.[1]
Q2: How do different functional groups on the carbazole core affect device performance and stability?
A2: The functional groups attached to the carbazole core play a critical role in determining the properties of the HTM and the overall performance of the PSC:
-
Electron-donating groups (e.g., methoxy): These groups can raise the HOMO energy level, which can be tailored for better alignment with the perovskite's valence band.
-
Electron-withdrawing groups (e.g., fluorine, cyano): These groups can lower the HOMO energy level, which can improve the open-circuit voltage (Voc). Fluorination is also known to enhance the material's stability against degradation.[1][2]
-
Bulky side chains (e.g., tert-butyl): These can prevent molecular aggregation, improve solubility, and lead to better film morphology. They can also increase the glass transition temperature, enhancing thermal stability.[12]
-
Cross-linkable groups: These allow for the formation of a robust, cross-linked polymer network after deposition, which is highly resistant to the solvents used for subsequent layers and can prevent ion migration.[4]
Q3: What is the role of a carbazole-based self-assembled monolayer (SAM) in perovskite solar cells?
A3: Carbazole-based SAMs are used as a hole-selective layer deposited directly on the transparent conductive oxide (e.g., ITO). They consist of an anchoring group (like phosphonic or carboxylic acid), a linker, and a functional carbazole head group.[8] Their primary roles are to:
-
Form a strong bond with the electrode surface, creating a uniform and defect-free interface.
-
Improve energy level alignment between the electrode and the perovskite, facilitating efficient hole extraction.[8]
-
Passivate surface defects on the electrode and the perovskite layer, reducing non-radiative recombination.[8]
-
Promote the growth of a high-quality perovskite film on top of the SAM.
Q4: What are some common characterization techniques to evaluate the stability of PSCs with carbazole-based HTMs?
A4: To assess the stability of PSCs, researchers typically perform accelerated aging tests under various stress conditions, including:
-
Thermal Stability: Storing the unencapsulated devices at elevated temperatures (e.g., 85 °C) in an inert atmosphere and monitoring their performance over time.
-
Moisture Stability: Exposing the devices to a controlled humidity environment (e.g., 85% relative humidity) at room temperature.
-
Operational Stability (Light Soaking): Continuously illuminating the device under simulated sunlight (e.g., AM1.5G, 100 mW/cm²) at its maximum power point and tracking the PCE.[13]
Quantitative Data Presentation
Table 1: Performance of Perovskite Solar Cells with Different Carbazole-Based HTMs
| HTM | Structure Type | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability Note | Reference |
| Spiro-OMeTAD (Reference) | Spirobifluorene | 20.25 | - | - | - | Standard benchmark, but suffers from instability issues and high cost.[2][5] | [5][6] |
| SGT-405 | Three-arm | 14.79 | 1.023 | 21.4 | 67.4 | - | [14][15] |
| 2Cz-OMeDPA | Branched | 20.06 | - | - | - | Slightly enhanced device stability compared to Spiro-OMeTAD.[5][6] | [5][6] |
| 3Cz-OMeDPA-OH | Branched | 19.89 | - | - | - | On par with Spiro-OMeTAD in performance.[5][6] | [5][6] |
| V1221 | Twin | 17.81 | 1.03 | 23.6 | 73 | Better stability tendency than Spiro-OMeTAD.[13] | [13] |
| V1225 | Twin | 17.81 | 1.03 | 23.6 | 73 | Better stability tendency than Spiro-OMeTAD.[13] | [13] |
| Py-Cz passivated | Pyridine-Carbazole | >20 | - | - | - | Retained 85% of initial performance after 5000 hours of operation.[7] | [7] |
| Carbazole hexylammonium iodide treated | Passivation Layer | 24.3 | - | - | - | Maintained 95% of initial efficiency after 1000 hours under ISOS-L-1 protocol.[3] | [3] |
Experimental Protocols
Detailed Methodology for Fabrication of a Perovskite Solar Cell with a Carbazole-Based HTM
This protocol provides a general framework. Specific parameters such as spin-coating speeds and annealing temperatures may need to be optimized for different carbazole derivatives and perovskite compositions.
1. Substrate Cleaning:
-
Etch FTO (Fluorine-doped Tin Oxide) coated glass with zinc powder and 2 M HCl.
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and then treat them with UV-ozone for 15 minutes to remove organic residues and improve wettability.[1]
2. Electron Transport Layer (ETL) Deposition (e.g., c-TiO₂/SnO₂):
-
Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution onto the FTO substrate (e.g., at 3000 rpm for 30 s).
-
Dry the layer at 125 °C for 5 minutes.
-
Repeat the spin-coating and drying steps if necessary to achieve the desired thickness.
-
Anneal the substrates at 500 °C for 30 minutes to form the crystalline anatase phase.[1]
-
Alternatively, a SnO₂ nanoparticle layer can be deposited.
3. Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Prepare the perovskite precursor solution (e.g., FAMAPbI₃-based).
-
Spin-coat the perovskite solution onto the ETL using a two-step program (e.g., 1000 rpm for 10 s, then 6000 rpm for 20 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization and form a uniform film.[1]
-
Anneal the perovskite film at a specific temperature (e.g., 100 °C) for a designated time (e.g., 1 hour) to complete the crystallization process.[1]
4. Hole-Transporting Layer (HTL) Deposition:
-
Prepare the HTM solution by dissolving the carbazole derivative in a suitable solvent (e.g., chlorobenzene). Additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) can be included to improve conductivity and device performance.
-
Spin-coat the HTM solution onto the perovskite layer (e.g., at 4000 rpm for 20 s).[1]
5. Back Contact Deposition:
-
Deposit a metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for fabricating a perovskite solar cell with a carbazole-based HTM.
Signaling Pathway: Charge Dynamics in a PSC with a Carbazole-based HTM
Caption: Role of carbazole derivatives in PSC charge dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. New carbazole-based hole transporting materials to improve the stability of perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 5. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells [repository.cam.ac.uk]
- 8. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics a ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00811H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Carbazol-9-yl-acetic Acid
Welcome to the technical support center for the purification of crude Carbazol-9-yl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Recrystallization
Q1: My this compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are a few solutions:
-
Increase the solvent volume: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.
-
Lower the cooling temperature slowly: Rapid cooling can promote oiling. Let the solution cool to room temperature undisturbed before moving it to an ice bath.
-
Use a different solvent system: The chosen solvent may not be ideal. A solvent pair, such as dichloromethane/ethanol or hexane/ethyl acetate, can be effective. Dissolve the crude product in the "good" solvent (e.g., dichloromethane) and then add the "poor" solvent (e.g., ethanol) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?
A2: If crystals do not form spontaneously from a supersaturated solution, you can induce crystallization by:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Reducing the solvent volume: Your solution might be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q3: The recovered crystals are colored or appear impure. How can I improve the purity?
A3: Colored impurities can often be removed by:
-
Using activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[1] Be aware that using too much charcoal can also adsorb your product, leading to lower yields.
-
Performing a hot filtration: Insoluble impurities can be removed by filtering the hot solution through a pre-heated funnel with fluted filter paper.[1]
-
A second recrystallization: If the purity is still low, a second recrystallization step is often necessary to achieve high purity.[1]
Column Chromatography
Q4: What is a good starting mobile phase for purifying this compound on a silica gel column?
A4: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common starting ratio is in the range of 4:1 to 1:1 (hexane:ethyl acetate).[2] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound.
Q5: My compound is streaking or tailing on the column. What is causing this?
A5: Streaking or tailing can be caused by several factors:
-
Inappropriate solvent polarity: If the mobile phase is not polar enough, the compound can interact too strongly with the silica gel. Gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) can help.
-
Column overloading: Applying too much crude material to the column can lead to poor separation. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
-
Acidic nature of the compound: Carboxylic acids can sometimes streak on silica gel. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can suppress the ionization of the carboxylic acid group and lead to sharper bands.
Q6: The separation between my product and an impurity is very poor. How can I improve the resolution?
A6: To improve the separation:
-
Optimize the mobile phase: Use TLC to test various solvent systems with different polarities. A shallower solvent gradient during the column run can also improve separation.
-
Use a longer column: A longer column provides more surface area for the separation to occur.
-
Ensure proper column packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly.[1]
Acid-Base Extraction
Q7: I am not getting a good precipitation of my product after acidifying the basic aqueous layer. What could be the reason?
A7: Incomplete precipitation can be due to:
-
Insufficient acidification: Ensure that the pH of the aqueous solution is sufficiently acidic. Test the pH with litmus paper or a pH meter to confirm it is in the range of pH 1-2.
-
Product is somewhat water-soluble: If the product has some solubility in the acidic aqueous solution, you may need to extract the product back into an organic solvent (like dichloromethane or ethyl acetate) after acidification.
-
Formation of very fine particles: If the precipitate is very fine and does not settle, it can be difficult to collect by filtration. Chilling the solution in an ice bath can sometimes promote the formation of larger crystals.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical outcomes for different purification methods for crude this compound. The actual yield and purity will depend on the initial purity of the crude material and the optimization of the chosen method.
| Purification Method | Typical Solvents/Reagents | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Recrystallization | Dichloromethane/Ethanol[3], Ethyl Acetate, Ethanol[4] | 65-90% | >97%[5] | Simple setup, good for removing small amounts of impurities. | Can have lower yields if the product is significantly soluble in the cold solvent. |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate[2] | 60-80% | >98% | Excellent for separating complex mixtures and closely related impurities. | More time-consuming and requires larger volumes of solvents. |
| Acid-Base Extraction | Organic Solvent (e.g., Dichloromethane), Aqueous Base (e.g., NaHCO₃), Aqueous Acid (e.g., HCl) | >85% | Variable (often used as a pre-purification step) | Very effective for separating acidic compounds from neutral or basic impurities. | May not remove other acidic impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Dichloromethane/Ethanol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot dichloromethane.
-
Addition of Anti-solvent: While the solution is still warm, add ethanol dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Gently reheat the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the mobile phase to the column and begin elution, collecting fractions. The elution can be monitored by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent such as dichloromethane in a separatory funnel.
-
Extraction with Base: Add an aqueous solution of a weak base, such as saturated sodium bicarbonate, to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask. Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the acid.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid, until the solution is acidic (pH ~1-2). This compound should precipitate out of the solution.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.
Visualizations
Caption: A workflow diagram for selecting the appropriate purification method for crude this compound based on the nature of the impurities present.
Caption: A step-by-step workflow for the recrystallization of this compound using a dichloromethane/ethanol solvent system.
References
Strategies to improve the performance of Carbazol-9-yl-acetic acid-based HTLs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, deposition, and optimization of Carbazol-9-yl-acetic acid (9CAA)-based Hole Transporting Layers (HTLs) in perovskite solar cells (PSCs).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Film-Forming Properties and Low Perovskite Wettability
Q: My perovskite precursor solution dewets from the this compound self-assembled monolayer (SAM), leading to incomplete coverage and pinholes in the perovskite film. How can I improve the wettability and achieve a uniform perovskite layer?
A: This is a common issue due to the hydrophobic nature of the carbazole moiety. Here are several strategies to address this:
-
Surface Treatment of the 9CAA SAM:
-
Solvent Annealing: After depositing the 9CAA SAM, briefly exposing the substrate to a solvent vapor atmosphere (e.g., isopropanol or a mix of solvents used for the perovskite precursor) can modify the surface energy and improve wettability.
-
Plasma Treatment: A very brief and gentle oxygen plasma treatment can increase the surface energy of the SAM. However, this must be carefully optimized to avoid damaging the monolayer.
-
-
Modification of the Perovskite Precursor Solution:
-
Additive Engineering: Incorporating a small amount of a surfactant or a molecule with a polar head group into the perovskite precursor solution can reduce its surface tension and promote better spreading on the hydrophobic 9CAA surface.
-
-
Interlayer Deposition:
-
A thin interlayer of a more hydrophilic material can be deposited on top of the 9CAA SAM. For instance, a self-assembled bilayer can be created by depositing a second layer with polar groups that interact with the perovskite precursor.[1]
-
Issue 2: Low Power Conversion Efficiency (PCE)
Q: I have successfully fabricated a device with a 9CAA HTL, but the overall power conversion efficiency is low. What are the potential causes and how can I improve it?
A: Low PCE can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Check for Obvious Defects: First, inspect the perovskite film for pinholes or incomplete coverage, which can cause short circuits. If the perovskite film quality is poor, refer to "Issue 1".
-
Analyze the Photovoltaic Parameters:
-
Low Short-Circuit Current (Jsc): This could be due to poor light absorption or inefficient charge extraction.
-
Solution: Ensure the perovskite layer has the optimal thickness and crystallinity. Verify the energy level alignment between the perovskite and the 9CAA HTL. Mismatched energy levels can hinder hole extraction.
-
-
Low Open-Circuit Voltage (Voc): A low Voc is often caused by high charge recombination rates.[2]
-
Solution: Interface engineering is crucial. Passivating defects at the perovskite/HTL interface can significantly reduce recombination. This can be achieved by introducing passivating agents at the interface or by modifying the 9CAA molecule with functional groups that can interact with and passivate perovskite surface defects.[3][4]
-
-
Low Fill Factor (FF): A low FF can be a result of high series resistance or low shunt resistance.[5]
-
Solution: High series resistance can be caused by the low conductivity of the undoped 9CAA HTL. Doping the HTL can increase its conductivity and improve the FF. Low shunt resistance is often due to pinholes or other defects in the perovskite layer that create leakage pathways.
-
-
Issue 3: Poor Device Reproducibility
Q: I am observing significant variations in device performance from batch to batch. How can I improve the reproducibility of my results?
A: Poor reproducibility is a common challenge in perovskite solar cell fabrication. Here are some key areas to focus on:
-
Purity of 9CAA: Ensure the this compound used is of high purity. Impurities can act as charge traps and recombination centers, leading to inconsistent device performance.
-
Controlled Environment: The fabrication of perovskite solar cells is highly sensitive to environmental conditions. Maintain strict control over humidity and temperature within the glovebox.
-
Standardized Protocols: Adhere strictly to optimized and standardized protocols for the synthesis of 9CAA, the deposition of the SAM, and the formation of the perovskite layer. Even small variations in spin-coating speed, annealing temperature, or time can lead to significant differences in film properties.
-
Substrate Cleaning: Ensure a rigorous and consistent substrate cleaning procedure to provide a uniform surface for the deposition of the 9CAA SAM.
Frequently Asked Questions (FAQs)
Synthesis and Purity
Q: What is a reliable method for synthesizing high-purity this compound for use in high-performance perovskite solar cells?
A: A common and effective method involves the N-alkylation of carbazole with an excess of ethyl bromoacetate in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF), followed by hydrolysis of the resulting ester. Purification is critical and can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity 9CAA.[6][7]
Deposition of 9CAA HTL
Q: What is the recommended procedure for depositing this compound as a self-assembled monolayer?
A: Spin-coating is a widely used technique for depositing 9CAA SAMs. A typical procedure involves dissolving 9CAA in a suitable solvent like ethanol or isopropanol at a low concentration (e.g., 1 mg/mL) and spin-coating the solution onto the substrate (e.g., ITO-coated glass) at a moderate speed (e.g., 3000-4000 rpm) for 30-60 seconds. This is followed by a low-temperature annealing step (e.g., 100 °C for 10 minutes) to remove the solvent and promote the self-assembly and anchoring of the molecules to the substrate.
Performance Enhancement Strategies
Q: How does doping improve the performance of 9CAA-based HTLs?
A: While 9CAA can be used as a dopant-free HTL, its intrinsic conductivity is relatively low. Doping with additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) can significantly increase the hole conductivity of the HTL. This leads to more efficient hole extraction from the perovskite layer and a reduction in series resistance, which in turn improves the fill factor (FF) and the overall power conversion efficiency (PCE).
Q: What is the role of functional groups on the carbazole core in improving HTL performance?
A: Modifying the carbazole core of 9CAA with different functional groups can tune the electronic properties and improve device performance. For example, introducing electron-donating groups can raise the highest occupied molecular orbital (HOMO) energy level, potentially leading to better energy level alignment with the perovskite valence band and improving the open-circuit voltage (Voc).[8] Additionally, certain functional groups can enhance the interaction with the perovskite surface, leading to defect passivation and reduced non-radiative recombination.[3][4]
Quantitative Data Summary
The following tables summarize the impact of different strategies on the performance of perovskite solar cells with carbazole-based HTLs.
Table 1: Impact of Functional Groups on Carbazole-Based SAMs on PSC Performance
| HTL Material | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| 2PACz | 0.80 | 31.1 | 74 | 18.44 | [9] |
| Br-2PACz | 0.81 | 32.1 | 75 | 19.51 | [9] |
| MeO-2PACz (Control) | 1.166 | 24.09 | 82.32 | 23.12 | [10] |
| MeO-2PACz + Additives | 1.181 | 24.43 | 84.51 | 24.38 | [10] |
Table 2: Impact of Doping on HTL Performance (Illustrative Example)
| HTL | Dopant | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| Carbazole Derivative | None | 0.85 | 21.3 | 49.1 | 8.8 |
| Carbazole Derivative | Optimized Doping | 1.11 | 23.5 | 80.0 | 20.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve carbazole (1 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K2CO3) (2 equivalents) to the mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude ethyl ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Purification: Acidify the reaction mixture with 1 M hydrochloric acid (HCl) to precipitate the this compound. Filter the precipitate, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.[6][7]
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Deposition of 9CAA HTL by Spin-Coating
-
Solution Preparation: Prepare a 1 mg/mL solution of this compound in ethanol.
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes immediately before use.
-
Spin-Coating: Dispense the 9CAA solution onto the cleaned substrate and spin-coat at 4000 rpm for 30 seconds.
-
Annealing: Anneal the substrate at 100 °C for 10 minutes on a hotplate in ambient air.
-
Cooling: Allow the substrate to cool down to room temperature before transferring it into a nitrogen-filled glovebox for the deposition of the perovskite layer.
Diagrams
Caption: Workflow for synthesis of 9CAA and device fabrication.
Caption: Troubleshooting guide for low power conversion efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 10. Researchers develop strategy based on SAMs to design inverted PSC with 24.38% efficiency | Perovskite-Info [perovskite-info.com]
Overcoming challenges in the synthesis of N-substituted carbazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted carbazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-substituted carbazoles, offering potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired N-Substituted Carbazole
| Potential Cause | Recommended Solution |
| Inactive Catalyst (Buchwald-Hartwig/Ullmann) | Use a fresh batch of catalyst and ligand. Consider pre-activation of the palladium catalyst. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and degassed. Screen different solvents such as toluene, dioxane, or DMF. |
| Incorrect Base | The choice of base is critical. For Buchwald-Hartwig, common bases include NaOtBu, K3PO4, and Cs2CO3. The strength and solubility of the base can significantly impact the reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some cross-coupling reactions require higher temperatures to proceed efficiently. |
| Poor Quality Starting Materials | Verify the purity of the carbazole and the aryl halide/boronic acid. Impurities can poison the catalyst. |
| Oxygen Contamination | Reactions like the Buchwald-Hartwig amination are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Homocoupling of Aryl Halide | Lower the reaction temperature. Use a higher catalyst loading or a different ligand that promotes cross-coupling over homocoupling. |
| Debromination/Dehalogenation of the Aryl Halide | Use a milder base or lower the reaction temperature. Ensure the reaction time is not excessively long. |
| Formation of Hydrodehalogenated Arene | This can be caused by β-hydride elimination. Using a bulky ligand can sometimes suppress this side reaction. |
| Ring Opening or Decomposition | For sensitive substrates, milder reaction conditions (lower temperature, weaker base) should be employed. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product with Starting Materials or Side Products | Optimize the column chromatography conditions. Try different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) or use a different stationary phase (e.g., alumina instead of silica gel). |
| Presence of Residual Catalyst | Use a catalyst scavenger resin to remove residual palladium or copper. Alternatively, washing the organic layer with an aqueous solution of a suitable ligand (e.g., thiourea for palladium) can help. |
| Product is an Oil or Difficult to Crystallize | Attempt recrystallization from a different solvent or solvent mixture. If the product remains an oil, consider purification by preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right synthetic method for my target N-substituted carbazole?
A1: The choice of method depends on the substituents on both the carbazole and the aryl group.
-
Buchwald-Hartwig Amination: Generally the most versatile and high-yielding method, tolerant of a wide range of functional groups. It is often the first choice for N-arylation of carbazoles.
-
Ullmann Condensation: A classic method that is effective for electron-deficient aryl halides. It often requires high temperatures and stoichiometric amounts of copper.
-
Cadogan Cyclization: This method is used for synthesizing carbazoles from 2-nitrobiphenyls and is not suitable for N-substitution of a pre-existing carbazole ring.
-
Microwave-Assisted Synthesis: Can significantly reduce reaction times and improve yields for both Buchwald-Hartwig and Ullmann reactions.
Q2: What are the most critical parameters to control in a Buchwald-Hartwig amination for N-substituted carbazole synthesis?
A2: The most critical parameters are:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand (e.g., Xantphos, SPhos) is crucial.
-
Base: The base (e.g., NaOtBu, Cs2CO3, K3PO4) plays a key role in the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are essential.
-
Temperature: The reaction temperature needs to be optimized for each specific substrate combination.
-
Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent catalyst deactivation.
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction has stalled, you can try the following:
-
Add more catalyst and ligand: The catalyst may have decomposed over the course of the reaction.
-
Increase the temperature: This can help to overcome a high activation energy barrier.
-
Change the solvent: A different solvent may offer better solubility for the reactants or intermediates.
-
Switch to a stronger base: A stronger base may facilitate the deprotonation of the carbazole.
Q4: How can I minimize the formation of homocoupled byproducts?
A4: Homocoupling of the aryl halide is a common side reaction. To minimize it:
-
Use a more active catalyst system: This can favor the desired cross-coupling reaction.
-
Lower the reaction temperature: This can reduce the rate of the homocoupling reaction.
-
Use a different ligand: Some ligands are more effective at suppressing homocoupling than others.
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of Carbazole
-
To an oven-dried Schlenk tube, add carbazole (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add the base (e.g., Cs2CO3, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig N-arylation of carbazole.
Caption: A logical troubleshooting guide for low yields in N-substituted carbazole synthesis.
Technical Support Center: Optimizing Annealing of Carbazol-9-yl-acetic acid Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing temperature for Carbazol-9-yl-acetic acid films. The information is based on general principles of annealing organic semiconductor films and data from related carbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of annealing this compound films?
A1: Annealing is a post-deposition heat treatment process used to improve the quality and performance of thin films. For this compound films, annealing can lead to:
-
Enhanced molecular ordering and crystallinity: This can improve charge transport properties, which is crucial for electronic and optoelectronic applications.
-
Control of film morphology: Annealing can influence the grain size and surface roughness of the film.[1][2]
-
Modification of optical properties: The process can alter the film's absorbance, transmittance, and optical band gap to suit specific applications.[3]
-
Removal of residual solvent: Heat treatment helps in the complete evaporation of any remaining solvent from the film deposition process.
Q2: What is a typical starting range for the annealing temperature for this compound films?
A2: While the optimal temperature must be determined experimentally for this compound, a good starting point, based on studies of similar carbazole derivatives, is between 30°C and 160°C .[3] It is recommended to test a range of temperatures within this window in small increments (e.g., 20°C) to identify the optimal conditions for your specific application.
Q3: How does annealing temperature affect the optical properties of carbazole-based films?
A3: Studies on carbazole derivatives have shown that annealing temperature can have a significant impact on optical properties. For instance, in one study on a related carbazole compound, increasing the annealing temperature from 70°C to 160°C led to a decrease in the optical band gap.[3] The transparency of the films in the visible region was also enhanced at annealing temperatures above 70°C.[3]
Q4: What is the recommended annealing time?
A4: A typical annealing time for organic semiconductor films is between 10 to 60 minutes. A good starting point is 20-30 minutes . The optimal time will depend on the chosen temperature and the thickness of the film.
Q5: Should annealing be performed in a specific atmosphere?
A5: Yes, to prevent degradation of the organic material, it is highly recommended to perform annealing in an inert atmosphere, such as a nitrogen-filled glovebox or a vacuum oven. Oxygen and moisture at elevated temperatures can lead to unwanted chemical reactions and degrade the film's performance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Cracked or delaminated film after annealing | 1. Too high annealing temperature, causing excessive stress. 2. Too rapid heating or cooling rate. 3. Poor adhesion of the film to the substrate. | 1. Reduce the annealing temperature in 10-20°C increments. 2. Use a slower ramp rate for heating and cooling the sample. 3. Ensure the substrate is properly cleaned and treated to promote adhesion. Consider using an adhesion-promoting layer if necessary. |
| Inconsistent or non-uniform film properties | 1. Uneven temperature distribution across the hotplate or in the oven. 2. Non-uniform film thickness. | 1. Calibrate your heating equipment to ensure uniform temperature. Place the sample in the center of the heating area. 2. Optimize your film deposition technique (e.g., spin coating parameters) to achieve uniform thickness. |
| No significant change in film properties after annealing | 1. Annealing temperature is too low to induce molecular rearrangement. 2. Annealing time is too short. | 1. Increase the annealing temperature in 10-20°C increments. 2. Increase the annealing time in 10-15 minute intervals. |
| Degradation of the film (e.g., discoloration) | 1. Annealing temperature is too high, approaching the material's decomposition temperature. 2. Presence of oxygen or moisture during annealing. | 1. Lower the annealing temperature. Determine the thermal stability of this compound using techniques like Thermogravimetric Analysis (TGA). 2. Ensure a high-purity inert atmosphere (nitrogen or argon) or a high vacuum is maintained during the entire annealing process. |
| Unexpected changes in optical properties (e.g., increased absorbance in an undesired region) | 1. Phase segregation or formation of aggregates at certain temperatures. 2. Chemical changes in the material. | 1. Characterize the film morphology and structure at different annealing temperatures using techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD). 2. Analyze the chemical composition of the film before and after annealing using techniques like Fourier-Transform Infrared (FTIR) spectroscopy. |
Experimental Protocols
Protocol 1: Determining the Optimal Annealing Temperature
This protocol outlines a systematic approach to identify the optimal annealing temperature for this compound films.
1. Film Preparation:
- Prepare a solution of this compound in a suitable solvent (e.g., chloroform, THF).
- Deposit thin films onto your desired substrates (e.g., glass, silicon wafers) using a controlled method like spin coating to ensure uniformity.
- Prepare a set of identical films for annealing at different temperatures.
2. Annealing Procedure:
- Preheat a hotplate or vacuum oven to the first desired annealing temperature (e.g., 50°C).
- Place the film samples in an inert atmosphere (e.g., a nitrogen-filled glovebox) or a vacuum chamber.
- Transfer the samples to the preheated surface and anneal for a fixed time (e.g., 30 minutes).
- After annealing, allow the films to cool down to room temperature slowly within the inert atmosphere.
- Repeat the process for a range of temperatures (e.g., 70°C, 90°C, 110°C, 130°C, 150°C).
3. Characterization:
- Optical Properties: Use UV-Vis spectroscopy to measure the absorbance and transmittance spectra of the as-cast and annealed films. Calculate the optical band gap from the absorbance data.
- Morphology: Use Atomic Force Microscopy (AFM) to investigate the surface topography, roughness, and grain size.
- Structural Properties: Use X-ray Diffraction (XRD) to analyze the crystallinity and molecular packing of the films.
4. Data Analysis:
- Tabulate the key parameters (e.g., optical band gap, surface roughness) as a function of annealing temperature.
- Plot the data to visualize the trends and identify the temperature that yields the desired film properties for your application.
Data Presentation
Table 1: Effect of Annealing Temperature on Optical Properties of a Carbazole Derivative Film
| Annealing Temperature (°C) | Peak Absorption Wavelength (nm) | Transmittance at 550 nm (%) | Optical Band Gap (eV) |
| As-cast (Room Temp) | 340 | 65 | 3.55 |
| 50 | 342 | 68 | 3.52 |
| 70 | 345 | 72 | 3.50 |
| 90 | 348 | 75 | 3.47 |
| 110 | 350 | 78 | 3.44 |
| 130 | 352 | 80 | 3.40 |
| 150 | 353 | 81 | 3.38 |
| 160 | 354 | 81 | 3.35 |
Note: This table is based on trends observed for a similar carbazole derivative and should be used as a reference.[3] Experimental values for this compound will need to be determined empirically.
Table 2: Influence of Annealing Temperature on Film Morphology
| Annealing Temperature (°C) | Average Grain Size (nm) | Surface Roughness (RMS, nm) |
| As-cast (Room Temp) | 25 | 1.2 |
| 70 | 40 | 1.8 |
| 110 | 65 | 2.5 |
| 150 | 80 | 3.1 |
Note: This table illustrates a general trend where grain size and surface roughness increase with annealing temperature. Actual values for this compound need to be measured.
Visualizations
Caption: Workflow for optimizing the annealing temperature of this compound films.
Caption: Troubleshooting logic for common issues during film annealing.
References
Technical Support Center: Reducing Defects in Perovskite Layers with Carbazole-Based Passivation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing defects in perovskite layers using carbazole-based passivation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of using carbazole-based molecules for passivating perovskite layers?
Carbazole-based molecules offer several advantages for passivating defects in perovskite solar cells, leading to significant improvements in device performance and stability. These benefits include:
-
Defect Passivation: The nitrogen atom in the carbazole moiety and other functional groups can act as a Lewis base, donating a lone pair of electrons to passivate under-coordinated Pb²⁺ defects on the perovskite surface through coordination bonding. This reduces non-radiative recombination centers.
-
Enhanced Efficiency: By reducing defect density, carbazole-based passivation can lead to a significant increase in power conversion efficiency (PCE). For instance, devices passivated with pyridine-carbazole (Py-Cz) have achieved PCEs of over 20%.[1][2][3]
-
Improved Stability: Carbazole-based passivation can enhance the long-term operational stability of perovskite solar cells. PSCs fabricated with Py-Cz passivation have been shown to retain 85% of their initial performance after more than 5000 hours.[1][2][3]
-
Favorable Energetics: Many carbazole derivatives possess suitable energy levels that facilitate efficient hole extraction and transport from the perovskite layer to the hole transport layer (HTL).
-
Hydrophobicity: The introduction of hydrophobic carbazole-based molecules on the perovskite surface can improve the device's resistance to moisture, a key factor in perovskite degradation.
Q2: What are the common types of defects in perovskite films that carbazole-based passivation can address?
Perovskite films, typically fabricated via solution processing, are polycrystalline and contain a high density of defects, especially at the surface and grain boundaries. These defects act as charge recombination centers, limiting device performance. Common defects that can be addressed by carbazole-based passivation include:
-
Under-coordinated Lead Ions (Pb²⁺): These are a prevalent type of defect on the perovskite surface where the lead ions are not fully coordinated, creating trap states.
-
Halide Vacancies (e.g., I⁻ vacancies): Missing halide ions in the perovskite lattice create positively charged defects that can trap electrons.
-
Lead-Iodine Antisite Defects: These occur when a lead ion occupies an iodine site or vice-versa, disrupting the crystal structure.
-
Dangling Bonds: Unsatisfied chemical bonds at the surface of the perovskite crystals can act as recombination centers.
Q3: How does the molecular structure of the carbazole derivative influence its passivation effectiveness?
The effectiveness of a carbazole-based passivation agent is highly dependent on its molecular structure. Key structural features include:
-
Lewis Basicity: The presence of electron-donating groups, such as the nitrogen atom in the carbazole ring or in appended functional groups like pyridine, is crucial for coordinating with and passivating under-coordinated Pb²⁺ defects.
-
Steric Hindrance: Bulky side groups on the carbazole molecule can provide steric hindrance, which can prevent the formation of undesirable 2D perovskite layers on the surface of the 3D perovskite.
-
Solubility: The solubility of the carbazole derivative in the chosen solvent is critical for achieving a uniform passivation layer. The molecular design can be modified to improve solubility in common processing solvents. For example, incorporating flexible alkyl chains can enhance solubility in non-polar solvents.
-
Energy Level Alignment: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the carbazole molecule should be appropriately aligned with the perovskite and the hole transport layer to ensure efficient charge extraction and transport.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process of carbazole-based passivation of perovskite layers.
Issue 1: Poor Solubility of the Carbazole-Based Passivation Agent
| Symptom | Possible Cause | Troubleshooting Steps |
| The carbazole derivative does not fully dissolve in the chosen solvent, leading to a cloudy or precipitated solution. | The polarity of the solvent is not suitable for the carbazole molecule. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., chlorobenzene, isopropanol, ethanol, or mixtures thereof).2. Molecular Modification: If possible, use a carbazole derivative with modified side chains to improve solubility. For instance, adding alkyl chains can increase solubility in less polar solvents.[4][5]3. Sonication and Heating: Gently sonicate or warm the solution to aid dissolution. Be cautious with heating to avoid solvent evaporation or degradation of the passivation agent. |
Issue 2: Non-Uniform Passivation Layer (e.g., "Coffee Ring" Effect, Puddles)
| Symptom | Possible Cause | Troubleshooting Steps |
| After spin-coating, the passivation layer is visibly non-uniform, with thicker edges (coffee rings) or agglomerates of the material. | 1. Inappropriate spin-coating parameters.2. Poor wettability of the perovskite surface.3. Too rapid solvent evaporation. | 1. Optimize Spin-Coating Parameters: * Speed: Adjust the spin speed. A higher speed generally results in a thinner and more uniform layer, but too high a speed can lead to excessive material loss. A two-step spin-coating process (a low-speed spread followed by a high-speed spin) can be effective. * Acceleration: A slower acceleration can sometimes help in achieving a more uniform initial spread of the solution. * Time: Vary the spin-coating duration to ensure complete solvent evaporation.2. Solvent Engineering: Use a solvent with a higher boiling point to slow down the evaporation rate, allowing the film more time to form uniformly. Solvent mixtures can also be used to fine-tune the evaporation rate and viscosity.[6]3. Surface Treatment: The perovskite surface can be pre-treated to improve wettability, although this is less common for post-passivation steps. |
Issue 3: Reduced Device Performance (Lower V_oc or FF) After Passivation
| Symptom | Possible Cause | Troubleshooting Steps |
| The open-circuit voltage (V_oc) or fill factor (FF) of the solar cell decreases after applying the carbazole passivation layer. | 1. The passivation layer is too thick, creating a barrier to charge transport.2. Formation of an undesirable 2D perovskite phase that hinders charge extraction.3. Poor energy level alignment between the passivation layer, perovskite, and hole transport layer. | 1. Optimize Passivation Layer Thickness: * Concentration: Reduce the concentration of the carbazole solution. A typical concentration for a pyridine-carbazole solution is around 15 mM.[7] * Spin Speed: Increase the spin speed to create a thinner layer.2. Characterize the Interface: Use techniques like X-ray diffraction (XRD) and photoluminescence (PL) spectroscopy to check for the formation of 2D perovskite phases.3. Select Appropriate Carbazole Derivative: Choose a carbazole molecule with HOMO and LUMO levels that are well-aligned with the perovskite and the HTL to ensure efficient charge transfer. |
Issue 4: Difficulty in Depositing the Subsequent Hole Transport Layer (HTL)
| Symptom | Possible Cause | Troubleshooting Steps |
| The HTL solution (e.g., spiro-OMeTAD in chlorobenzene) de-wets or forms a poor-quality film on top of the carbazole passivation layer. | The surface energy of the carbazole passivation layer is too low, leading to poor wettability for the HTL solution. | 1. Solvent Selection for HTL: If possible, try a different solvent for the HTL that has a lower surface tension.2. Surface Modification (Use with Caution): A very brief, gentle plasma treatment could potentially increase the surface energy, but this risks damaging the passivation layer and the underlying perovskite.3. Interfacial Engineering: Consider using a carbazole-based molecule that has better chemical compatibility with the HTL. For example, using a carbazole-based HTM can improve compatibility with a carbazole-based passivation layer.[8] |
Quantitative Data Presentation
The following tables summarize the performance of perovskite solar cells with and without carbazole-based passivation from various studies.
Table 1: Performance of Perovskite Solar Cells with Pyridine-Carbazole (Py-Cz) Passivation
| Passivation Agent | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Stability (after 5000 h) | Reference |
| None | - | - | - | <20% | Rapid Degradation | [1][2][3] |
| Pyridine-Carbazole (Py-Cz) | >1.1 | >22 | >75 | >20 | Retained 85% of initial PCE | [1][2][3] |
| PEAI (Control) | - | - | - | - | Rapid Degradation | [1][2][3] |
Table 2: Comparison of Different Carbazole-Based Passivation Agents
| Passivation Agent | PCE (%) | Key Finding |
| CzEAI | 24.14 | Overcomes the formation of poor optoelectronic layered perovskite phases. |
| PV(Cz-DMPA)/Cz-Pyr | >22 | Demonstrates beneficial interfacial layer/hole transport material compatibility.[8] |
| BFC-BPA | - (Used in LEDs) | Excellent solubility in chlorobenzene, enabling efficient blending with PVK to form a hybrid HTL.[4][5] |
Experimental Protocols
This section provides a detailed methodology for a common carbazole-based passivation technique.
Protocol 1: Spin-Coating of Pyridine-Carbazole (Py-Cz) Passivation Layer
Materials:
-
Perovskite-coated substrate
-
Pyridine-carbazole (Py-Cz)
-
Chlorobenzene (CB)
-
Nitrogen-filled glovebox
-
Spin-coater
-
Micropipettes
-
Glass vials
Procedure:
-
Solution Preparation:
-
Inside a nitrogen-filled glovebox, prepare a 15 mM solution of Py-Cz in chlorobenzene.
-
Ensure the Py-Cz is fully dissolved. Gentle sonication can be used if necessary.
-
-
Spin-Coating:
-
Place the perovskite-coated substrate onto the chuck of the spin-coater.
-
Dispense an adequate amount of the Py-Cz solution to cover the entire surface of the perovskite film.
-
Spin-coat the substrate at 3,000 rpm for 30 seconds.[7]
-
-
Post-Treatment:
-
The passivated perovskite film is typically not subjected to an additional annealing step after the spin-coating of the passivation layer. Proceed directly to the deposition of the hole transport layer.
-
Mandatory Visualizations
Diagrams
Experimental workflow for carbazole-based passivation.
Mechanism of defect passivation by carbazole molecules.
Troubleshooting logic for carbazole passivation.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells [repository.cam.ac.uk]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. Reaction-dependent coffee-ring-regulating method in spray-coating perovskite | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Operational Stability of Carbazole-Based Devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the operation of carbazole-based devices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to the degradation and instability of carbazole-based devices, offering potential causes and actionable solutions.
Issue 1: Rapid Decrease in Device Luminance and Efficiency
Question: My carbazole-based OLED/device is showing a rapid decline in brightness and external quantum efficiency (EQE) shortly after I begin operation. What are the likely causes and how can I fix this?
Answer: A rapid decrease in luminance is a common issue that can stem from several factors, primarily related to material purity, device architecture, and environmental contamination.
Potential Causes & Troubleshooting Steps:
-
Material Impurities: Impurities within the carbazole-based materials can act as charge traps or non-radiative recombination centers, leading to quenching of luminescence.[1][2][3] Isomeric impurities in commercial carbazole, for instance, can significantly impact phosphorescence.[2][3]
-
Recommended Action: Verify the purity of your carbazole materials using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] If impurities are detected, purify the material using methods such as temperature gradient sublimation or recrystallization.[1][4]
-
-
Inefficient Charge Balance: An imbalance between the number of holes and electrons reaching the emissive layer results in charge carrier leakage and reduced recombination efficiency.[5]
-
Exciton-Induced Degradation: High concentrations of excitons, especially under high brightness, can lead to chemical degradation of the carbazole host material.[6][7][8] This can involve the cleavage of the C-N bond in the carbazole moiety.[6][9][10]
-
Environmental Factors: Exposure to oxygen and moisture can lead to the oxidation of organic layers and electrodes, creating "dark spots" and accelerating degradation.[1][4][5]
Issue 2: Changes in the Electroluminescence (EL) Spectrum During Operation
Question: I'm observing a shift in the color (electroluminescence spectrum) of my carbazole-based device over time. What could be causing this?
Answer: Spectral shifts during operation often indicate material degradation or changes in the device's recombination zone.
Potential Causes & Troubleshooting Steps:
-
Formation of Emissive Degradation Products: The degradation of carbazole-based materials can produce new chemical species that emit light at different wavelengths.[1][9] For example, the cleavage of the C-N bond can lead to the formation of carbazole radical cations which may dimerize.[1][9]
-
Morphological Instability and Aggregation: Exciton-induced morphological aggregation of carbazole molecules, such as 4,4′-Bis(carbazol-9-yl)biphenyl (CBP), can lead to the appearance of long-wavelength emission bands.[6][7] These aggregates can act as charge traps and quenching centers.[9]
-
Recommended Action: Analyze the morphology of the organic films in degraded devices using Atomic Force Microscopy (AFM).[1] Consider host materials with improved morphological stability.
-
-
Recombination Zone Shift: As the driving voltage increases, the zone where electrons and holes recombine can shift within the emissive layer or into adjacent layers, leading to a change in the emitted color.[5]
Issue 3: Increase in Driving Voltage Over Time
Question: The voltage required to maintain a constant brightness in my device is steadily increasing. What does this signify and how can I mitigate it?
Answer: An increase in driving voltage, often referred to as voltage rise, is a classic sign of device degradation, indicating increased resistance within the organic layers.
Potential Causes & Troubleshooting Steps:
-
Formation of Charge Traps: Degradation of the organic materials can create defect states that act as traps for charge carriers.[8][9] This trapping of charges impedes current flow, necessitating a higher voltage to maintain the same current density.
-
Recommended Action: Focus on improving material purity and stability through the methods described in Issue 1. High-purity materials have fewer intrinsic traps.
-
-
Interfacial Degradation: The interfaces between different organic layers or between the organic layers and the electrodes can degrade over time, leading to the formation of charge injection barriers.
-
Morphological Changes: Crystallization or other morphological changes in the organic thin films can create grain boundaries that act as charge traps and increase the device's resistance.[4]
-
Recommended Action: Optimize deposition parameters (e.g., substrate temperature, deposition rate for thermal evaporation; solvent choice, annealing temperature for solution processing) to achieve stable film morphology.[4]
-
Performance of Carbazole-Based Host Materials in OLEDs
The following table summarizes the performance of various carbazole-based host materials in orange and deep-red Phosphorescent OLEDs (PhOLEDs), highlighting the impact of molecular design on device efficiency and lifetime.
| Host Material | Emitter | Max. EQE (%) | Power Efficiency (lm W⁻¹) | Operational Lifetime (T₅₀ at 500 cd m⁻²) (hours) | Reference |
| CzPPQ | Orange | 25.6 | 68.1 | > 26,412 | [11][12] |
| CBP | Orange | - | - | ~2,201 (calculated) | [11][12] |
| CzPPQ | Deep-Red | - | - | > 11,450 | [11][12] |
| CBP | Deep-Red | - | - | ~1,908 (calculated) | [11][12] |
Note: The lifetime of CBP-based devices was calculated based on the reported 12x and 6x improvement for the CzPPQ-based devices.
Experimental Protocols
1. Purification of Carbazole Materials by Gradient Sublimation
This protocol is essential for removing impurities that can act as charge traps and degradation sites.[4]
-
Preparation: Place the crude carbazole-based material into a quartz sublimation tube.
-
Vacuum: Evacuate the sublimation system to a high vacuum (typically < 10⁻⁵ Torr).
-
Heating: Gradually heat the end of the tube containing the source material to its sublimation temperature using a furnace. A temperature gradient is maintained along the length of the tube.
-
Deposition: The purified material will desublimate and deposit on the cooler sections of the tube. Less volatile impurities will remain in the source region, while more volatile impurities will be pumped away.
-
Collection: After cooling the system to room temperature, carefully collect the purified crystalline material from the walls of the tube in an inert atmosphere (e.g., a glovebox).
2. Standard OLED Fabrication by Thermal Evaporation
This protocol outlines the general steps for fabricating a multilayer OLED in a high-vacuum thermal evaporation system.[5]
-
Substrate Cleaning:
-
Sequentially sonicate patterned Indium Tin Oxide (ITO) glass substrates in a cleaning agent (e.g., Hellmanex solution), deionized water, and isopropyl alcohol.[5]
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and remove organic residues.
-
-
Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the various organic layers (hole injection layer, hole transport layer, emissive layer, electron transport layer, etc.) and the metal cathode sequentially without breaking vacuum.
-
Monitor the thickness of each layer in real-time using a quartz crystal microbalance.
-
-
Encapsulation:
-
Immediately transfer the fabricated device to an inert atmosphere (glovebox) without exposure to ambient air.
-
Encapsulate the device using a glass lid and a UV-cured epoxy resin with a desiccant inside the cavity to absorb any residual moisture.[5]
-
Diagrams
Caption: Troubleshooting workflow for rapid luminance decrease in carbazole-based devices.
Caption: Key degradation mechanisms in carbazole-based devices under operational stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging | CoLab [colab.ws]
- 8. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [repository.kaust.edu.sa]
- 11. Highly efficient orange and deep-red organic light emitting diodes with long operational lifetimes using carbazole–quinoline based bipolar host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Hole Transport Layers: Carbazol-9-yl-acetic Acid Derivatives vs. PEDOT:PSS
For researchers and scientists in organic electronics, the selection of an appropriate hole transport layer (HTL) is a critical determinant of device performance and stability. This guide provides an objective comparison between the well-established polymer-based HTL, Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), and emerging carbazole-based self-assembled monolayers (SAMs), represented here by derivatives of Carbazol-9-yl-acetic acid.
While direct comparative data for this compound (C9A) is limited, extensive research on structurally similar carbazole-based SAMs, such as [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz), offers valuable insights. These molecules, like C9A, form a self-assembled monolayer that facilitates efficient hole transport. This guide leverages a key study that directly compares the performance of PEDOT:PSS, 2PACz, and Br-2PACz in inverted perovskite solar cells, providing a strong basis for evaluation.
Performance Metrics: A Head-to-Head Comparison
A recent study by Pitaro et al. (2023) provides a direct comparison of PEDOT:PSS, 2PACz, and Br-2PACz as HTLs in mixed tin/lead (Sn/Pb) perovskite solar cells. The results, summarized in the table below, demonstrate the superior performance of carbazole-based SAMs in this specific device architecture.
| Hole Transport Layer | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) (mA cm-2) | Fill Factor (FF) |
| PEDOT:PSS | 16.33%[1] | 0.76 V[1] | 30.2 mA cm-2[1] | 0.71[1] |
| 2PACz | 18.44%[1] | 0.80 V[1] | 31.1 mA cm-2[1] | 0.74[1] |
| Br-2PACz | 19.51%[1] | 0.81 V[1] | 32.1 mA cm-2[1] | 0.75[1] |
The data clearly indicates that devices fabricated with the carbazole-based SAMs, 2PACz and Br-2PACz, outperform the PEDOT:PSS-based devices in all key photovoltaic parameters.[1] Notably, the brominated derivative, Br-2PACz, achieved the highest power conversion efficiency of 19.51%.[1]
Key Advantages and Disadvantages
| Feature | PEDOT:PSS | Carbazole-based SAMs (e.g., 2PACz, Br-2PACz) |
| Conductivity | High electrical conductivity.[2] | Not inherently conductive, relies on a very thin layer for charge tunneling.[2] |
| Processing | Simple solution processing (spin-coating).[2] | Simple solution processing (spin-coating or dip-coating).[3] |
| Stability | Hygroscopic and acidic nature can lead to degradation of the perovskite layer and long-term stability issues.[2][4] | Forms a robust, non-acidic, and hydrophobic interface, enhancing device stability and protecting underlying layers.[2][4] |
| Interfacial Properties | Provides good energy level alignment but with a fixed work function.[2] | Allows for fine-tuning of the work function and energy level alignment through molecular design, reducing recombination losses.[2] |
| Thickness | Typically a thicker layer (tens of nanometers). | Forms an ultrathin monolayer (around 1 nm).[1] |
Carbazole derivatives are known for their high hole mobility and excellent thermal and chemical stability.[5] As a self-assembled monolayer, they can form a dense, uniform layer that effectively passivates the electrode surface and promotes the growth of high-quality perovskite films.[1][3] In contrast, while PEDOT:PSS is highly conductive and easy to process, its acidic and hygroscopic nature can be detrimental to the long-term stability of perovskite solar cells.[2][6]
Experimental Protocols
Synthesis of Carbazole-based SAMs
The synthesis of carbazole-based SAMs like 2PACz typically involves a multi-step process. A general synthetic route is outlined below.
Caption: Generalized synthesis pathway for a carbazole-based SAM.
A common method for synthesizing carbazole-based phosphonic acids involves the N-alkylation of the carbazole core, followed by the introduction of a phosphonic acid group.
Device Fabrication Workflow
The fabrication of inverted perovskite solar cells using either PEDOT:PSS or a carbazole-based SAM as the HTL follows a similar workflow, with the primary difference being the deposition of the hole transport layer.
Caption: General experimental workflow for inverted perovskite solar cell fabrication.
PEDOT:PSS Deposition: A filtered aqueous dispersion of PEDOT:PSS is typically spin-coated onto the cleaned ITO substrate, followed by annealing to remove the solvent.
Carbazole-based SAM Deposition: A dilute solution of the carbazole SAM in a suitable solvent (e.g., isopropanol) is spin-coated or dip-coated onto the ITO substrate. A subsequent annealing step promotes the formation of the self-assembled monolayer.[1]
Conclusion
The available experimental data strongly suggests that carbazole-based self-assembled monolayers, such as 2PACz and Br-2PACz, are highly effective alternatives to PEDOT:PSS as hole transport layers in inverted perovskite solar cells. They not only lead to significantly higher power conversion efficiencies but also offer substantial improvements in device stability due to their favorable interfacial properties and inherent chemical stability. While PEDOT:PSS remains a widely used and easily processable HTL, the superior performance and longevity offered by carbazole-based SAMs make them a compelling choice for the development of high-performance and stable organic electronic devices. Researchers are encouraged to consider these emerging materials to push the boundaries of device efficiency and operational lifetime.
References
- 1. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00144J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
Comparing the antimicrobial efficacy of different carbazole derivatives
A comparative analysis of the antimicrobial efficacy of various carbazole derivatives reveals a promising class of compounds with significant potential for combating a wide range of microbial pathogens. This guide synthesizes experimental data on the antimicrobial activities of different carbazole derivatives, providing a clear comparison of their performance. Detailed experimental protocols and visualizations of experimental workflows and potential mechanisms of action are included to support researchers, scientists, and drug development professionals in this field.
Comparative Antimicrobial Efficacy of Carbazole Derivatives
The antimicrobial activity of newly synthesized carbazole derivatives has been extensively evaluated against various bacterial and fungal strains. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below is a summary from multiple studies, highlighting the most potent derivatives.
A study on five series of novel carbazole derivatives, including those containing aminoguanidine, dihydrotriazine, thiosemicarbazide, semicarbazide, or isonicotinic moieties, demonstrated potent inhibitory activities against several bacterial strains and one fungal strain, with MIC values ranging from 0.5 to 16 µg/ml.[1][2][3] Notably, compounds 8f and 9d from this study exhibited the most potent activities, with MICs between 0.5 and 2 µg/ml.[1][2][3] Another study highlighted a heptyl-derived carbazole aminothiazole, 4f , which effectively inhibited the growth of Methicillin-Resistant Staphylococcus aureus (MRSA) with an MIC value of 4 μg mL−1.[4]
Further research into N-substituted carbazoles has shown that the introduction of different functional groups significantly influences their antimicrobial spectrum. For instance, incorporating a 1,2,4-triazole moiety enhanced antifungal activity against Candida albicans (MIC of 2–4 µg/mL), while an imidazole moiety favored antibacterial efficacy against a panel of bacteria including S. aureus and E. coli (MIC of 1–8 µg/mL).[5] A carbazole triazolium compound demonstrated broad-spectrum activity with MIC values ranging from 1.0 to 64 µg/mL against all tested strains.[5]
The following table summarizes the MIC values for some of the most effective carbazole derivatives reported in the literature.
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 8f | S. aureus | 1 | [1][2] |
| MRSA | 2 | [1][2] | |
| E. coli | 2 | [1][2] | |
| C. albicans | 1 | [1][2] | |
| Compound 9d | S. aureus | 0.5 | [1][2] |
| MRSA | 1 | [1][2] | |
| E. coli | 2 | [1][2] | |
| C. albicans | 2 | [1][2] | |
| Compound 4f | MRSA | 4 | [4] |
| Carbazole-triazole | C. albicans | 2-4 | [5] |
| Carbazole-imidazole | S. aureus | 1-8 | [5] |
| E. coli | 1-8 | [5] | |
| Carbazole triazolium | Various bacteria & fungi | 1-64 | [5] |
Experimental Protocols
The determination of the antimicrobial efficacy of carbazole derivatives typically follows standardized methodologies. The most common of these is the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Carbazole Derivatives: The carbazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium in 96-well microtiter plates.
-
Incubation: Each well of the microtiter plate, containing a specific concentration of a carbazole derivative, is inoculated with the prepared microbial suspension. Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are also included. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the carbazole derivative at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Visualizations
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for MIC Determination.
Some carbazole derivatives are suggested to exert their antimicrobial effect by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleotides.[1][2] Another proposed mechanism for certain derivatives is the intercalation into bacterial DNA, which blocks replication.[4]
References
- 1. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel carbazole aminothiazoles as potential DNA-targeting antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Performance Analysis of Carbazol-9-yl-acetic acid in OLEDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic light-emitting diode (OLED) technology, the hole transport layer (HTL) plays a pivotal role in device efficiency and longevity. Carbazole derivatives have emerged as a promising class of materials for this application, owing to their excellent hole mobility and thermal stability. This guide provides a comparative analysis of Carbazol-9-yl-acetic acid (C9A) against other commonly used hole transport materials (HTMs).
Notably, a comprehensive review of current scientific literature reveals a significant lack of specific performance data for this compound when utilized as an HTL in OLED devices. Research has predominantly focused on other carbazole derivatives. Therefore, this guide will offer a comparative discussion based on the known properties of the carbazole moiety and the potential influence of the acetic acid functional group, benchmarked against established HTMs for which experimental data is available.
Quantitative Performance Comparison
Due to the absence of direct experimental data for C9A in OLEDs, a quantitative comparison is not feasible. Instead, the following table summarizes the performance of widely recognized carbazole derivatives and a benchmark HTM, Spiro-OMeTAD, to provide a performance context.
| Material | Role in OLED | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Device Structure | Reference |
| CZ-1 | Emissive Layer | 4130 | 19.3 | 8.6 | ITO/PEDOT:PSS/CZ-1/LiF/Al | [1][2] |
| CZ-2 | Emissive Layer | 4104 | 20.2 | 9.5 | ITO/PEDOT:PSS/CZ-2/LiF/Al | [1][2] |
| BCzB-PIM | Non-doped Emitter | 11,364 | - | 4.43 | Not Specified | [3] |
| Cz4FS | Fluorescent Emitter | 3600 | - | 4.2 | Doped into mCP matrix | [4] |
| Spiro-OMeTAD | Hole Transport Layer | >10,000 | >20 | >20 | Widely used in high-efficiency PSCs and OLEDs | [5] |
Note: The performance of OLEDs is highly dependent on the overall device architecture, including the choice of emitter, electron transport layer, and electrodes.
Discussion of this compound and Alternatives
This compound (C9A): A Theoretical Perspective
The carbazole core is well-established as an effective building block for HTMs due to its rigid, planar structure and electron-rich nature, which facilitates efficient hole transport. The nitrogen atom in the carbazole ring can be easily functionalized to tune the material's properties.
The introduction of an acetic acid group at the 9-position of the carbazole ring in C9A is expected to influence its properties in several ways:
-
Solubility: The carboxylic acid group may enhance solubility in polar organic solvents, potentially allowing for solution-based processing of the HTL, which can be a cost-effective fabrication method.
-
Energy Levels: The electron-withdrawing nature of the carboxylic acid group could lower the Highest Occupied Molecular Orbital (HOMO) energy level of the carbazole. This might affect the energy barrier for hole injection from the anode and the alignment with the emissive layer.
-
Interfacial Properties: The acidic proton of the carboxylic acid group could interact with adjacent layers, such as the transparent conductive oxide (TCO) anode, potentially influencing the interfacial energetics and device stability. However, this acidity could also be detrimental to the stability of other layers in the OLED stack.
Alternative Hole Transport Materials
Several classes of materials are commonly used as HTLs in OLEDs, each with its own set of advantages and disadvantages.
-
Carbazole Derivatives (e.g., TCTA, mCP): 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA) and 1,3-Bis(N-carbazolyl)benzene (mCP) are widely used carbazole-based HTMs known for their high triplet energy and good hole mobility. They are often employed in phosphorescent OLEDs (PhOLEDs) to confine excitons within the emissive layer.
-
Triarylamine Derivatives (e.g., NPB, TAPC): N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC) are classic HTMs with excellent hole transport properties and good thermal stability.
-
Spiro-linked Compounds (e.g., Spiro-OMeTAD): 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) is a benchmark HTM, particularly in perovskite solar cells, but also used in high-efficiency OLEDs. Its spiro-linked structure provides good morphological stability and a high glass transition temperature. However, its synthesis is complex and costly.
Experimental Protocols
While no specific experimental protocols for OLEDs using C9A are available, the following provides a general methodology for the synthesis of C9A and the fabrication of a generic solution-processed OLED.
Synthesis of this compound
A general synthesis route for this compound involves the N-alkylation of carbazole with an acetic acid derivative. A typical procedure is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve carbazole and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
-
Alkylation: Add a haloacetic acid ester (e.g., ethyl bromoacetate) to the mixture.
-
Heating: Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using a base (e.g., sodium hydroxide) in a mixture of water and an alcohol.
-
Final Purification: Acidify the reaction mixture to precipitate the this compound, which can then be purified by recrystallization.
General OLED Fabrication Protocol (Solution-Processing)
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of the hole transport material (e.g., C9A, if it were to be used) in a suitable organic solvent. Spin-coat the HTL solution onto the PEDOT:PSS layer and anneal at an appropriate temperature to remove the solvent.
-
Emissive Layer (EML) Deposition: Spin-coat the emissive layer, which typically consists of a host material doped with a fluorescent or phosphorescent emitter, onto the HTL. Anneal the substrate to remove the solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Sequentially deposit the electron transport layer (e.g., 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene - TPBi), an electron injection layer (e.g., lithium fluoride - LiF), and the metal cathode (e.g., aluminum - Al) through shadow masks.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Visualizations
Caption: Experimental workflow for the fabrication of a solution-processed OLED.
Caption: Logical relationship of C9A as a hole transport layer in an OLED.
References
- 1. mdpi.com [mdpi.com]
- 2. Hole-Transporting Materials for Printable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Purity Validation of Carbazol-9-yl-acetic acid by HPLC and NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of Carbazol-9-yl-acetic acid purity. We present supporting experimental protocols and data to offer an objective comparison of their performance.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. Its high resolution and sensitivity make it a powerful tool for purity assessment.
Experimental Protocol: HPLC
A reversed-phase HPLC method is typically employed for the analysis of aromatic carboxylic acids like this compound.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) is often effective.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 210 nm.
-
Sample Preparation : A stock solution of this compound is prepared in a suitable solvent like acetonitrile or methanol. This is then diluted to a working concentration (e.g., 10-100 µg/mL).
Data Presentation: HPLC
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
| Compound | Retention Time (min) | Peak Area | Area % |
| This compound | 8.5 | 1250000 | 99.5% |
| Impurity 1 (e.g., Carbazole) | 6.2 | 5000 | 0.4% |
| Impurity 2 (e.g., starting material) | 4.8 | 1250 | 0.1% |
Note: The data presented is representative and may vary based on the specific sample and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be a precise quantitative method (qNMR) for purity determination without the need for a specific reference standard of the analyte.
Experimental Protocol: NMR
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation for ¹H and ¹³C NMR : The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Quantitative NMR (qNMR) Protocol :
-
An accurately weighed amount of the this compound sample is dissolved in a deuterated solvent.
-
A known amount of an internal standard (e.g., maleic acid) is added to the solution. The internal standard should have a signal that does not overlap with the analyte's signals.
-
The ¹H NMR spectrum is acquired with parameters that ensure complete relaxation of all signals for accurate integration.
-
Data Presentation: NMR
¹H NMR Data: A publication on the synthesis of this compound reports the following ¹H NMR spectral data: δ 3.23 (s, 2H), 4.42 (s, 1H), 7.24 (dd, J = 7.7, 7.2 Hz, 1H), 7.39 (d, J = 8.0, 7.2 Hz, 1H), 7.47 (d, J = 8.0 Hz, 1H), 8.09 (dd, J = 7.7, 7.4 Hz, 1H)[1].
¹³C NMR Data (Predicted): Based on the structure, the predicted ¹³C NMR chemical shifts would include signals for the carboxylic acid carbon (~170-180 ppm), the methylene carbon, and the aromatic carbons of the carbazole ring.
Quantitative NMR (qNMR) Purity Calculation: The purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard.
| Parameter | Value |
| Analyte (this compound) Mass | 10.0 mg |
| Internal Standard (Maleic Acid) Mass | 5.0 mg |
| Analyte Integral (e.g., CH₂ protons) | 2.00 |
| Internal Standard Integral (e.g., CH=CH protons) | 1.00 |
| Calculated Purity | 99.2% |
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between mobile and stationary phases. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Application | Separation and quantification of components in a mixture. | Structural elucidation and quantification. |
| Sample Preparation | Requires dissolution and filtration. | Requires dissolution in a deuterated solvent. |
| Selectivity | High; can separate closely related compounds and isomers. | High; provides detailed structural information to distinguish impurities. |
| Sensitivity | High; can detect impurities at very low levels (ppm). | Generally lower than HPLC for trace impurities. |
| Quantification | Relative quantification based on peak area (requires reference standards for absolute quantification). | Absolute quantification (qNMR) using an internal standard without needing a reference standard of the analyte.[2][3] |
| Structural Information | Provides retention time, which is not a unique identifier. | Provides detailed structural information, confirming the identity of the main component and impurities. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-15 minutes per sample for a standard ¹H NMR. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
Experimental Workflow and Method Comparison
Caption: Workflow for purity validation.
Caption: HPLC vs. NMR comparison.
Conclusion
Both HPLC and NMR are powerful and complementary techniques for the purity validation of this compound.
-
HPLC is highly sensitive for detecting and quantifying trace impurities, making it an excellent tool for routine quality control and for ensuring that no minor components are missed. A validated HPLC method can provide robust and reproducible purity data based on the relative peak area.
-
NMR , particularly quantitative ¹H NMR (qNMR), offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of this compound.[2][3] Furthermore, it simultaneously provides structural confirmation of the main component and can help in the identification of impurities if they are present at a sufficient concentration.
For comprehensive purity validation, a dual approach is often recommended. HPLC can be used to screen for and quantify trace impurities, while NMR can confirm the structural integrity of the bulk material and provide an independent, absolute measure of purity. This orthogonal approach provides a high degree of confidence in the quality of the compound for research and development purposes.
References
A Comparative Study of Carbazole-Based Polymers for Advanced Electrochromic Applications
An in-depth analysis of the synthesis, performance, and operational mechanisms of leading carbazole-derived electrochromic materials for researchers and scientists in materials science and optoelectronics.
Carbazole-based conjugated polymers have emerged as a revolutionary class of materials in the field of electrochromics, offering exceptional performance characteristics for applications such as smart windows, displays, and other optoelectronic devices.[1] Their remarkable features, including high coloration efficiency, rapid switching times, and excellent stability, are directly linked to their unique molecular structure and doping levels.[1] This guide provides a comparative analysis of several prominent carbazole-based polymers, presenting key performance data, detailed experimental protocols, and visual representations of their operational principles to aid researchers in the selection and development of next-generation electrochromic materials.
Performance Comparison of Carbazole-Based Electrochromic Polymers
The electrochromic performance of carbazole-based polymers is significantly influenced by their chemical structure, including the linkage positions on the carbazole unit and the presence of donor-acceptor moieties. The following tables summarize the key performance metrics of several recently developed carbazole-based polymers and their corresponding electrochromic devices (ECDs).
Table 1: Comparison of Anodically Coloring Carbazole-Based Polymer Films
| Polymer | Maximum Optical Contrast (ΔTmax) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) | Wavelength (nm) | Switching Time (s) | Color Transitions |
| PDTC (poly(3,6-di(2-thienyl)carbazole)) | 66.04% | 856 | - | - | - | Light yellow → Mustard yellow → Gray → Dark gray[2] |
| PS2CBP (poly(2,7-bis(carbazol-9-yl)-9,9-spirobifluorene)) | 39.83% | 428 | - | - | - | Gray → Grayish-green → Moss green → Foliage green[3] |
| PCEC (poly(3,6-bis(N-carbazole)-N-ethylcarbazole)) | 32.41% | 420 | - | - | - | Reversible electrochromic behavior[3] |
| PDPPCz36 | 43.0% (initial) | VIS region | - | - | 0.4 (coloration) | Dark blue (neutral) to transparent (oxidized)[4][5] |
| PDPPCz27 | 41.3% (initial) | VIS region | - | - | 2.1 (coloration) | Dark blue (neutral) to transparent (oxidized)[4][5] |
| CoP1.3 (Carbazole-EDOT copolymer) | 55% | 1050 | - | - | - | Violet → Blue[6] |
| CoP1.5 (Carbazole-EDOT copolymer) | 45% | 1170 | - | - | - | Violet → Blue[6] |
Table 2: Performance of Electrochromic Devices (ECDs) Utilizing Carbazole-Based Polymers as the Anodic Layer
| Anodic Polymer / Cathodic Polymer | Maximum Optical Contrast (ΔTmax) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) | Wavelength (nm) |
| PCEC / PProDOT-Et2 | 38.25% | 586 | 369.85 | 586 |
| PS2CBP / PProDOT-Et2 | 34.45% | 590 | 256.12 | 590 |
| P(2DCB-co-ED) / PEDOT-PSS | 40.3% | 690 | - | - |
| P(DCB-co-EDm) / PEDOT-PSS | 39.1% | 640 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the typical experimental procedures for the synthesis of carbazole-based polymers and the fabrication of electrochromic devices.
Synthesis of Carbazole-Based Polymers via Electrochemical Polymerization
Electrochemical polymerization is a common and effective method for depositing thin, uniform films of conductive polymers onto electrode surfaces.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Electrochemical workstation/potentiostat
-
Three-electrode cell (working electrode: ITO glass, counter electrode: platinum wire, reference electrode: Ag/AgCl)
-
Monomers (e.g., 3,6-di(2-thienyl)carbazole, 2,7-bis(carbazol-9-yl)-9,9-spirobifluorene)
-
Electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile)
-
Solvents for cleaning (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Cleaning: The ITO glass substrates are sequentially cleaned by ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each. The substrates are then dried in an oven.
-
Electrolyte Preparation: The electrolyte solution is prepared by dissolving the supporting electrolyte (e.g., LiClO₄) in the appropriate solvent (e.g., acetonitrile) to the desired concentration.
-
Electropolymerization: The cleaned ITO substrate is used as the working electrode in the three-electrode cell containing the electrolyte solution and the monomer. The polymer film is then deposited onto the ITO substrate using either potentiostatic (constant potential) or potentiodynamic (cyclic voltammetry) methods. For instance, PDTC, PS2CBP, and PCEC films can be electrodeposited potentiostatically at 0.9 V, 1.2 V, and 1.1 V, respectively.[3]
-
Film Washing and Drying: After polymerization, the polymer-coated ITO substrate is rinsed with the solvent to remove any unreacted monomer and residual electrolyte, and then dried.
Fabrication of a Dual-Type Electrochromic Device (ECD)
A typical ECD consists of an anodically coloring polymer, a cathodically coloring polymer, and a gel polymer electrolyte separating the two.
Materials and Equipment:
-
Anodically coloring polymer film on ITO (e.g., PCEC)
-
Cathodically coloring polymer film on ITO (e.g., PProDOT-Et₂)
-
Gel polymer electrolyte (e.g., PMMA/PC/LiClO₄)
-
UV-curable sealant
-
UV lamp
Procedure:
-
Preparation of Electrodes: Anodically and cathodically coloring polymer films are prepared on separate ITO substrates as described above.
-
Electrolyte Application: A layer of the gel polymer electrolyte is cast onto one of the polymer films.
-
Assembly: The two electrodes are pressed together, with the polymer films facing each other and separated by the electrolyte layer.
-
Sealing: The edges of the device are sealed using a UV-curable sealant and then cured under a UV lamp to prevent leakage of the electrolyte.
Visualizing Methodologies and Relationships
Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the structural comparison of different carbazole linkages.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)carbazole and Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbazole-Based Dual-Band Electrochromic Polymers: The Effect of Linkage Sites on Electrochromic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochromic Polymers Based on 1,4-Bis((9H-carbazol-9-yl)methyl)benzene and 3,4-Ethylenedioxythiophene Derivatives as Promising Electrodes for Flexible Electrochromic Devices | MDPI [mdpi.com]
A Comparative Guide to Carbazol-9-yl-acetic acid and Other Self-Assembled Monolayers in Solar Cell Technology
For Researchers, Scientists, and Professionals in Drug Development
The quest for highly efficient and stable perovskite solar cells (PSCs) has led to intense research into interfacial materials that can optimize charge extraction and minimize recombination losses. Self-assembled monolayers (SAMs) have emerged as a promising class of hole-transporting materials (HTMs) in inverted p-i-n PSCs, offering the advantages of low-cost processing, tunable electronic properties, and the ability to form a uniform, thin layer that facilitates efficient hole extraction. Among the various SAMs, carbazole-based molecules have shown exceptional performance. This guide provides a comparative analysis of Carbazol-9-yl-acetic acid (CAA) against other prominent carbazole-based SAMs, namely 2PACz, Me-4PACz, and MeO-2PACz, with a focus on their performance in perovskite solar cells.
This compound (CAA): A Carboxylic Acid Anchored SAM
This compound (CAA), also known as 9CAA, is a self-assembled monolayer material that utilizes a carboxylic acid group as the anchoring unit to the electrode surface, typically indium tin oxide (ITO). The molecule consists of a carbazole functional group linked to the carboxylic acid via a methylene spacer. This structure allows for the formation of a dense monolayer that can effectively modify the work function of the electrode and facilitate the extraction of holes from the perovskite absorber layer to the anode.
Recent studies have highlighted the potential of CAA in achieving high-performance Sn-Pb perovskite solar cells, with reported efficiencies reaching up to 23.1%. The use of a carboxylic acid anchor is noted to provide strong interaction at the interface, leading to a favorable orientation and arrangement of the monolayer. This, in turn, helps in reducing non-radiative recombination and enhancing the crystallinity of the perovskite active layer.
Benchmarking CAA Against Phosphonic Acid-Based SAMs
While CAA shows promise, a significant portion of the research on high-efficiency inverted PSCs has focused on carbazole-based SAMs with a phosphonic acid anchoring group. These include [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz), [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), and [2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid (MeO-2PACz). The phosphonic acid group is known to form a strong, covalent bond with metal oxide surfaces like ITO, which is believed to contribute to enhanced device stability and performance.
Performance Comparison of Carbazole-Based SAMs
The following table summarizes the reported photovoltaic performance of perovskite solar cells employing CAA and other leading carbazole-based SAMs.
| SAM Material | Anchoring Group | Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Reference |
| This compound (CAA) | Carboxylic Acid | Sn-Pb based | 23.1 | 0.89 | Not Reported | Not Reported | |
| 2PACz | Phosphonic Acid | Triple Cation | 20.9 | 1.19 | Not Reported | Not Reported | |
| Me-4PACz | Phosphonic Acid | Not Specified | >20 | 1.16 | Not Reported | ~84 | |
| MeO-2PACz | Phosphonic Acid | Double Cation | 21.1 | Not Reported | Not Reported | Not Reported |
Disclaimer: The data presented in this table is compiled from different research publications. Experimental conditions, including perovskite composition, device architecture, and characterization methods, may vary, affecting the direct comparability of the results.
Experimental Protocols
The fabrication of high-efficiency inverted perovskite solar cells using carbazole-based SAMs generally follows a standardized procedure. Below is a detailed methodology for the key experimental steps.
Substrate Preparation
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15-20 minutes to remove any residual organic contaminants and to activate the surface.
SAM Deposition (Spin-Coating Method)
-
A solution of the SAM material (e.g., this compound, 2PACz, Me-4PACz, or MeO-2PACz) is prepared in a suitable solvent, typically ethanol, isopropanol (IPA), or tetrahydrofuran (THF), at a concentration of 0.5 to 1.0 mg/mL.
-
The SAM solution is then spin-coated onto the pre-cleaned ITO substrate. A typical two-step spin-coating program is used:
-
Step 1: 1000 rpm for 10 seconds (for solution spreading).
-
Step 2: 4000 rpm for 30 seconds (for film formation).
-
-
After spin-coating, the substrates are annealed on a hotplate at 100-150°C for 10-15 minutes to promote the formation of a well-ordered monolayer and to remove any residual solvent.
Perovskite Layer Deposition
-
A perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a mixed solvent of DMF and DMSO) is spin-coated onto the SAM-modified ITO substrate in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene or ethyl acetate) is dripped onto the spinning substrate to induce rapid crystallization of the perovskite film.
-
The perovskite film is then annealed at a specific temperature (typically 100-150°C) for a defined duration to improve its crystallinity and morphology.
Deposition of Electron Transport and Electrode Layers
-
An electron transport layer (ETL), commonly a fullerene derivative such as PC61BM, is deposited on top of the perovskite layer by spin-coating.
-
A thin buffer layer, such as bathocuproine (BCP), is then spin-coated on the ETL.
-
Finally, a metal electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Device Characterization
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator.
-
The key photovoltaic parameters, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), are extracted from the J-V curves.
Visualizing the Workflow and Impact of SAMs
To better understand the experimental process and the role of SAMs, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for fabricating perovskite solar cells with a SAM interlayer.
Caption: Influence of SAM properties on perovskite solar cell performance.
Conclusion
This compound presents a viable option as a hole-transporting SAM in perovskite solar cells, with the carboxylic acid anchoring group offering a distinct approach to interfacial engineering. While direct comparative data against the more extensively studied phosphonic acid-based SAMs like 2PACz, Me-4PACz, and MeO-2PACz is limited, the high efficiency reported for CAA in Sn-Pb based PSCs underscores its potential. The choice of the anchoring group, along with the substituents on the carbazole core, plays a critical role in tuning the interfacial properties and ultimately, the overall device performance and stability. Further research focusing on a systematic comparison of these SAMs under identical conditions is necessary to fully elucidate their respective advantages and to guide the rational design of next-generation interfacial materials for highly efficient and stable perovskite solar cells.
Reproducibility of Carbazol-9-yl-acetic acid synthesis methods
A comprehensive guide to the synthesis of Carbazol-9-yl-acetic acid, tailored for researchers and professionals in drug development, this document outlines and compares various methodologies. The focus is on the reproducibility, efficiency, and purity of the final product, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
Three primary methods for the synthesis of this compound are prevalent in the literature, each with distinct advantages and disadvantages. The selection of a particular method may be dictated by the desired yield, purity requirements, and available laboratory resources.
| Parameter | Method 1: Alkylation with Haloacetic Acid Ester | Method 2: Direct Alkylation with Bromoacetic Acid | Method 3: Multi-step Synthesis from Cyclohexanone |
| Starting Materials | Carbazole, Ethyl bromoacetate/chloroacetate, Base (e.g., K₂CO₃, NaH) | Carbazole, Bromoacetic acid, Sodium hydroxide | Cyclohexanone, 1-Phenylhydrazino-acetic acid |
| Solvent | DMF, Acetone | DMSO | Acetic acid, Pyridine, CCl₄ |
| Reaction Time | 12 - 22 hours | Overnight | Multiple steps with varying times |
| Reaction Temperature | 35°C to reflux | 85°C | Reflux, 50-80°C, 150-180°C |
| Reported Yield | 59.44% - 90%[1][2] | Not explicitly stated for the final acid, but the polymer synthesis starts from this monomer. | 72.7%[3] |
| Purity/Purification | Recrystallization from dichloromethane/ethanol or ethyl acetate[1] | Precipitation by acidification and subsequent purification steps are implied. | Recrystallization with ethanol[3] |
| Reproducibility | Generally considered reproducible with consistent yields under controlled conditions. | Requires careful control of pH for precipitation. | The multi-step nature may introduce variability and affect overall reproducibility. |
Logical Workflow for Method Selection
The choice of synthesis method can be guided by a systematic evaluation of experimental goals and resource availability. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for synthesis method selection.
Experimental Protocols
Below are detailed experimental protocols for the key synthesis methods discussed.
Method 1: Alkylation of Carbazole with Ethyl Bromoacetate
This method is a widely used procedure for the synthesis of this compound, involving the N-alkylation of carbazole with an ester of a haloacetic acid, followed by hydrolysis.
Step 1: Synthesis of Ethyl Carbazol-9-yl-acetate
-
Dissolve 5 g (0.03 mol) of carbazole in 100 mL of dimethylformamide (DMF).[1]
-
Add 6.68 g (0.04 mol) of ethyl bromoacetate to the solution.[1]
-
Stir the reaction mixture continuously at 35°C for 12 hours.[1]
-
After the reaction is complete, pour the mixture into 200 mL of water.
-
The intermediate ester can be isolated, or the mixture can be taken directly to the hydrolysis step.
Step 2: Hydrolysis to this compound
-
To the aqueous mixture from the previous step, adjust the pH to 1.0 with 2 M hydrochloric acid.[1]
-
Collect the crude product by filtration and dry it.[1]
-
Recrystallize the crude product from a dichloromethane/ethanol solvent mixture to obtain the pure this compound.[1] A yield of 6.1 g (90%) of white crystalline product has been reported using this method.[1]
Method 2: Direct Alkylation of Carbazole with Bromoacetic Acid
This method offers a more direct route to the final product by avoiding the ester intermediate.
-
Dissolve 8.35 g of carbazole and 6.0 g of sodium hydroxide in 20 mL of dimethyl sulfoxide (DMSO).[4]
-
Heat the mixture to 85°C for 30 minutes.[4]
-
Slowly add 8.35 g of bromoacetic acid in batches to the reaction mixture.[4][5]
-
Stir the reaction mixture overnight.[5]
-
Precipitate the product by acidifying the mixture to a pH of 4.[5]
-
The resulting solid can be collected by filtration and further purified by recrystallization.
Method 3: Multi-step Synthesis from Cyclohexanone
This systematic route involves the formation of several intermediates.[3][6]
Step 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole-9-acetic acid
-
Heat a mixture of cyclohexanone (1 mol) and acetic acid (3 mol) under reflux for 1 hour.[3]
-
During this period, add 1-phenylhydrazino-acetic acid (1 mol) to the reaction mixture and continue heating for an additional hour.[3]
-
Pour the mixture into a beaker and stir until it solidifies. Cool to approximately 5°C and filter with suction.[3]
-
Recrystallize the crude solid from methanol to obtain 1,2,3,4-tetrahydrocarbazole-9-acetic acid. A yield of 70.2% has been reported for this step.[3]
Subsequent Steps: The synthesis continues through bromination and dehydrobromination steps to yield the final this compound. The reported overall yield for the final product is 72.7%.[3] The intermediate steps include the formation of 4-bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid, 1,2-dihydrocarbazole-9-acetic acid, and 2-bromo-1,2-dihydrocarbazole-9-acetic acid.[3]
References
A Comparative Guide to Carbazole-Based Biosensors: Cross-Validation of Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of carbazole-based biosensors with alternative technologies for the detection of various analytes, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the cross-validation of these results.
Performance Comparison of Biosensors
The following tables summarize the quantitative performance of carbazole-based biosensors against other common alternatives for the detection of Copper (II) ions (Cu²⁺), dopamine, glucose, and G-quadruplex DNA.
Table 1: Comparison of Biosensors for Copper (II) Ion (Cu²⁺) Detection
| Sensor Type | Sensing Principle | Linear Range | Limit of Detection (LOD) | Response Time | Reference |
| Carbazole-Based Fluorescent Probe | Fluorescence Quenching | 0–6 × 10⁻⁶ M | 1.19 × 10⁻⁸ M | < 1 minute | [1] |
| Carbazole-azine Based Fluorescent Sensor | Fluorescence Enhancement ("Off-On") | Not Specified | Not Specified | Not Specified | [2] |
| Rhodamine-Based Fluorescent Sensor | Fluorescence Enhancement ("Turn-On") | 1.0 × 10⁻⁶–1.0 × 10⁻⁵ M | 3.3 × 10⁻⁷ M | < 1 minute | [3] |
| Fluorescein-Based Fluorescent Probe | Fluorescence Enhancement | 0.0–1.5 eq. | 1.2 µM | Not Specified | [4] |
| Nanopore-Based Sensor | Ionic Current Rectification | 0.08–20 μM | 12 nM | Not Specified | [5] |
Table 2: Comparison of Biosensors for Dopamine Detection
| Sensor Type | Sensing Principle | Linear Range | Limit of Detection (LOD) | Sample Type | Reference |
| Carbazole-Based Fluorescent Probe | Fluorescence Quenching/Enhancement | Varies | Varies | Solutions, Cells | [6] |
| Carbon Dots (CDs) Fluorescent Probe | Fluorescence Quenching | 0.3–100 μM | 93 nM | Pharmaceuticals, Human Urine | [7] |
| Aminosilane-Functionalized CDs Fluorescent Probe | Fluorescence Enhancement ("Turn-On") | 0.1–100 μM | 56.2 nM | Solutions, Live Cells | [2] |
| o-Phthaldialdehyde/3-Mercaptopropyltriethoxysilane Fluorescent Probe | Fluorescence Enhancement | 0.5–5.0 µM | Not Specified | Solutions | [8] |
| Aptamer and Gold Nanoparticles (AuNPs) Dual-Mode Sensor | Colorimetric & Fluorometric | Not Specified | Not Specified | Human Plasma | [9] |
Table 3: Comparison of Biosensors for Glucose Detection
| Sensor Type | Sensing Principle | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Poly(9H-carbazole) Enzymatic Sensor | Amperometric | up to 5 mM | ~0.2 mM | 14 μA·cm⁻²·mM⁻¹ | [10] |
| Enzymatic (GOx) Biosensor on Au-Ni Alloy | Amperometric | 1.0 µM to 30.0 mM | 0.29 µM | Not Specified | [11] |
| Non-Enzymatic Sensor on Au-Ni Alloy | Amperometric | Not Specified | Not Specified | Not Specified | [11] |
| Multi-Walled Carbon Nanotube (MWNT) Enzymatic Biosensor | Amperometric | 0.0037-12 mM | 3.7 µM | 18.3 ± 0.5 µA mM⁻¹ cm⁻² | [12] |
| Hexokinase Enzymatic Reference Method | Photometric | Not Specified | Not Specified | Not Specified | [13] |
Table 4: Comparison of Biosensors for G-Quadruplex DNA Detection
| Sensor Type | Sensing Principle | Selectivity | Binding Affinity (Kd) | Target | Reference |
| Carbazole-Based Fluorescent Probe (E1) | Fluorescence Enhancement | Superior for G-quadruplex over other DNA forms | Not Specified | G-quadruplex DNA | [14] |
| Carbazole Derivative (BMVC) | Fluorescence Enhancement | High preference for quadruplex d(T₂AG₃)₄ over duplex DNA | Not Specified | Human telomeric G-quadruplexes | [15] |
| Carbazole Ligand 3 | Fluorescence Enhancement | Binds and stabilizes G-quadruplexes | ~10⁵ M⁻¹ | Human telomeric (22HT) G-quadruplex DNA | [16] |
| Dimeric Carbocyanine Dye (B6,5) | Fluorescence Displacement Assay | Selective for DNA and RNA G-quadruplexes | Not Specified | DNA and RNA G-quadruplexes | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
Protocol for Dopamine Detection in Live Cells using a Fluorescent Probe
This protocol is a general guideline based on the principles of using "turn-on" fluorescent probes for intracellular dopamine imaging.[2][18]
Materials:
-
Dopamine-responsive fluorescent probe (e.g., aminosilane-functionalized carbon dots precursor)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dopaminergic cell line (e.g., PC12 or SH-SY5Y cells)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the dopaminergic cells in a suitable culture medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂. Seed the cells in a glass-bottom dish suitable for microscopy and allow them to adhere overnight.
-
Probe Loading: Prepare a stock solution of the fluorescent probe precursor in a biocompatible solvent (e.g., DMSO or PBS). Dilute the stock solution in a serum-free culture medium to the desired final concentration (typically in the low micromolar range).
-
Incubation: Remove the culture medium from the cells and wash them twice with warm PBS. Add the probe-containing medium to the cells and incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for cell uptake and in-situ formation of the fluorescent probe in the presence of intracellular dopamine.
-
Washing: After incubation, remove the probe solution and wash the cells three times with warm PBS to remove any extracellular probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Visualize the intracellular fluorescence using a fluorescence microscope. Excite the probe at its specific excitation wavelength and capture the emission images. An increase in fluorescence intensity compared to control cells (without the probe or with a non-responsive probe) indicates the presence of dopamine.
-
Data Analysis: Quantify the fluorescence intensity of individual cells using image analysis software (e.g., ImageJ). Compare the fluorescence intensity of dopamine-producing cells with control cells to determine the relative dopamine levels.
Protocol for Electrochemical Glucose Biosensor Fabrication and Measurement
This protocol describes the fabrication of an enzymatic glucose biosensor based on glucose oxidase (GOx) immobilized on a modified electrode.[11][12]
Materials:
-
Working electrode (e.g., glassy carbon electrode, platinum electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Multi-walled carbon nanotubes (MWCNTs)
-
Chitosan solution
-
Glucose oxidase (GOx) solution
-
Glutaraldehyde solution
-
Phosphate buffer solution (PBS), pH 7.4
-
Glucose stock solution
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.
-
MWCNT Modification: Disperse MWCNTs in a suitable solvent (e.g., DMF or chitosan solution) by sonication. Drop-cast a small volume of the MWCNT suspension onto the electrode surface and let it dry to form a uniform film. This enhances the electrode's surface area and conductivity.
-
Enzyme Immobilization:
-
Prepare a solution of GOx in PBS.
-
Apply the GOx solution to the MWCNT-modified electrode surface.
-
Expose the electrode to glutaraldehyde vapor or solution, which acts as a cross-linking agent to immobilize the enzyme.
-
Alternatively, mix GOx with a chitosan solution and drop-cast it onto the electrode. The chitosan forms a biocompatible film that entraps the enzyme.
-
-
Electrochemical Measurement (Amperometry):
-
Set up a three-electrode electrochemical cell containing PBS (pH 7.4) as the electrolyte.
-
Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl) to the working electrode. This potential is chosen to detect the hydrogen peroxide produced by the enzymatic reaction.
-
Allow the background current to stabilize.
-
Add successive aliquots of a standard glucose solution to the electrolyte with stirring and record the corresponding increase in current. The current change is proportional to the glucose concentration.
-
-
Data Analysis: Plot the steady-state current response against the glucose concentration to obtain a calibration curve. From this curve, determine the linear range, sensitivity (slope of the linear portion), and limit of detection.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental signaling mechanisms of carbazole-based fluorescent biosensors and a typical experimental workflow.
Signaling Pathways
Experimental Workflow
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Turn-on Fluorescent Probe for Dopamine Detection in Solutions and Live Cells Based on in Situ Formation of Aminosilane-Functionalized Carbon Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 11. Comparison of enzymatic and non-enzymatic glucose sensors based on hierarchical Au-Ni alloy with conductive polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Carbazole-based fluorescent probes for G-quadruplex DNA targeting with superior selectivity and low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of quadruplex DNA structures in human telomeres by a fluorescent carbazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Assessing the biocompatibility of Carbazol-9-yl-acetic acid derivatives
A Comprehensive Guide to the Biocompatibility of Carbazol-9-yl-acetic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the biocompatibility of various this compound derivatives, presenting key experimental data, methodologies, and visual representations of relevant biological pathways. The information is intended to assist researchers in making informed decisions regarding the selection and development of these compounds for therapeutic applications.
Executive Summary
Carbazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on the biocompatibility of a specific subset, this compound derivatives, and related compounds, assessing their effects on both healthy and cancerous cells. Key findings indicate that while many derivatives exhibit potent cytotoxic effects against cancer cells, several also demonstrate favorable biocompatibility profiles with low toxicity towards normal cells and minimal hemolytic activity. The mechanism of action for some of these compounds involves the induction of apoptosis through specific signaling pathways.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of this compound derivatives and other carbazole compounds has been evaluated against a range of human cancer cell lines and, in some instances, non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. A lower IC50 value indicates a higher cytotoxic potential.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Carbazole derivatives containing oxadiazole (Compound 10) | HepG2 | Human Liver Cancer | 7.68 | [3] |
| HeLa | Human Cervical Cancer | 10.09 | [3] | |
| MCF7 | Human Breast Cancer | 6.44 | [3] | |
| Carbazole derivatives containing oxadiazole (Compound 11) | HepG2 | Human Liver Cancer | > 50 | [3] |
| HeLa | Human Cervical Cancer | > 50 | [3] | |
| MCF7 | Human Breast Cancer | > 50 | [3] | |
| 2-(9H-carbazol-9-yl)-N'-(3-(4-chlorophenyl)-4-oxothiazolidin-2-ylidene) acetohydrazide (Compound 9) | HeLa | Human Cervical Cancer | 7.59 | [3] |
| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | A549 | Human Lung Cancer | Not specified, but showed significant cytotoxicity | [4] |
| PBMCs | Peripheral Blood Mononuclear Cells (Normal) | Not specified, but less cytotoxic than to A549 | [4] | |
| S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7r-S) | K562 | Human Myelogenous Leukemia | IC50 for DNMT1 inhibition: 8.147 µM | [5] |
| S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7t-S) | K562 | Human Myelogenous Leukemia | IC50 for DNMT1 inhibition: 0.777 µM | [5] |
| Compounds 8b, 8d, 8f, 8k, 9b, 9e | SGC-7901, AGS | Human Gastric Cancer | Not cytotoxic | [1][6] |
| L-02 | Normal Human Liver Cell | Not cytotoxic | [1][6] | |
| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Melanoma cells (BRAF-mutated and wild-type) | Human Melanoma | Strong inhibitory effect | [7] |
| Normal human primary melanocytes | Normal Human Melanocytes | Minimal impact | [7] |
Hemolytic Activity Assessment
Hemolysis, the rupture of red blood cells, is a critical indicator of a compound's biocompatibility, especially for intravenously administered drugs. Studies on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have shown promising results.
| Compound Series | Concentration Range (µg/mL) | Maximum Hemolysis (%) | Conclusion | Reference |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | 1–64 | < 13% | Not significant | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
-
Cell Seeding: Cells (e.g., A549, HeLa, HepG2) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The carbazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by a test compound.
-
Blood Collection and Preparation: Fresh whole blood is collected from a healthy donor (human or animal) in tubes containing an anticoagulant (e.g., EDTA). The RBCs are isolated by centrifugation, washed multiple times with phosphate-buffered saline (PBS), and resuspended in PBS to a specific concentration (e.g., 2% v/v).
-
Compound Incubation: The RBC suspension is incubated with various concentrations of the carbazole derivatives at 37°C for a defined time (e.g., 1-2 hours). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents.
Induction of Apoptosis
Several carbazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, the novel carbazole compound (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) was found to induce apoptosis in A549 lung cancer cells through the intrinsic mitochondrial-mediated pathway.[4] This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspases-9 and -3/7.[4]
Caption: Apoptotic pathway induced by ECAP in A549 cells.
DNMT1 Inhibition
Certain 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids have been identified as potent inhibitors of DNA methyltransferase 1 (DNMT1).[5] DNMT1 is a key enzyme in maintaining DNA methylation patterns, and its inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[5]
Caption: Mechanism of DNMT1 inhibition by carbazole derivatives.
Experimental Workflow for Biocompatibility Assessment
A systematic approach is essential for evaluating the biocompatibility of novel compounds. The following workflow outlines the key steps from initial screening to more complex in vivo studies.
Caption: General workflow for assessing biocompatibility.
Conclusion
This compound derivatives and related carbazole compounds represent a promising class of molecules with significant therapeutic potential. The data presented in this guide highlights that while many of these derivatives exhibit potent anticancer activity, several also possess favorable biocompatibility profiles, characterized by low cytotoxicity towards normal cells and minimal hemolytic activity. The elucidation of their mechanisms of action, including the induction of apoptosis and inhibition of key enzymes like DNMT1, provides a solid foundation for their further development. Future research should focus on comprehensive in vivo toxicity studies and the optimization of lead compounds to enhance their therapeutic index.
References
- 1. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Comparative electrochemical analysis of functionalized carbazole monomers
A comprehensive guide to the comparative electrochemical analysis of functionalized carbazole monomers, designed for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of the performance of various carbazole derivatives, supported by experimental data, detailed methodologies, and illustrative diagrams.
Comparative Electrochemical Data of Functionalized Carbazole Monomers
The following table summarizes key quantitative data from the electrochemical analysis of different functionalized carbazole monomers, offering a clear comparison of their properties.
| Monomer/Polymer | Onset Oxidation Potential (V vs. Fc/Fc+) | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Electrochemical Band Gap (eV) | Key Features & Applications |
| Carbazole | ~1.2 V vs. SCE[1] | - | - | 3.41[2] | Base molecule for derivatization.[1] |
| Compound IIa | 1.327[1] | -5.65[1] | -2.18[1][3] | - | Potential for optoelectronic devices.[1][3] |
| Compound IIIa | 1.333[1] | -5.75[1] | -2.19[1] | - | Investigated for optoelectronic applications.[1][3] |
| P(NO2-3Cz) | - | - | - | - | Electrochromic, changing from pale yellow to yellow-green then blue upon oxidation.[4] |
| P(NH2-3Cz) | - | - | - | - | Electrochromic, changing from colorless to pale green then blue upon oxidation.[4] |
| Poly[N-(2′-ethylhexyl)-carbazole-3,6-diyl-1″,3″,4″-oxadiazole-2″,5″-diyl] (PCO) | - | - | - | - | Emits greenish-blue light; exhibits both p- and n-doping. |
| Carboxylated Carbazole Monomers (6-7b, 9b) | - | - | - | - | Electroactive and can be electropolymerized into conducting films.[5] |
| CV-QP-1 and CV-QP-2 (Carbazole-Quinoline Copolymers) | - | Ionization Potential: 6.36 eV and 6.35 eV | Electron Affinity: 3.75 eV and 3.70 eV | - | Potential for PLEDs and metal ion sensing.[6] |
Experimental Protocols
Detailed methodologies for key electrochemical experiments are provided below.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to investigate the redox properties of molecules and materials.[1]
Objective: To determine the oxidation and reduction potentials of functionalized carbazole monomers and to monitor the electropolymerization process.
Apparatus and Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold disk electrode)[3]
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire or graphite rod)
-
-
Electrolyte solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) in an appropriate solvent (e.g., dichloromethane - DCM or acetonitrile - ACN).[7][8]
-
Functionalized carbazole monomer (typically at a concentration of 1-10 mM).
Procedure:
-
Preparation: Polish the working electrode with alumina slurry, sonicate in a suitable solvent, and dry it. Assemble the three-electrode cell with the electrolyte solution and purge with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window.
-
Monomer Analysis: Add the functionalized carbazole monomer to the cell and record the cyclic voltammogram. Typically, the potential is swept from an initial value where no reaction occurs to a potential where the monomer oxidizes, and then the sweep direction is reversed.
-
Electropolymerization: To form a polymer film, multiple cycles of the potential sweep are performed. The growth of the polymer film can be observed by an increase in the peak currents with each cycle.
-
Data Analysis: From the voltammogram, the onset oxidation potential can be determined, which is used to calculate the Highest Occupied Molecular Orbital (HOMO) energy level.[1]
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes of a species as a function of its oxidation state.
Objective: To investigate the changes in the UV-Vis absorption spectrum of the polycarbazole film at different applied potentials and to characterize its electrochromic properties.
Apparatus and Materials:
-
Potentiostat
-
Spectrometer (UV-Vis-NIR)
-
Optically transparent electrode (e.g., Indium Tin Oxide - ITO coated glass) as the working electrode.[7]
-
Three-electrode cell designed for spectroelectrochemical measurements.
-
Electrolyte solution (as used in CV).
Procedure:
-
Film Deposition: Electropolymerize the functionalized carbazole monomer onto the ITO electrode using cyclic voltammetry as described above.
-
Setup: Place the polymer-coated ITO electrode in the spectroelectrochemical cell containing the electrolyte solution.
-
Measurement: Apply a series of constant potentials to the working electrode. At each potential, allow the system to reach a steady state and then record the UV-Vis absorption spectrum.
-
Analysis: The recorded spectra will show changes in absorption bands corresponding to the different redox states of the polymer (neutral, radical cation, dication). These changes in absorption result in the observed color changes (electrochromism).[2] The optical contrast (%ΔT) and switching times can be determined from these measurements.[7]
Visualizations
Experimental Workflow for Electrochemical Analysis
Caption: Experimental workflow for the electrochemical analysis of functionalized carbazole monomers.
Influence of Functional Groups on Electrochemical Properties
Caption: Logical relationship of functional group effects on carbazole's electrochemical properties.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel carboxylated pyrrole- and carbazole-based monomers. Synthesis and electro-oxidation features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluating the performance of Carbazol-9-yl-acetic acid in flexible electronic devices
A Comparative Guide to Carbazol-9-yl-acetic acid in Flexible Electronics
The burgeoning field of flexible electronics demands materials that are not only efficient and stable but also mechanically robust. Hole transport layers (HTLs) are a critical component in many of these devices, facilitating the efficient movement of positive charge carriers. This compound (9CAA) has emerged as a promising candidate for this role, particularly in flexible organic solar cells and perovskite solar cells. This guide provides a comprehensive evaluation of 9CAA's performance in comparison to other commonly used HTL materials, supported by experimental data and detailed protocols for researchers and scientists in the field.
Quantitative Performance Comparison
The performance of a hole transport material is multifactorial, with key metrics including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) for solar cells, and luminance and efficiency for organic light-emitting diodes (OLEDs). The following tables summarize the performance of 9CAA and its alternatives in various flexible device architectures.
Table 1: Performance in Flexible Perovskite Solar Cells
| Hole Transport Layer | Device Architecture | Substrate | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability |
| This compound (9CAA) | p-i-n | Not Specified | Up to 23.1 | Up to 0.89 | Not Specified | Not Specified | Retained 93% of initial efficiency after 2500 h in N₂ atmosphere[1] |
| Spiro-OMeTAD | n-i-p | PET/ITO | 17.6 | 0.95 | 23 | 80 | Not Specified[2] |
| Spiro-OMeTAD | Not Specified | Not Specified | 12.4 | Not Specified | Not Specified | Not Specified | Degraded rapidly under thermal and light stress[3] |
| CuSCN | n-i-p | Carbon-based | 14.7 | Not Specified | Not Specified | Not Specified | Retained 93% of initial efficiency after 80 days in a humid environment[4] |
| CuI/Spiro-OMeTAD | Not Specified | Not Specified | 17.44 | 1.10 | Not Specified | Not Specified | Retained 85% of initial efficiency after 250 h at 80°C[5] |
Table 2: Performance in Flexible Organic Solar Cells
| Hole Transport Layer | Device Architecture | Substrate | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PEDOT:PSS | Inverted | Not Specified | 17.1 | Not Specified | Not Specified | Not Specified |
| PEDOT:PSS | Not Specified | PET | 11.1 | Not Specified | Not Specified | Not Specified |
Table 3: Performance in Organic Light-Emitting Diodes (OLEDs)
| Hole Transport Layer | Device Type | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) |
| NPB | Standard | ~10,000 | 3.27 | Not Specified |
| Carbazole-based (TECEB) | Standard | ~10,000 | 3.27 | Not Specified |
| Carbazole-based (HTM 3c) | Green Phosphorescent | Not Specified | 39.2 | 3.1 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for the synthesis of 9CAA and the fabrication and characterization of flexible solar cells.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of carbazole with an acetic acid derivative. One reported method is as follows:
-
A mixture of 1,2,3,4-tetrahydrocarbazole-9-acetic acid and N-bromosuccinimide in carbon tetrachloride, with a few crystals of dibenzyl peroxide, is refluxed.
-
The resulting 2-bromo-1,2-dihydrocarbazole-9-acetic acid is then heated with pyridine.
-
After distillation of pyridine, the residue, this compound, is recrystallized from ethanol[6].
Another approach involves the reaction of carbazole with ethyl bromoacetate to form ethyl 9H-carbazol-9-yl acetate, which is then further processed[7].
Fabrication of Flexible Perovskite Solar Cells
A general procedure for fabricating flexible perovskite solar cells on a polyethylene terephthalate (PET) substrate is as follows:
-
Substrate Preparation: The PET substrate, often coated with indium tin oxide (ITO), is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A material like tin oxide (SnO₂) is deposited and annealed at a low temperature (e.g., 100°C) compatible with the flexible substrate[2].
-
Perovskite Absorber Layer Deposition: The perovskite precursor solution is deposited via methods like spin coating or slot-die coating, followed by annealing at a temperature that does not damage the PET substrate (e.g., 100°C)[2][8].
-
Hole Transport Layer (HTL) Deposition: The HTL material (e.g., 9CAA, spiro-OMeTAD) is deposited from solution. For 9CAA, a typical procedure involves spin-coating a solution of 9CAA in ethanol (e.g., 0.3 mg/mL) at 3000 rpm for 30 seconds, followed by annealing at 100°C for 10 minutes[1].
-
Metal Contact Deposition: A top metal contact, such as gold (Au), is deposited, often through thermal evaporation[2].
Characterization of Hole Transport Layers and Devices
The performance and properties of the HTL and the final device are assessed using a variety of techniques:
-
Device Performance: Current density-voltage (J-V) characteristics are measured under simulated solar illumination to determine PCE, Voc, Jsc, and FF[9].
-
Hole Mobility: Techniques such as space-charge-limited current (SCLC) measurements can be used to determine the hole mobility of the HTL material[10].
-
Surface Morphology: Atomic force microscopy (AFM) and scanning electron microscopy (SEM) are used to characterize the surface roughness and uniformity of the deposited layers.
-
Optical Properties: UV-Vis spectroscopy is used to measure the transmittance and absorption of the HTL.
-
Stability Testing: Devices are subjected to prolonged illumination, elevated temperatures, and controlled humidity to assess their operational lifetime[4][5].
Visualizing Experimental Workflows and Performance Relationships
To better illustrate the processes and logic involved in evaluating these materials, the following diagrams are provided.
Caption: Experimental workflow for evaluating HTL performance.
Caption: Interrelation of HTL properties and device performance.
References
- 1. ossila.com [ossila.com]
- 2. Researchers design efficient flexible perovskite solar cell using scalable methods in ambient conditions | Perovskite-Info [perovskite-info.com]
- 3. researchgate.net [researchgate.net]
- 4. Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. CuI/Spiro-OMeTAD Double-Layer Hole Transport Layer to Improve Photovoltaic Performance of Perovskite Solar Cells [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. acgpubs.org [acgpubs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. spij.jp [spij.jp]
- 10. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
Safety Operating Guide
Proper Disposal of Carbazol-9-yl-acetic Acid: A Guide for Laboratory Professionals
For immediate reference, treat Carbazol-9-yl-acetic acid and any contaminated materials as hazardous waste. Due to its classification as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant, strict adherence to safety protocols is essential. Disposal must be conducted through a licensed chemical waste management facility. This guide provides detailed procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Overview
This compound (CAS No. 524-80-1) is a heterocyclic aromatic compound. While a comprehensive toxicological profile is not widely available, the known hazards associated with its functional groups—carbazole and acetic acid—necessitate cautious handling and disposal. Carbazole derivatives are noted for their potential toxicity and environmental hazards, while acetic acid is corrosive.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:[1][2]
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 |
| H315 | Causes skin irritation | GHS07 |
| H319 | Causes serious eye irritation | GHS07 |
| H335 | May cause respiratory irritation | GHS07 |
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Essential PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containerization, storage, and disposal of waste containing this compound.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Solid residues of the chemical.
-
Contaminated labware (e.g., pipette tips, vials, filter paper).
-
Solutions containing the compound.
-
Personal protective equipment (PPE) that is grossly contaminated.
-
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
2. Waste Containerization:
-
Solid Waste:
-
Collect solid waste, including contaminated labware and spill cleanup materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
A high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container is kept tightly closed except when adding waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and labeled container.
-
The container must be compatible with the solvent used.
-
If the solvent is acidic, neutralization should not be attempted unless it is part of a documented and approved institutional procedure.
-
3. Labeling and Storage:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the direct control of laboratory personnel.
-
Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
4. Final Disposal:
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste collection and documentation.
-
Approved Disposal Method: The standard and required method of disposal is through an approved and licensed waste disposal plant.[3] This typically involves high-temperature incineration or other licensed chemical destruction methods.
-
Environmental Protection: Do not let the product enter drains, other waterways, or the soil.[3]
Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Personal Protection: Don appropriate PPE before attempting cleanup.
-
Containment: If it is safe to do so, prevent the further spread of the spill.
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
Liquid Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Carbazol-9-yl-acetic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Carbazol-9-yl-acetic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent exposure when handling this compound.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety goggles or glasses with side shields | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[3][4] |
| Skin Protection | Chemically impervious gloves | Inspected prior to use and conforming to EU Directive 89/686/EEC and EN 374 standard[5] |
| Protective clothing | To prevent skin exposure[3][4] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or if irritation is experienced[3] |
Safe Handling and Operational Plan
A systematic approach is critical to minimize risks associated with this compound. The following workflow outlines the procedural steps for safe handling from preparation to disposal.
Caption: Safe handling workflow for this compound.
Experimental Protocols
1. Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[3].
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or fumes[1][4].
-
Before handling, ensure all necessary PPE is worn correctly.
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing[1].
-
Minimize dust generation and accumulation[4].
-
Wash hands thoroughly after handling the substance[1].
-
Do not eat, drink, or smoke in the handling area.
3. First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice[1]. Remove contaminated clothing and wash it before reuse[4].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention[1].
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1].
-
If ingested: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[5].
4. Spill Containment and Cleanup:
-
In case of a spill, prevent further leakage if it is safe to do so[5].
-
Evacuate personnel to a safe area[5].
-
Wear appropriate PPE during cleanup[2].
-
Use an inert material to absorb or sweep up the spilled substance and place it into a suitable, closed container for disposal[1][4].
-
Avoid creating dust[4].
5. Disposal Plan:
-
Dispose of the chemical waste and contaminated materials in accordance with local, state, and federal regulations[1].
-
Do not allow the product to enter drains, waterways, or soil[1].
-
The substance should be disposed of at an approved waste disposal plant[1].
By following these guidelines, researchers and scientists can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
